trans,trans-1,4-Diphenyl-1,3-butadiene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLKFZNIIQFQBS-FNCQTZNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022459 | |
| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,4-Diphenyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000354 [mmHg] | |
| Record name | 1,4-Diphenyl-1,3-butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19278 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
538-81-8, 886-65-7 | |
| Record name | 1,4-Diphenyl-1,3-butadiene, (1E,3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,trans-3-butadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diphenylbuta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P15V6543 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of trans,trans-1,4-Diphenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-1,4-Diphenyl-1,3-butadiene is a conjugated hydrocarbon that has garnered significant interest in chemical research. Its rigid, planar structure and extended π-system are responsible for its characteristic chemical and photophysical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and analysis are also presented, along with visualizations of key chemical processes. While its primary applications are currently in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers, its unique molecular architecture makes it a compound of interest for broader chemical synthesis.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical reactions.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄ | |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 150-152 °C | |
| Boiling Point | 350 °C | [1] |
| Density | 1.151 g/cm³ |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Benzene | Soluble | [1] |
| Petroleum Ether | Soluble | [1] |
| Hot Glacial Acetic Acid | Soluble | [1] |
| Alcohol | Slightly soluble | [1] |
Spectral Properties
The spectral properties of this compound are key to its identification and characterization. The extended conjugation in the molecule gives rise to distinct spectroscopic signatures.
| Technique | Data | Reference(s) |
| ¹H NMR (in CDCl₃) | δ ~6.6-7.5 ppm (complex multiplet, aromatic and vinylic protons) | [2][3][4][5][6] |
| ¹³C NMR | δ ~125-138 ppm | [7][8][9] |
| UV-Vis (in Hexane) | λmax ≈ 330 nm (ε ≈ 33,000 M⁻¹cm⁻¹) | [10][11] |
| Infrared (IR) | ~1500-1600 cm⁻¹ (C=C aromatic and alkene stretch) | [12][13][14] |
| Fluorescence (in Hexane) | Excitation: 330 nm, Emission: 373 nm |
Experimental Protocols
Synthesis via Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones. In the case of this compound, the reaction involves a phosphonium ylide and cinnamaldehyde.[15][16][17][18][19]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium hydroxide (50% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
95% Ethanol
-
Anhydrous magnesium sulfate
-
5 mL conical vial
-
Magnetic stir vane
-
Stir plate
-
Test tubes
-
Pasteur pipet
-
Sand bath
-
Ice bath
-
Centrifuge
Procedure:
-
To a clean and dry 5 mL conical vial, add approximately 0.38 g of benzyltriphenylphosphonium chloride and record the exact weight.
-
Add 3 drops of pure cinnamaldehyde to the vial and reweigh to ensure at least 120 mg has been added.
-
Add 1 mL of dichloromethane and a magnetic stir vane to the vial. Cap the vial and begin stirring.
-
Carefully add 0.5 mL of a 50% aqueous sodium hydroxide solution to the reaction vial and stir for approximately 20 minutes.
-
Transfer the contents of the vial to a 6" test tube. Rinse the vial with 1 mL of dichloromethane followed by 3 mL of water and add the washings to the test tube.
-
Mix the contents of the test tube vigorously and allow the layers to separate.
-
Transfer the lower organic layer (CH₂Cl₂) to a second clean test tube.
-
Extract the remaining aqueous layer with two successive 2 mL portions of CH₂Cl₂ and combine all organic extracts.
-
Dry the combined organic layers with anhydrous magnesium sulfate for 5-10 minutes with occasional swirling.
-
Filter the solution by gravity through a pipet containing a small cotton plug into a clean, tared 6" test tube.
-
In a fume hood, carefully evaporate the dichloromethane using a gentle stream of nitrogen or compressed air, warming the tube in a sand bath to accelerate evaporation.
-
Once the solvent has evaporated, weigh the test tube to determine the crude yield of the product.
-
Recrystallize the crude product from approximately 4 mL of boiling 95% ethanol. Allow the solution to cool slowly, then place it in an ice bath to complete crystallization.
-
Isolate the purified crystals by centrifugation, decanting the supernatant.
-
Dry the crystals and record the final weight and melting point.
Spectroscopic Analysis
Sample Preparation for NMR Spectroscopy:
-
Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Sample Preparation for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the purified product in a suitable UV-transparent solvent, such as hexane.
-
Use a quartz cuvette to hold the sample.
-
Record the absorbance spectrum over the appropriate wavelength range (e.g., 200-500 nm) using a UV-Vis spectrophotometer.
Key Chemical Reactions and Pathways
Wittig Reaction Workflow
The synthesis of this compound via the Wittig reaction follows a well-defined workflow, from the preparation of the phosphonium ylide to the final product isolation.
Caption: Workflow for the synthesis of this compound.
Photochemical Isomerization
This compound can undergo photoisomerization upon exposure to ultraviolet light, leading to the formation of its cis-trans and cis-cis isomers. This process is reversible and the equilibrium between the isomers is dependent on the wavelength of light used.[20][21][22][23]
Caption: Photoisomerization pathways of 1,4-diphenyl-1,3-butadiene.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of this compound. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers and scientists working with this compound. While its application in drug development is not yet established, its well-defined synthesis and interesting photochemical properties make it a valuable building block in organic synthesis and materials science. Further research may yet uncover novel applications for this versatile molecule.
References
- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 2. brainly.com [brainly.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Solved Interpret the following H NMR spectrum for the | Chegg.com [chegg.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,4-DIPHENYLBUTADIYNE(886-65-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,4-DIPHENYLBUTADIYNE(886-65-7) 13C NMR spectrum [chemicalbook.com]
- 9. chegg.com [chegg.com]
- 10. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 11. 1,4-diphenylbutadiene [omlc.org]
- 12. Solved 1,4-Diphenyl-1,3-butadiene Infrared Spectrum Report | Chegg.com [chegg.com]
- 13. This compound(538-81-8)FT-IR [chemicalbook.com]
- 14. 1,4-DIPHENYLBUTADIYNE(886-65-7) IR Spectrum [chemicalbook.com]
- 15. unwisdom.org [unwisdom.org]
- 16. webassign.net [webassign.net]
- 17. Solved CHEM3412 Lab Synthesis of 1,4-Diphenyl-1,3-butadiene | Chegg.com [chegg.com]
- 18. scribd.com [scribd.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Photophysical Properties of 1,4-Diphenyl-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated aromatic hydrocarbon that has been extensively studied for its interesting photophysical properties. Its rigid structure and extended π-system give rise to strong absorption in the ultraviolet region and significant fluorescence emission. These characteristics make it a valuable compound for fundamental photophysical studies and a useful molecular probe in various chemical and biological systems. This technical guide provides a comprehensive overview of the core photophysical properties of the trans,trans-isomer of DPB, detailed experimental protocols for their measurement, and visualizations of the underlying processes.
Core Photophysical Properties
The photophysical behavior of trans,trans-1,4-diphenyl-1,3-butadiene is characterized by its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. These properties are influenced by the solvent environment.
Data Presentation
The following tables summarize the key photophysical parameters for this compound in various solvents.
| Solvent | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) |
| Hexane | 330[1] | 33,000 at 330 nm[1] | 373 | 0.42[1] |
| Cyclohexane | - | - | - | - |
| Acetonitrile | - | - | - | - |
Further research is needed to populate the data for cyclohexane and acetonitrile.
| Solvent | Isomerization Quantum Yield (Φ_iso) | Excited-State Lifetime (τ) [ps] |
| n-Hexane | 0.1 (tt → ct)[2] | 829[2] |
| Acetonitrile | 0.4 (tt → ct)[2] | 27[2] |
Experimental Protocols
Accurate determination of photophysical parameters is crucial for the reliable application of fluorescent molecules. Below are detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Materials:
-
1,4-Diphenyl-1,3-butadiene (sample)
-
Quinine sulfate in 0.1 M H₂SO₄ (standard, Φ_f = 0.546) or another suitable standard.
-
Spectroscopic grade solvents (e.g., hexane, cyclohexane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the standard and the DPB sample in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient of the linear fit for both plots.
-
-
Quantum Yield Calculation:
-
The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder
-
Fast and sensitive photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)
-
TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The scattering solution should be in the same solvent as the sample.
-
-
Sample Measurement:
-
Replace the scattering solution with the DPB solution. The absorbance of the sample at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
Excite the sample with the pulsed light source and collect the fluorescence emission at the wavelength of maximum emission.
-
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.
-
This process is repeated thousands to millions of times, and a histogram of the number of photons versus time is built up, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Deconvolute the IRF from the sample's decay curve using appropriate software.
-
Fit the deconvoluted decay data to an exponential decay model (mono- or multi-exponential) to determine the fluorescence lifetime(s) (τ).
-
Visualizations
Jablonski Diagram for 1,4-Diphenyl-1,3-butadiene
The following diagram illustrates the electronic and vibrational transitions that occur in DPB upon absorption of light.
References
A Comprehensive Technical Guide to trans,trans-1,4-Diphenyl-1,3-butadiene (CAS: 538-81-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-1,4-Diphenyl-1,3-butadiene, with the CAS number 538-81-8, is a versatile organic compound characterized by its unique conjugated structure, which imparts significant stability and reactivity.[1] This light yellow crystalline powder is a key intermediate in organic synthesis and materials science. Its applications are diverse, ranging from the development of organic light-emitting diodes (OLEDs) and organic solar cells to its use as a building block for advanced polymers and fluorescent dyes.[1] The compound's excellent thermal stability and photochemical properties make it a valuable asset in both academic research and industrial applications, including pharmaceutical research and development.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 538-81-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₄ | [1][5][6] |
| Molecular Weight | 206.28 g/mol | [1][5][6] |
| Appearance | Yellow solid / light yellow crystalline powder | [1][2] |
| Melting Point | 150-152 °C (lit.) | [2][4] |
| Boiling Point | 350 °C (lit.) | [2][4] |
| Solubility | Slightly soluble in water. Soluble in alcohol; sparingly soluble in ether. | [2][7] |
| Purity | ≥ 98% (GC) | [1] |
| InChI Key | JFLKFZNIIQFQBS-FNCQTZNRSA-N | [3][4] |
| SMILES | c1ccc(cc1)\C=C\C=C\c2ccccc2 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Characteristic Peaks/Values | Reference(s) |
| Infrared (IR) | 3014.4 cm⁻¹ (C-H alkene), 1490.3 cm⁻¹ & 1442.3 cm⁻¹ (aromatic rings) | [8] |
| ¹H NMR | Peaks around 6.6 to 7.0 ppm and 7.2 to 7.5 ppm are indicative of the E,E isomer. | [9] |
| UV-Vis Absorption | Absorption Wavelength: 330 nm, Absorption Epsilon: 33000 (in hexane) | [10] |
| Fluorescence | Quantum Yield: 0.42 (in cyclohexane) | [10] |
Synthesis via the Wittig Reaction
The most common and versatile method for the synthesis of this compound is the Wittig reaction.[8][9][11][12] This reaction involves the conversion of an aldehyde or ketone to an alkene through the reaction with a phosphorus ylide.[8][11]
Overall Reaction
The synthesis is typically a two-step process:
-
Formation of the Phosphonium Salt: Reaction of triphenylphosphine with benzyl chloride to form benzyltriphenylphosphonium chloride.[8]
-
Wittig Reaction: The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with cinnamaldehyde to yield this compound.[8]
Caption: Overview of the two-step Wittig synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common laboratory practices for the Wittig synthesis of this compound.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Absolute ethanol
-
Sodium methoxide solution
-
trans-Cinnamaldehyde
-
Methylene chloride (Dichloromethane)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether or hexane for recrystallization and TLC
Procedure:
-
Preparation of the Ylide:
-
In a dry round-bottom flask, dissolve benzyltriphenylphosphonium chloride in absolute ethanol with stirring.[11]
-
Slowly add sodium methoxide solution to the flask. The solution will typically turn a characteristic color, indicating the formation of the ylide.[11]
-
Allow the mixture to stir for approximately 15 minutes.[11]
-
-
Reaction with Cinnamaldehyde:
-
Isolation and Purification of the Product:
-
Cool the reaction mixture in an ice bath to precipitate the crude product.[11]
-
Collect the solid by vacuum filtration using a Büchner funnel.[11]
-
Wash the crude product with cold absolute ethanol to remove impurities.[11]
-
The solid product is primarily the trans,trans isomer, while the cis,trans isomer, which is an oil, remains in the filtrate.[12]
-
For further purification, recrystallize the crude product from a suitable solvent such as 95% ethanol or cyclohexane.[13][14]
-
Dry the purified crystals in a vacuum oven.[13]
-
-
Characterization:
-
Determine the melting point of the purified product. The literature value for the trans,trans isomer is around 151 °C.[12]
-
Perform Thin-Layer Chromatography (TLC) to assess the purity of the product and compare it to the filtrate. A common developing solvent is petroleum ether or hexane.[8][12]
-
Obtain IR and NMR spectra to confirm the structure of the final product.
-
Caption: Experimental workflow for the synthesis.
Applications in Research and Development
This compound is a valuable compound with a range of applications in materials science and organic synthesis.
-
Organic Electronics: It is utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells, contributing to improved efficiency and flexibility of these devices.[1]
-
Polymer Chemistry: This compound serves as a monomer or a building block in the synthesis of advanced polymers, enhancing their thermal and mechanical properties.[1]
-
Fluorescent Dyes: Due to its conjugated system, it is used in the creation of fluorescent dyes for applications such as biological imaging.[1]
-
Photovoltaic Devices: It plays a role in the formulation of materials for photovoltaic cells, contributing to more efficient solar energy solutions.[1]
-
Organic Synthesis: It is used as a reactant in various organic reactions, for example, in the synthesis of 2,5-diphenylthiophene.
Isomeric Forms
1,4-Diphenyl-1,3-butadiene can exist in three stereoisomeric forms: trans,trans, cis,trans, and cis,cis. The trans,trans isomer is the most stable and is the primary product of the Wittig synthesis described.[12] The cis,trans isomer is often formed as a minor product and is typically an oil.[12] The cis,cis isomer is less common. The different isomers exhibit distinct physical properties, such as melting points.
| Isomer | Melting Point (°C) | Physical State |
| trans,trans | 150-152 | Solid |
| cis,trans | ~88 | Oily liquid or solid |
| cis,cis | ~70.5 | Leaflets, needles |
(Data compiled from multiple sources)[7][12]
Caption: Relationship and stability of isomers.
Safety and Handling
This compound is considered hazardous.[15] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6][16][17]
Precautionary Measures:
-
Handling: Use with adequate ventilation and minimize dust generation.[18] Wash hands thoroughly after handling.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and protective clothing.[18] In case of insufficient ventilation, wear a suitable respirator.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][18]
-
First Aid:
Conclusion
This compound is a compound of significant interest in both academic and industrial research. Its straightforward synthesis via the Wittig reaction, coupled with its valuable photophysical and chemical properties, makes it a cornerstone for the development of new materials and complex organic molecules. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 538-81-8 [chemicalbook.com]
- 3. 1,3-Butadiene, 1,4-diphenyl-, (E,E)- (CAS 538-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 反,反-1,4-二苯基-1,3-丁二烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 8. unwisdom.org [unwisdom.org]
- 9. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 10. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. webassign.net [webassign.net]
- 15. fishersci.com [fishersci.com]
- 16. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. westliberty.edu [westliberty.edu]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide on the Solubility of trans,trans-1,4-Diphenyl-1,3-butadiene
This guide provides an in-depth overview of the solubility of trans,trans-1,4-Diphenyl-1,3-butadiene in various common laboratory solvents. The information is tailored for researchers, scientists, and professionals in drug development who require an understanding of the compound's physical properties for applications such as reaction chemistry, purification, and formulation.
Core Properties of this compound
This compound is a light yellow crystalline powder.[1] Its chemical structure consists of a butadiene backbone with two phenyl groups at the 1 and 4 positions, resulting in a conjugated system that influences its chemical and physical properties.[2]
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility Description | Reference |
| Acetone | Soluble. Used as a solvent for Thin Layer Chromatography (TLC) analysis. | [5][6] |
| Benzene | Soluble. | [7] |
| Chloroform | Soluble. | [7] |
| Cyclohexane | Soluble. Used as a solvent for fluorescence spectroscopy. | [8] |
| Dimethylformamide (DMF) | Soluble. | [4] |
| Ethanol | Soluble.[4][9] Can be used for recrystallization.[10] | [4][9][10] |
| Ether (Diethyl Ether) | Slightly soluble.[9] Another source states it is soluble.[7] | [7][9] |
| Ethyl Acetate | Soluble. | [11] |
| Glacial Acetic Acid | Soluble in hot glacial acetic acid. | [7] |
| Hexane | Soluble. Used for recrystallization.[10] Also used as a solvent for absorption spectroscopy.[8] | [8][10] |
| Methanol | Can be recrystallized from 95% methanol, implying solubility at elevated temperatures. | [5] |
| Petroleum Ether | Soluble. Used in chromatography.[10] Also used as a developing solvent in TLC.[5][6] | [5][6][10] |
| Toluene | Soluble. | [11] |
| Water | Slightly soluble.[1][3][4][10] | [1][3][4][10] |
| m-Xylene | Soluble. Used as a solvent for kinetic studies. | [11] |
Experimental Protocols
Determining the solubility of a compound like this compound can be approached through several experimental methods. Below are generalized protocols for both qualitative and quantitative solubility determination.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, hexane)
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[12]
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[12]
-
After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[13]
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.
-
For liquid compounds, miscibility is observed. If two distinct layers form, the liquids are immiscible. If a single homogeneous phase results, they are miscible.[13]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Chosen solvent
-
Flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask. The excess solid ensures that equilibrium with the dissolved solute is achieved.
-
Seal the flask and place it in a constant temperature shaker bath. The temperature should be controlled to the desired value for the solubility measurement.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the equilibration period, allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant liquid using a syringe and filter it to remove any undissolved solid particles.
-
Analyze the concentration of this compound in the filtered solution using a suitable analytical technique. For a chromophoric compound like this, UV-Vis spectrophotometry is often a good choice.
-
The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualized Workflow
The following diagram illustrates a logical workflow for assessing the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for determining compound solubility.
References
- 1. This compound CAS#: 538-81-8 [m.chemicalbook.com]
- 2. Buy this compound | 538-81-8 [smolecule.com]
- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 8. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 538-81-8 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
An In-depth Technical Guide to the Molecular Structure and Conformation of Diphenylbutadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated diene that has garnered significant interest in chemical research due to its rich stereochemistry and complex photophysical behavior. As a molecular scaffold, its derivatives have been explored for applications in materials science and as potential therapeutic agents. Understanding the nuanced relationship between its molecular structure, conformation, and properties is paramount for the rational design of novel compounds with desired functionalities. This guide provides a comprehensive overview of the structural isomers and conformational landscape of DPB, supported by experimental data and theoretical calculations.
Molecular Isomers of 1,4-Diphenyl-1,3-butadiene
1,4-Diphenyl-1,3-butadiene exists as three primary geometric isomers: trans,trans-, cis,trans-, and cis,cis-DPB. The configuration of these isomers is determined by the arrangement of the phenyl groups relative to the butadiene backbone.
-
trans,trans-1,4-Diphenyl-1,3-butadiene (tt-DPB): This is the most stable isomer, characterized by a planar or near-planar arrangement of the conjugated system to maximize π-orbital overlap. It is a crystalline solid at room temperature.
-
cis,trans-1,4-Diphenyl-1,3-butadiene (ct-DPB): This isomer is less stable than the trans,trans form and can exist as an oily liquid or crystalline solid.
-
cis,cis-1,4-Diphenyl-1,3-butadiene (cc-DPB): The least stable of the three, this isomer is sensitive to light, which can induce its transformation into the more stable trans,trans form.[1]
Conformational Analysis: s-cis and s-trans Conformers
Rotation around the central C2-C3 single bond of the butadiene moiety gives rise to two principal conformers: s-trans and s-cis. The "s" denotes rotation around a sigma (single) bond.
-
s-trans conformation: The two double bonds are on opposite sides of the central single bond. This conformation is generally more stable due to reduced steric hindrance.
-
s-cis conformation: The two double bonds are on the same side of the central single bond. This conformation is higher in energy due to steric repulsion between the inner hydrogen atoms on the butadiene chain.
The energy difference between the s-trans and s-cis conformers of the parent 1,3-butadiene is approximately 2.3-2.8 kcal/mol, with the s-trans being more stable. This preference for the s-trans conformation is also observed in diphenylbutadiene.
Structural Data
The precise geometric parameters of the diphenylbutadiene isomers have been determined through a combination of X-ray crystallography and computational modeling. The following tables summarize key bond lengths, bond angles, and dihedral angles for the different isomers and conformers.
Table 1: Experimental Bond Lengths and Angles for Diphenylbutadiene Isomers
| Parameter | trans,trans-DPB | cis,cis-DPB Derivative¹ |
| Bond Lengths (Å) | ||
| C1=C2 | 1.34 | 1.350(3) |
| C2-C3 | 1.45 | 1.432(5) |
| C3=C4 | 1.34 | 1.350(3) |
| C1-C(Ph) | 1.47 | - |
| C4-C(Ph) | 1.47 | - |
| Bond Angles (°) ** | ||
| C1=C2-C3 | 123 | - |
| C2-C3=C4 | 123 | - |
| Dihedral Angles (°) ** | ||
| C1=C2-C3=C4 | 180 (idealized) | - |
¹Data for (1Z,3Z)-1,4-diphenyl-1,4-bis(p-tolylmethylthio)-1,3-butadiene.[2]
Table 2: Calculated Dihedral Angles and Relative Energies of DPB Conformers
| Conformer | Phenyl-Butadiene Dihedral 1 (°) | C1=C2-C3=C4 Dihedral (°) | Phenyl-Butadiene Dihedral 2 (°) | Relative Energy (kcal/mol) |
| tt-DPB (s-trans) | ~0 | ~180 | ~0 | 0.00 |
| tt-DPB (s-cis) | - | ~0 | - | > 2.8 |
| ct-DPB | +2.6 | - | +35.4 | - |
| cc-DPB | ~70 (between phenyls) | - | - | - |
Note: Data is compiled from various computational studies.[3] The exact values can vary depending on the level of theory and basis set used.
Experimental Protocols
Synthesis of Diphenylbutadiene Isomers
1. Synthesis of this compound via Wittig Reaction [4][5]
This procedure involves the reaction of a phosphonium ylide with an aldehyde.
-
Step 1: Preparation of the Phosphonium Salt (Benzyltriphenylphosphonium chloride).
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine and benzyl chloride in a suitable solvent like xylene.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture to allow the phosphonium salt to crystallize.
-
Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., cold xylene or petroleum ether), and dry.
-
-
Step 2: Formation of the Ylide.
-
In a separate flask, prepare a solution of a strong base, such as sodium ethoxide in ethanol.
-
Add the benzyltriphenylphosphonium chloride to the base solution with stirring. The formation of the ylide is often indicated by a color change.
-
-
Step 3: Wittig Reaction with Cinnamaldehyde.
-
To the ylide solution, add cinnamaldehyde dropwise with continuous stirring.
-
The reaction mixture is typically stirred for a specified period at room temperature or with gentle heating.
-
The product, this compound, will precipitate from the solution.
-
Collect the crude product by vacuum filtration and wash with a suitable solvent (e.g., ethanol) to remove triphenylphosphine oxide byproduct.
-
Recrystallize the crude product from a solvent like ethanol or cyclohexane to obtain pure trans,trans-DPB.
-
2. Synthesis of cis,trans- and cis,cis-1,4-Diphenyl-1,3-butadiene
The cis isomers are typically obtained through photochemical isomerization of the more stable trans,trans isomer.
-
Step 1: Preparation of a trans,trans-DPB Solution.
-
Dissolve this compound in a suitable solvent, such as n-hexane or cyclohexane, in a quartz reaction vessel.[4]
-
-
Step 2: Photochemical Irradiation.
-
Irradiate the solution with a mercury lamp, typically using a filter to select a specific wavelength range (e.g., 275–375 nm).[4]
-
Monitor the progress of the isomerization using techniques like thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
-
Step 3: Separation of Isomers.
-
After a desired level of conversion is reached, concentrate the reaction mixture.
-
Separate the mixture of isomers using column chromatography on silica gel with a non-polar eluent (e.g., hexane). The different isomers will have different retention times, allowing for their individual collection.
-
The cis,trans and cis,cis isomers are typically less stable and should be stored at low temperatures in the dark to prevent further isomerization.[4]
-
Conformational Analysis by 2D NOESY NMR Spectroscopy
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique to determine the spatial proximity of protons in a molecule. For diphenylbutadiene, it can help distinguish between s-cis and s-trans conformers.
-
Step 1: Sample Preparation.
-
Dissolve a pure sample of the diphenylbutadiene isomer in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The concentration should be optimized for 2D NMR experiments.
-
Degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles.[6]
-
-
Step 2: NMR Data Acquisition.
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment on the NMR spectrometer. Key parameters to set include:
-
Mixing time (d8): This is the crucial parameter that allows for NOE cross-peak buildup. For small to medium-sized molecules like DPB, mixing times in the range of 400-800 ms are typically used.
-
Spectral widths (sw): Set the spectral widths in both dimensions to encompass all proton signals.
-
Number of increments (td1): A sufficient number of increments (e.g., 256 or 512) should be collected in the indirect dimension for good resolution.
-
Number of scans (ns): An appropriate number of scans should be averaged for each increment to achieve a good signal-to-noise ratio.
-
-
-
Step 3: Data Processing and Analysis.
-
Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions and phase correction.
-
Analyze the 2D NOESY spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).
-
For diphenylbutadiene, the key is to look for NOE correlations between the protons on the inner carbons of the butadiene chain and the protons on the phenyl rings. The presence or absence of specific cross-peaks can provide strong evidence for the predominant conformation in solution.
-
Transient Absorption Spectroscopy
This technique is used to study the dynamics of excited states and photoisomerization processes.
-
Step 1: Sample Preparation.
-
Prepare a dilute solution of the diphenylbutadiene isomer in a spectroscopic-grade solvent in a cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
-
Step 2: Experimental Setup.
-
A typical femtosecond transient absorption setup consists of a pump beam and a probe beam.
-
The pump beam , an intense, ultrashort laser pulse, excites the sample. The wavelength is chosen to correspond to an absorption band of the molecule.
-
The probe beam , a weaker, broadband (white light) pulse, passes through the sample at a variable time delay after the pump pulse.
-
A mechanical delay stage is used to precisely control the time difference between the pump and probe pulses.
-
-
Step 3: Data Acquisition.
-
The probe beam is split into a reference beam and a sample beam before the sample.
-
After passing through the sample, the probe beam is directed to a spectrometer and detected by a CCD camera or photodiode array.
-
The change in absorbance of the sample as a function of wavelength and time delay is recorded. This is done by measuring the probe spectrum with and without the pump pulse at each delay time.
-
-
Step 4: Data Analysis.
-
The transient absorption data is typically plotted as a 2D map of change in absorbance (ΔA) versus wavelength and time.
-
Analysis of the data reveals the lifetimes of excited states, the formation of transient species (like perpendicular intermediates in isomerization), and the rates of different photophysical and photochemical processes.[5][7]
-
X-ray Crystallography
This technique provides the definitive solid-state structure of crystalline compounds.
-
Step 1: Crystal Growth.
-
Grow single crystals of the diphenylbutadiene isomer of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
-
Step 2: Crystal Mounting and Data Collection.
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
-
Step 3: Structure Solution and Refinement.
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure. The final output includes precise bond lengths, bond angles, and dihedral angles.
-
Computational Chemistry Workflow for Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the structure and energetics of molecules.
-
Step 1: Molecular Structure Building.
-
Build the 3D structures of the different isomers and conformers (s-cis and s-trans) of diphenylbutadiene using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Step 2: Geometry Optimization.
-
Perform a geometry optimization for each structure using a DFT method. A common choice is the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or larger).
-
This calculation finds the lowest energy geometry for each conformer.
-
-
Step 3: Frequency Calculation.
-
Perform a frequency calculation on the optimized geometries. This confirms that the structures are true energy minima (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Step 4: Analysis of Results.
-
Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles) from the output files.
-
Calculate the relative energies of the different conformers, including ZPVE corrections, to determine their relative stabilities.
-
The computational results can be compared with experimental data to validate the theoretical model.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the relationships between the different isomers and conformers of diphenylbutadiene and the experimental workflows used to study them.
Caption: Interconversion pathways between geometric isomers and conformers of diphenylbutadiene.
References
- 1. researchgate.net [researchgate.net]
- 2. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
Spectroscopic Profile of trans,trans-1,4-Diphenyl-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for trans,trans-1,4-Diphenyl-1,3-butadiene, a conjugated aromatic hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, along with comprehensive experimental protocols for data acquisition.
Spectroscopic Data
The empirical formula for this compound is C₁₆H₁₄ with a molecular weight of 206.28 g/mol . Its spectroscopic data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1]
¹H NMR Spectrum:
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.42 | m | Aromatic Protons |
| 7.31 | m | Aromatic Protons |
| 7.22 | m | Aromatic Protons |
| 6.94 | m | Vinylic Protons |
| 6.66 | m | Vinylic Protons |
Solvent: CDCl₃, Reference: TMS
¹³C NMR Spectrum:
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 137.3 | Aromatic C (quaternary) |
| 132.8 | Vinylic CH |
| 128.7 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.3 | Aromatic CH |
Solvent: CDCl₃, Reference: TMS
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3025 | Medium | Aromatic C-H Stretch |
| 1595 | Strong | C=C Aromatic Ring Stretch |
| 1493 | Strong | C=C Aromatic Ring Stretch |
| 997 | Strong | trans C-H Bend (alkene) |
| 748 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |
| 692 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |
Sample Preparation: KBr Pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3]
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |
| 330 | 33,000 | Hexane |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the steps for preparing a sample of a solid organic compound for NMR analysis.
-
Sample Preparation:
-
Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[4]
-
Gently agitate the vial to dissolve the sample completely.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the clear solution into a clean NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Insert the sample into the NMR magnet.
-
Select the appropriate nucleus to be analyzed (¹H or ¹³C).
-
Tune and lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For routine ¹³C spectra of compounds around this molecular weight, a 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient.[5]
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This protocol details the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.[6][7]
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr.[8] The mixture should be ground to a fine, homogeneous powder.
-
Ensure the sample is evenly dispersed within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die into a hydraulic press.
-
Apply several tons of pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
UV-Visible (UV-Vis) Spectroscopy Protocol
This protocol describes the procedure for obtaining a UV-Vis spectrum of a solid compound in solution.[9][10]
-
Sample Preparation:
-
Select a solvent that is transparent in the UV-Vis region of interest (e.g., hexane or ethanol).[11]
-
Prepare a stock solution of this compound of a known concentration.
-
Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.1 to 1.0 AU).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[12]
-
Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solvent and place it in the spectrophotometer to record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum. The instrument software will automatically subtract the baseline from the sample spectrum.[13]
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for UV-Vis Spectroscopy.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. This compound(538-81-8)FT-IR [m.chemicalbook.com]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 7. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 8. shimadzu.com [shimadzu.com]
- 9. longdom.org [longdom.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. youtube.com [youtube.com]
- 13. 1,3-Butadiene, 1,4-diphenyl-, (E,E)- [webbook.nist.gov]
In-depth Technical Guide to the Theoretical Calculations of Diphenylbutadiene Electronic States
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods used to calculate the electronic states of the three isomers of 1,4-diphenyl-1,3-butadiene (DPB): trans,trans-DPB (tt-DPB), cis,trans-DPB (ct-DPB), and cis,cis-DPB (cc-DPB). A thorough understanding of the electronic structure of these molecules is crucial for elucidating their photochemical and photophysical properties, which are of significant interest in fields ranging from materials science to drug development. This guide summarizes key quantitative data from theoretical studies, details the computational methodologies employed, and provides visualizations of the underlying concepts and workflows.
Theoretical Methodologies in the Study of Diphenylbutadiene's Electronic States
The accurate theoretical description of the electronic states of diphenylbutadiene isomers requires robust quantum chemical methods that can handle both static and dynamic electron correlation. The choice of method is critical for obtaining reliable predictions of excitation energies, potential energy surfaces, and other photophysical properties. The most commonly employed methods in the literature for this purpose are Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2).
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating the excited states of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. The selection of the exchange-correlation functional is a critical parameter in TD-DFT calculations. For systems like DPB, hybrid functionals such as B3LYP and range-separated functionals like CAM-B3LYP are often employed. B3LYP is a popular choice for general-purpose calculations, while CAM-B3LYP is known to provide a better description of charge-transfer and long-range interactions, which can be important in extended π-systems.
Multiconfigurational Methods (CASSCF/CASPT2): For a more accurate description of electronic states, especially in cases of strong electron correlation or near-degeneracy between states, multiconfigurational methods are the gold standard. The CASSCF method provides a good qualitative description of the electronic wave function by including all important electronic configurations within a defined "active space" of orbitals and electrons. However, CASSCF often lacks the inclusion of dynamic electron correlation, which is crucial for quantitative accuracy. This deficiency is typically corrected by applying a second-order perturbation theory correction, leading to the CASPT2 method. The selection of the active space is the most critical step in a CASSCF/CASPT2 calculation and requires careful consideration of the molecule's electronic structure. For DPB, the active space typically includes the π and π* orbitals of the butadiene backbone and, in some cases, those of the phenyl rings.
Quantitative Data on Electronic States
Table 1: Calculated Relative Energies of Diphenylbutadiene Isomers in the Ground State (S0)
| Isomer | Conformation | Relative Energy (kcal/mol) |
| tt-DPB | tEt | 0.00 |
| ct-DPB | cEt | 4.31 |
| cc-DPB | cEc | 10.12 |
Note: Energies are calculated at the B3LYP/6-31+G(d,p) level of theory and include zero-point energy corrections. The tEt, cEt, and cEc notations refer to the conformation about the single and double bonds of the butadiene chain.[1]
Table 2: Calculated Adiabatic Energies of Diphenylbutadiene Isomers in the Lowest Triplet State (T1)
| Isomer | Conformation | Adiabatic Energy (kcal/mol) |
| tt-DPB | 3tEt | 44.13 |
| ct-DPB | 3cEt | 44.59 |
| Perpendicular | 3tZt | 40.73 |
| Perpendicular | 3cZt | 44.38 |
Note: Energies are relative to the ground state tEt conformer of tt-DPB and are calculated at the B3LYP/6-31+G(d,p) level of theory, including zero-point energy corrections. The asterisk () denotes an excited state geometry.[1]*
For trans,trans-DPB in n-hexane, experimental and computational studies indicate that the optically forbidden 21Ag state is located approximately 1000 cm-1 above the optically allowed 11Bu (S1) state.[2]
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of theoretical calculations. Below are examples of experimental protocols for the key computational methods discussed.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Protocol:
-
Software: Gaussian, Amsterdam Density Functional (ADF), or other quantum chemistry packages.
-
Functional: B3LYP is a common choice for ground and triplet state geometry optimizations and energy calculations. For excited states, CAM-B3LYP is often used to better describe potential charge-transfer character.
-
Basis Set: Pople-style basis sets such as 6-31+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typically employed. The addition of diffuse functions (+) is important for describing the spatial extent of excited state electron densities.
-
Geometry Optimization: Ground state (S0) and lowest triplet state (T1) geometries are optimized without symmetry constraints. Frequency calculations are then performed to confirm that the optimized structures correspond to true minima on the potential energy surface (no imaginary frequencies).
-
Vertical Excitation Energies: TD-DFT calculations are performed at the optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths for the low-lying singlet and triplet states.
Complete Active Space Self-Consistent Field (CASSCF) and CASPT2 Protocol:
-
Software: MOLCAS, OpenMolcas, or other programs with robust multiconfigurational capabilities.
-
Active Space Selection: This is a critical step. For DPB, a common choice is a (4,4) active space, which includes the four π-electrons in the four π-orbitals of the butadiene moiety (SA2-CAS(4,4)/6-31G has been used for trajectory simulations of tt-DPB). A larger active space, including all π-orbitals of the molecule, may be necessary for a more accurate description of the electronic states. State-averaging (SA-CASSCF) is often employed to obtain a balanced description of multiple electronic states.
-
CASPT2 Calculation: Single-state or multi-state CASPT2 calculations are performed on top of the CASSCF wave functions to include the effects of dynamic electron correlation. An imaginary level shift is often used to avoid intruder state problems.
-
Basis Set: ANO-L or other atomic natural orbital basis sets are commonly used in conjunction with CASSCF/CASPT2 calculations.
Visualizations of Computational Workflows and Concepts
Diagram 1: General Workflow for Theoretical Calculation of Electronic States
Caption: A typical workflow for the theoretical calculation of molecular electronic states.
Diagram 2: Relationship Between Key Electronic States in Diphenylbutadiene Photoisomerization
Caption: A simplified schematic of the electronic states involved in the photoisomerization of diphenylbutadiene.
Diagram 3: Jablonski Diagram for Diphenylbutadiene
Caption: A Jablonski diagram illustrating the photophysical processes in diphenylbutadiene.
References
An In-depth Technical Guide to the Synthesis of 1,4-Diphenyl-1,3-butadiene: Discovery and History
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 1,4-diphenyl-1,3-butadiene, a conjugated diene of significant interest in academic research. The document details the historical evolution of its synthesis, with a primary focus on the prevalent Wittig and Horner-Wadsworth-Emmons reactions. Experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a valuable resource for laboratory and developmental applications.
Early Synthetic Approaches
Initial syntheses of 1,4-diphenyl-1,3-butadiene, while historically significant, are now largely superseded by more efficient methods. These early approaches include:
-
The reaction of phenylacetic acid and cinnamaldehyde in the presence of lead oxide.[1]
-
Dehydrogenation of 1,4-diphenyl-2-butene using butyllithium.[1]
-
A coupling reaction involving benzenediazonium chloride and cinnamylideneacetic acid.[1]
These methods often suffered from low yields and harsh reaction conditions, paving the way for the development of more versatile and reliable synthetic routes.
The Wittig Reaction: A Cornerstone in Alkene Synthesis
The advent of the Wittig reaction in 1954, a discovery for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes, including 1,4-diphenyl-1,3-butadiene.[2][3] This reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[2][4] The synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction typically involves the reaction of a benzyltriphenylphosphonium ylide with cinnamaldehyde.[2][4]
The Wittig reaction proceeds in three main stages:
-
Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide (e.g., benzyl chloride) to form a stable phosphonium salt.[2]
-
Formation of the Ylide: A strong base is used to deprotonate the phosphonium salt, forming the phosphorus ylide, a key reactive intermediate.[2][4]
-
Reaction with a Carbonyl Compound: The ylide reacts with an aldehyde or ketone (e.g., cinnamaldehyde) to yield the desired alkene and triphenylphosphine oxide.[2][4] The strong phosphorus-oxygen double bond formed in the byproduct is a major driving force for this reaction.[5][6]
Several variations of the Wittig synthesis for 1,4-diphenyl-1,3-butadiene have been reported. Below are summaries of common laboratory procedures.
Protocol 2.2.1: Synthesis using Sodium Ethoxide
This procedure involves the in-situ generation of the ylide from benzyltriphenylphosphonium chloride using sodium ethoxide in ethanol.
-
Ylide Preparation: Benzyltriphenylphosphonium chloride is dissolved in absolute ethanol, followed by the addition of a sodium ethoxide solution. The mixture is stirred for approximately 15 minutes, during which the characteristic yellow color of the ylide appears.[7]
-
Reaction with Cinnamaldehyde: A solution of cinnamaldehyde in absolute ethanol is then added to the ylide solution. The reaction is typically stirred for 10 minutes, leading to the precipitation of the product.[7]
-
Workup and Purification: The product is isolated by filtration and washed with cold ethanol to remove impurities such as triphenylphosphine oxide and the cis,trans-isomer.[7]
Protocol 2.2.2: Synthesis using Sodium Hydroxide
A two-phase system with aqueous sodium hydroxide can also be employed.
-
Reaction Setup: Benzyltriphenylphosphonium chloride and cinnamaldehyde are combined in a flask with dichloromethane (CH2Cl2).[3][4]
-
Ylide Generation and Reaction: A concentrated aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously at room temperature for about 30 minutes.[3][4]
-
Workup and Purification: The organic layer is separated, washed with water, and dried. The solvent is then evaporated, and the crude product is purified by recrystallization, typically from 95% ethanol.[3]
| Parameter | Protocol 2.2.1 (Sodium Ethoxide) | Protocol 2.2.2 (Sodium Hydroxide) | Reference |
| Yield | 35.36% | 25.1% | [2][8] |
| Melting Point (°C) | 140 | ~150-153 (pure E,E isomer) | [4][8][9] |
| Key Reagents | Benzyltriphenylphosphonium chloride, cinnamaldehyde, sodium ethoxide, ethanol | Benzyltriphenylphosphonium chloride, cinnamaldehyde, sodium hydroxide, dichloromethane, ethanol | [3][4][7] |
The Horner-Wadsworth-Emmons (HWE) Reaction
A significant modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, was developed in 1958.[10] This method utilizes phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[10] A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying its removal from the reaction mixture.[10] The HWE reaction typically favors the formation of (E)-alkenes.[10]
The HWE reaction follows a similar pathway to the Wittig reaction, involving the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone.
While a specific, detailed protocol for the HWE synthesis of 1,4-diphenyl-1,3-butadiene was not prominently found in the initial search, a general procedure using a phosphonate ester and sodium methoxide is described.
-
Phosphonate Ester Synthesis: Diethyl benzylphosphonate can be synthesized by the reaction of benzyl chloride with triethyl phosphite. This reaction is typically heated to drive off ethyl chloride.[9]
-
Carbanion Formation and Reaction: The resulting phosphonate ester is cooled and treated with a base such as sodium methoxide in a solvent like dimethylformamide (DMF). Cinnamaldehyde is then added to the chilled solution.[9]
-
Workup and Purification: The reaction is quenched with water and methanol, and the precipitated product is collected by filtration. The crude product is washed with water and methanol to remove impurities.[9]
| Parameter | Value | Reference |
| Yield | ~5.7 g (from 5 mL benzyl chloride) | [9] |
| Melting Point (°C) | 150-151 (crude), 153 (pure) | [9] |
| Key Reagents | Benzyl chloride, triethyl phosphite, sodium methoxide, dimethylformamide, cinnamaldehyde | [9] |
Conclusion
The synthesis of 1,4-diphenyl-1,3-butadiene has evolved from early, less efficient methods to the highly versatile and widely adopted Wittig and Horner-Wadsworth-Emmons reactions. These phosphorus-based olefination reactions provide reliable and relatively high-yielding pathways to this important conjugated diene. The choice between the Wittig and HWE reactions may depend on factors such as desired stereoselectivity and ease of byproduct removal. The detailed protocols and mechanistic insights provided in this guide serve as a valuable technical resource for researchers engaged in organic synthesis and the development of novel chemical entities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. unwisdom.org [unwisdom.org]
- 3. webassign.net [webassign.net]
- 4. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. geocities.ws [geocities.ws]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Health and Safety Information for trans,trans-1,4-Diphenyl-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a specialized audience and is not a substitute for a formal Safety Data Sheet (SDS). The toxicological properties of trans,trans-1,4-diphenyl-1,3-butadiene have not been fully investigated.[1] Always consult the official SDS and follow established laboratory safety protocols when handling this chemical.
Executive Summary
This compound (DPB) is a light yellow crystalline powder.[1][2] It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[3][4][5] Due to a lack of comprehensive toxicological studies, specific quantitative data such as LD50 and LC50 values are not available.[1] This guide synthesizes available safety information, outlines standardized testing protocols for irritation, and proposes potential toxicological mechanisms based on its chemical class.
Hazard Identification and Classification
DPB is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary health hazards are related to its irritant properties upon direct contact or inhalation.[1][3][4][5]
GHS Classification
The Globally Harmonized System (GHS) classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[3][4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][4][5] |
GHS Label Elements
| Pictogram | Signal Word |
| Warning [3][5] |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][4]
Toxicological Data
Comprehensive toxicological data for this compound is largely unavailable. The toxicological properties have not been fully investigated, and no LD50 or LC50 data are published.[1] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[5]
Proposed Toxicological Signaling Pathways
While specific mechanistic data for DPB is lacking, the irritant effects of similar aromatic hydrocarbons and unsaturated compounds suggest the involvement of the following pathways.
Skin Irritation: Aryl Hydrocarbon Receptor (AHR) Pathway
Aromatic hydrocarbons can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in skin homeostasis and inflammation.[1][2] Activation of AHR by xenobiotics can disrupt the skin barrier and lead to the production of pro-inflammatory cytokines, contributing to irritant contact dermatitis.[1][7]
Caption: Proposed Aryl Hydrocarbon Receptor (AHR) pathway for skin irritation.
Respiratory Irritation: TRPA1 Receptor Pathway
The unsaturated butadiene backbone of DPB is structurally similar to compounds known to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[8][9] TRPA1 is a key chemosensor on sensory neurons in the respiratory tract.[8][10][11] Its activation by inhaled irritants leads to neurogenic inflammation, characterized by the release of neuropeptides, resulting in coughing and a sensation of irritation.[9][10][11][12]
References
- 1. Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review [termedia.pl]
- 2. Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Toxicity Assessment of Stilbene Extract for Its Potential Use as Antioxidant in the Wine Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. westliberty.edu [westliberty.edu]
- 6. Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blocking TRPA1 in Respiratory Disorders: Does It Hold a Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dual role of transient receptor potential ankyrin 1 in respiratory and gastrointestinal physiology: From molecular mechanisms to therapeutic targets [frontiersin.org]
- 10. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Transient Receptor Potential Ankyrin-1 (TRPA1) in Lung Cells by Wood Smoke Particulate Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPA1 receptors mediate environmental irritant-induced meningeal vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cis-Trans Isomerization of 1,4-Diphenyl-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis-trans isomerization of 1,4-diphenyl-1,3-butadiene (DPB), a process of significant interest in photochemistry and molecular machine research. The document details the mechanisms of both photochemical and thermal isomerization, presents key quantitative data in structured tables, and outlines detailed experimental protocols for the synthesis of DPB isomers and the induction and monitoring of their isomerization. Visual diagrams generated using Graphviz are included to illustrate the core concepts and workflows, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.
Introduction
The cis-trans isomerization of conjugated systems like 1,4-diphenyl-1,3-butadiene (DPB) is a fundamental process in chemistry with implications for the development of photoswitches, molecular motors, and photostabilizers. DPB exists as three stereoisomers: trans,trans-, cis,trans-, and cis,cis-. The interconversion between these isomers can be induced by light (photoisomerization) or heat (thermal isomerization), each proceeding through distinct mechanistic pathways. Understanding the dynamics, kinetics, and quantum yields of these processes is crucial for harnessing their potential in various applications.
Isomerization Mechanisms
Photochemical Isomerization
The photochemical isomerization of DPB is a complex process that involves excitation to singlet electronic states and subsequent relaxation through various pathways. The mechanism is highly dependent on the solvent environment.
Upon absorption of UV light, the trans,trans-DPB (tt-DPB) isomer is excited from the ground state (S₀) to the first excited singlet state (S₁), which has ¹Bᵤ symmetry.[1] From the S₁ state, the molecule can undergo torsion around one of the double bonds to form a perpendicular intermediate state, often referred to as the P-state.[1] This intermediate is highly polar and its formation and decay are significantly influenced by the polarity of the solvent.[1] The P-state then relaxes back to the ground state, yielding either the cis,trans-DPB (ct-DPB) or reverting to the tt-DPB isomer.
The photoisomerization can proceed via two main mechanisms:
-
One-Bond Twist (OBT): This is the dominant mechanism where rotation occurs around a single carbon-carbon double bond.
-
Bicycle Pedal (BP): This mechanism involves the simultaneous rotation around both double bonds. While less common in solution, it has been observed in glassy media at low temperatures.[2]
The solvent polarity plays a crucial role in the efficiency of photoisomerization. In polar solvents like acetonitrile, the isomerization of tt-DPB to ct-DPB is significantly accelerated and has a higher quantum yield compared to nonpolar solvents like n-hexane.[1] This is attributed to the stabilization of the polar perpendicular intermediate in polar environments.[1]
dot
References
Methodological & Application
Application Notes and Protocols for the Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene using the Wittig reaction. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes.[1] In this specific application, cinnamaldehyde is reacted with a phosphonium ylide generated from benzyltriphenylphosphonium chloride to stereoselectively produce the trans,trans isomer of 1,4-diphenyl-1,3-butadiene.[2][3]
Data Presentation
The following table summarizes quantitative data from various reported experimental procedures for the Wittig synthesis of this compound. This allows for easy comparison of different reaction conditions and their resulting yields.
| Parameter | Reference 1 | Reference 2 | Reference 3 |
| Phosphonium Salt | Benzyltriphenylphosphonium chloride | Benzyltriphenylphosphonium chloride | Benzyltriphenylphosphonium chloride |
| Mass of Phosphonium Salt | 0.38 g | 0.7508 g | 3.90 g |
| Aldehyde | Cinnamaldehyde | Cinnamaldehyde | Cinnamaldehyde |
| Mass/Volume of Aldehyde | Not specified | 0.2415 g (0.23 mL) | Not specified |
| Base | Sodium hydroxide (conc.) | Sodium methoxide (2M) | Not specified |
| Volume of Base | 0.5 mL | 2.4 mL | Not specified |
| Solvent | Methylene chloride / Ethanol | Anhydrous methanol | Aqueous ethanol |
| Volume of Solvent | 1 mL CH₂Cl₂ / 4 mL EtOH | 1.0 mL | 35 mL |
| Reaction Time | 20 minutes | 30 minutes | Not specified |
| Reaction Temperature | Room Temperature | 21°C | Not specified |
| Product Yield | Not specified | 22% (0.0841 g) | 35.36% (0.73 g) |
| Melting Point (°C) | Not specified | 150-151 | 140 |
| Literature M.P. (°C) | 151 | 150-152 | 153 |
Experimental Protocols
This section details the methodologies for the key experiments involved in the synthesis of this compound.
Protocol 1: Synthesis of this compound using Sodium Methoxide
This protocol is adapted from a procedure utilizing sodium methoxide as the base.[5]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium methoxide (2M solution in methanol)
-
Anhydrous methanol
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a clean, dry round bottom flask, suspend 0.7508 g (1.9308 mmol) of benzyltriphenylphosphonium chloride and 0.2415 g (1.8273 mmol) of cinnamaldehyde in 1.0 mL of anhydrous methanol.
-
Add a magnetic stir bar to the flask and begin stirring.
-
To the stirring suspension, add 2.4 mL (4.8 mmol) of a 2M sodium methoxide solution.
-
Continue stirring the reaction mixture at room temperature (approximately 21°C) for 30 minutes. A color change and the formation of a precipitate should be observed.[3]
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold methanol and then with water to remove impurities.
-
Dry the product on the filter by drawing air through it for at least 15 minutes.
-
For further purification, recrystallize the crude product from hot methanol.[5]
-
Isolate the purified crystals by vacuum filtration, weigh the final product, and determine its melting point. The expected melting point is in the range of 150-152°C.[5]
Protocol 2: Synthesis using a Two-Phase System with Sodium Hydroxide
This protocol is adapted from a procedure using a concentrated sodium hydroxide solution as the base in a two-phase system.[4]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Concentrated sodium hydroxide solution (e.g., 8 g in 10 mL water)
-
Methylene chloride (Dichloromethane)
-
Absolute ethanol
-
Conical vial or round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel or test tube for extraction
-
Vacuum filtration apparatus
Procedure:
-
To a clean and dry 5 mL conical vial, add approximately 0.38 g of benzyltriphenylphosphonium chloride.
-
Add 1 mL of methylene chloride and a magnetic stir vane. Cap the vial and begin stirring.
-
Carefully add 0.5 mL of concentrated sodium hydroxide solution to the vial and continue to stir vigorously for about 20 minutes at room temperature.
-
After 20 minutes, transfer the contents of the vial to a test tube.
-
Rinse the reaction vial with 1 mL of methylene chloride followed by 3 mL of water, adding the rinsings to the test tube.
-
Mix the layers vigorously. Allow the layers to separate and then carefully transfer the lower organic layer (methylene chloride) to a clean test tube.
-
Extract the remaining aqueous layer twice more with 2 mL portions of methylene chloride, combining all organic extracts.
-
Evaporate the methylene chloride from the combined organic extracts in a warm sand bath in a fume hood.
-
Dissolve the crude solid residue in a minimal amount of boiling 95% ethanol (approximately 4 mL).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Isolate the purified crystals by vacuum filtration.
-
Record the weight of the purified product and determine its melting point.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Wittig synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The diagram below outlines the mechanism of the Wittig reaction for the synthesis of this compound. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[7]
Caption: Mechanism of the Wittig reaction for alkene synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Trans,Trans-I,4-Diphenyl-l,3-Butadiene Via Wittig Reaction with Phosphonium Ylide | Semantic Scholar [semanticscholar.org]
- 3. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
- 4. webassign.net [webassign.net]
- 5. odinity.com [odinity.com]
- 6. scribd.com [scribd.com]
- 7. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Synthesis of 1,4-Diphenyl-1,3-butadiene via the Wittig Reaction
Introduction
1,4-Diphenyl-1,3-butadiene is a conjugated diene that serves as a valuable building block in organic synthesis and as a fluorescent molecule in materials science. The Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig, provides an efficient and versatile route for the synthesis of alkenes from aldehydes or ketones.[1][2] This application note provides a detailed experimental protocol for the synthesis of 1,4-diphenyl-1,3-butadiene, primarily focusing on the Wittig reaction between a phosphonium ylide and an aldehyde.
The overall reaction involves the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which then reacts with a carbonyl compound to form an alkene and a phosphine oxide.[1][3] The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct is a key driving force for this reaction.[4] This protocol outlines two common variations of the Wittig synthesis for this compound.
Experimental Protocols
This section details two primary Wittig reaction procedures for the synthesis of 1,4-diphenyl-1,3-butadiene.
Method A: Reaction of Benzyltriphenylphosphonium Chloride with Cinnamaldehyde
This is a two-step process that begins with the formation of the phosphonium salt, followed by the in-situ generation of the ylide and its reaction with cinnamaldehyde.
Step 1: Synthesis of Benzyltriphenylphosphonium Chloride (Wittig Salt)
-
In a 100 mL round-bottom flask equipped with a condenser and a magnetic stir bar, combine 2.13 g of triphenylphosphine and 1.44 mL of benzyl chloride.[3]
-
Add 8 mL of xylenes to the flask.[3]
-
Heat the mixture to a gentle reflux with stirring. The solids should dissolve completely.[3]
-
Continue refluxing for an adequate duration to allow for the formation of the phosphonium salt, which will precipitate out of the solution upon cooling.
-
Cool the mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold xylene, and dry thoroughly.
Step 2: Synthesis of 1,4-Diphenyl-1,3-butadiene
-
In a 5 mL conical vial or a suitable round-bottom flask, place approximately 0.38 g of the dried benzyltriphenylphosphonium chloride.[2]
-
Add 0.13 mL (approximately 120 mg) of cinnamaldehyde and 1.0 mL of dichloromethane (CH2Cl2).[1][2]
-
Add a magnetic stir bar and stir the mixture vigorously at room temperature.
-
Carefully add 0.50 mL of 50% aqueous sodium hydroxide (NaOH) solution dropwise to the stirring mixture.[1] Caution: Concentrated NaOH is highly corrosive.[2]
-
A color change to yellowish or orange is typically observed as the ylide forms and reacts.[1][4]
-
Continue stirring vigorously at room temperature for 30 minutes.[1]
-
Transfer the reaction mixture to a separatory funnel or a conical tube for extraction.[1]
-
Rinse the reaction flask with 2.0 mL of CH2Cl2 and 1.5 mL of water and add these washings to the extraction vessel.[1]
-
Separate the organic layer (bottom layer).[1]
-
Extract the aqueous layer with two additional 2 mL portions of CH2Cl2.[2]
-
Combine all the organic extracts and dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[1][2]
-
Decant or filter the dried organic solution into a pre-weighed flask and evaporate the solvent using a rotary evaporator or a warm sand bath in a fume hood to obtain the crude product.[2]
Purification
-
Recrystallize the crude solid from hot 95% ethanol or methylcyclohexane.[2][5]
-
Dissolve the crude product in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[2]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 60% aqueous ethanol, and allow them to air dry.[1][6]
-
Determine the melting point and yield of the purified product. The expected product is the more stable (E,E)-isomer.[1]
Method B: Reaction of Triphenylcinnamylphosphonium Chloride with Benzaldehyde
This alternative one-pot synthesis utilizes a different phosphonium salt and aldehyde.
-
To a solution of 60.0 g of triphenylcinnamylphosphonium chloride and 16.4 g of benzaldehyde in 200 mL of absolute ethanol, add 760 mL of 0.2 M lithium ethoxide in ethanol.[6]
-
A transient orange color may appear, followed by the crystallization of the product within about a minute.[6]
-
Allow the mixture to stand for 30 minutes.[6]
-
Add 700 mL of water to the reaction mixture.[6]
-
Collect the colorless crystals by filtration.
-
Wash the crystals with 150 mL of 60% ethanol to remove the triphenylphosphine oxide byproduct, which is soluble in this solvent mixture.[6]
-
Dry the product in a vacuum oven at 65°C. The resulting product is typically the trans,trans-isomer.[6]
Data Presentation
The following table summarizes typical quantitative data reported for the synthesis of 1,4-diphenyl-1,3-butadiene.
| Parameter | Method A | Method B | Horner-Wadsworth-Emmons | Reference |
| Reactants | Benzyltriphenylphosphonium chloride, Cinnamaldehyde | Triphenylcinnamylphosphonium chloride, Benzaldehyde | Diethyl benzylphosphonate, Cinnamaldehyde | |
| Base | 50% aq. NaOH | Lithium ethoxide | Sodium methoxide | [1][5][6] |
| Solvent | Dichloromethane | Ethanol | Dimethylformamide | [1][5][6] |
| Yield (crude) | Not specified | 60-67% | ~85% (calculated from 5.7g) | [5][6] |
| Yield (purified) | 35.36% | Not specified | Not specified | [7] |
| Melting Point (°C) | 140 | 153-156 | 150-151 | [5][6][7] |
| Pure (E,E) Melting Point (°C) | 153 | 153-156 | 153 | [1][5][6] |
Visualizations
Experimental Workflow for Method A
Caption: Workflow for the synthesis of 1,4-diphenyl-1,3-butadiene.
Reaction Signaling Pathway (Wittig Reaction Mechanism)
Caption: Simplified mechanism of the Wittig reaction.
References
Application Notes and Protocols for the Purification of trans,trans-1,4-Diphenyl-1,3-butadiene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of trans,trans-1,4-diphenyl-1,3-butadiene via recrystallization, a critical technique for obtaining high-purity material essential for research, synthesis, and drug development applications.
Introduction
This compound is a conjugated diene that often serves as a starting material or intermediate in organic synthesis. Following its synthesis, for instance, via a Wittig reaction, the crude product is typically a mixture of the desired trans,trans isomer and the cis,trans isomer, along with byproducts such as triphenylphosphine oxide.[1][2] Recrystallization is an effective method for isolating the pure trans,trans isomer based on its lower solubility in an appropriate solvent at reduced temperatures compared to impurities. The purity of the final product is commonly assessed by its melting point and thin-layer chromatography (TLC).[1][2][3]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and characterization.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₄ | [4] |
| Molecular Weight | 206.28 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 150-152 °C | [5][6][7] |
| Boiling Point | 350 °C | [5][6][7] |
| Solubility | Slightly soluble in water. Soluble in hot ethanol, hexane, cyclohexane, and other organic solvents. | [4][5][7][8][9] |
| Stability | Stable under normal conditions. Combustible. | [5][6] |
| Incompatibilities | Strong oxidizing agents. | [5][6] |
Experimental Protocol: Recrystallization
This protocol details the steps for the purification of crude this compound. The choice of solvent is critical; hexane, cyclohexane, and ethanol are commonly used.[5][6][9][10] This protocol will utilize cyclohexane.
Materials and Equipment:
-
Crude this compound
-
Cyclohexane (recrystallization solvent)[9]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of cyclohexane, just enough to slurry the solid. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot cyclohexane until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a moderate temperature (e.g., 65 °C) or in a vacuum desiccator until a constant weight is achieved.[9]
-
Characterization: Determine the melting point of the purified crystals. Pure this compound should have a sharp melting point around 153-156 °C.[9] The purity can also be assessed by TLC.
Visual Workflow of Recrystallization
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. unwisdom.org [unwisdom.org]
- 3. youtube.com [youtube.com]
- 4. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 5. This compound CAS#: 538-81-8 [m.chemicalbook.com]
- 6. This compound | 538-81-8 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. webassign.net [webassign.net]
Application Notes and Protocols: Diphenylbutadiene Derivatives as Fluorescent Probes in Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylbutadiene (DPB) and its derivatives are emerging as versatile fluorescent probes for a range of applications in biological imaging. Their utility stems from their photophysical properties, including large Stokes shifts and sensitivity to the microenvironment, which can be tuned through synthetic modifications. This document provides detailed application notes and experimental protocols for utilizing DPB-based probes in key areas of cellular imaging, including the visualization of lipid droplets and lysosomes, and the real-time monitoring of dynamic cellular processes such as mitophagy.
Core Applications and Probe Selection
A series of donor-acceptor (D-π-A) substituted diphenylbutadiene derivatives have been developed for specific subcellular targeting.[1][2] These probes exhibit solvatochromic emission, meaning their fluorescence spectrum is sensitive to the polarity of their environment, making them excellent candidates for imaging lipid-rich structures and dynamic organelle processes.
Key derivatives and their primary applications include:
-
Lipid Droplet Staining: Derivatives designated as M1, M3, and M4 have shown selective accumulation in lipid droplets.[1][2]
-
Lysosome Imaging and Mitophagy Monitoring: The morpholine-substituted derivative, M2, is particularly suited for imaging lysosomes and monitoring processes such as mitophagy, as well as sensing changes in lysosomal viscosity and pH.[1][2]
Quantitative Data Summary
The photophysical properties of these diphenylbutadiene derivatives are crucial for designing imaging experiments. The following table summarizes key quantitative data for the M-series of probes.
| Probe | Target Organelle(s) | Excitation Wavelength (λex) | Emission Wavelength Range (λem) | Stokes Shift | Reference |
| M1 | Lipid Droplets | ~488 nm | 490–610 nm | 100-200 nm | [1][2] |
| M2 | Lysosomes, Mitophagy | ~488 nm | 490–610 nm | 100-200 nm | [1][2] |
| M3 | Lipid Droplets | ~488 nm | 490–610 nm | 100-200 nm | [1][2] |
| M4 | Lipid Droplets | ~488 nm | 490–610 nm | 100-200 nm | [1][2] |
Experimental Protocols
The following protocols provide a general framework for using diphenylbutadiene derivatives in live-cell imaging. Optimization of probe concentration and incubation time may be necessary depending on the cell type and experimental conditions.
Protocol 1: Live-Cell Staining of Lipid Droplets with M1, M3, or M4
Materials:
-
DPB derivative (M1, M3, or M4) stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the DPB probe (M1, M3, or M4) in pre-warmed imaging medium. A final concentration of 2 µM is a good starting point.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe-containing imaging medium to the cells. d. Incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed imaging medium to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells immediately using a fluorescence microscope. For the M-series probes, use an excitation wavelength of approximately 488 nm and collect emission in the range of 490–610 nm.
Protocol 2: Live-Cell Imaging of Lysosomes with M2
Materials:
-
M2 stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium
-
PBS
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency.
-
Probe Preparation: Prepare a 2 µM working solution of M2 in pre-warmed imaging medium.
-
Cell Staining: a. Remove the culture medium and wash once with PBS. b. Add the M2 working solution to the cells. c. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed imaging medium.
-
Imaging: a. Add fresh imaging medium. b. Image the cells using an excitation wavelength of ~488 nm and an emission collection range of 490–610 nm.
Protocol 3: Monitoring Mitophagy with M2
This protocol involves co-staining with a mitochondrial probe to observe the fusion of mitochondria with lysosomes.
Materials:
-
M2 stock solution (1 mM in DMSO)
-
MitoTracker™ Deep Red FM stock solution (1 mM in DMSO)
-
Live-cell imaging medium
-
PBS
-
Mitophagy inducer (e.g., CCCP, final concentration 50 µM)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with multiple laser lines and detectors
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency.
-
Probe Preparation: a. Prepare a working solution containing 2 µM M2 and 15 nM MitoTracker™ Deep Red in pre-warmed imaging medium.
-
Cell Staining: a. Remove the culture medium and wash once with PBS. b. Add the dual-probe working solution to the cells. c. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Remove the staining solution. b. Wash the cells twice with pre-warmed imaging medium.
-
Induction of Mitophagy: a. Add fresh imaging medium containing 50 µM CCCP to the cells. b. Incubate for a desired period (e.g., 2-6 hours) to induce mitophagy.
-
Imaging: a. Image the cells using a confocal microscope. b. For M2, use an excitation of ~488 nm and collect emission from 490–610 nm. c. For MitoTracker™ Deep Red, use an excitation of ~644 nm and collect emission from ~665 nm onwards. d. Co-localization of the M2 signal (lysosomes) with the MitoTracker™ signal (mitochondria) will appear as yellow/orange puncta in the merged image, indicating mitolysosomes.
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: General workflow for live-cell imaging with DPB probes.
Monitoring Mitophagy Signaling Pathway
Caption: Visualization of mitophagy using fluorescent probes.
Logical Relationship of DPB Probe Structure and Function
Caption: Structure-function relationship of DPB fluorescent probes.
References
Application Notes and Protocols: trans,trans-1,4-Diphenyl-1,3-butadiene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,trans-1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated hydrocarbon that exhibits strong fluorescence, making it a promising candidate for application in organic light-emitting diodes (OLEDs), particularly as a blue light-emitting material. Its structural similarity to other known blue-emitting materials, such as stilbene derivatives, suggests its potential for high-efficiency electroluminescence. This document provides detailed application notes and protocols for the proposed use of DPB as a blue fluorescent emitter in OLEDs. The information is compiled from existing literature on similar compounds and general OLED fabrication and characterization techniques.
Proposed Application: Blue Fluorescent Emitter in a Host-Dopant System
Given its photoluminescent properties, DPB is proposed as a blue fluorescent dopant in a suitable host material for the emissive layer (EML) of an OLED. In this configuration, the host material facilitates charge transport and transfers energy to the DPB dopant, which then emits light. This host-dopant system is a common strategy to enhance the efficiency and stability of fluorescent OLEDs.
Proposed Device Architecture
A multilayer OLED structure is proposed to effectively utilize DPB as a blue emitter. This architecture is based on device structures reported for similar blue-emitting stilbene derivatives.[1][2]
| Layer | Material | Function |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| Hole Injection Layer (HIL) | N/A (Often integrated with HTL or surface-treated ITO) | Facilitates hole injection from the anode |
| Hole Transport Layer (HTL) | N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) | Hole Transport and Electron Blocking |
| Emissive Layer (EML) | 9,10-Di(2-naphthyl)anthracene (ADN) doped with trans,trans-DPB (x%) | Light Emission |
| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport and Hole Blocking |
| Electron Injection Layer (EIL) | Lithium Quinolate (Liq) or Lithium Fluoride (LiF) | Facilitates electron injection from the cathode |
| Cathode | Aluminum (Al) | Electron Injection |
Table 1: Proposed OLED Device Structure using this compound (DPB) as a Blue Dopant.
Energy Level Diagram
The proper alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of each layer is crucial for efficient charge injection, transport, and recombination within the emissive layer. The proposed energy level diagram is based on typical values found in the literature for the selected materials.
Figure 1: Proposed Energy Level Diagram of the DPB-based OLED.
Experimental Protocols
Synthesis and Purification of this compound (DPB)
High-purity DPB is essential for achieving good OLED performance. The following is a general synthetic protocol based on the Wittig reaction, followed by purification.
Protocol 1: Synthesis of DPB
-
Phosphonium Salt Formation: React benzyl chloride with triphenylphosphine in a suitable solvent like xylene under reflux to form benzyltriphenylphosphonium chloride.
-
Ylide Formation: Treat the phosphonium salt with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding ylide.
-
Wittig Reaction: React the ylide with cinnamaldehyde. The reaction mixture will typically show a transient color change.
-
Isolation: After the reaction is complete, add water to precipitate the crude DPB.
-
Purification: The crude product should be purified by recrystallization from a solvent like cyclohexane or ethanol to obtain the pure trans,trans isomer. Further purification for electronic-grade material can be achieved by gradient sublimation.
OLED Fabrication
The fabrication of the proposed OLED device is to be carried out in a high-vacuum thermal evaporation system.
Protocol 2: OLED Fabrication by Vacuum Thermal Evaporation
-
Substrate Cleaning:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation from resistively heated crucibles.
-
Deposit a 70 nm layer of NPB as the HTL.
-
Co-deposit a 30 nm emissive layer of ADN doped with DPB. The doping concentration (e.g., 2%) can be controlled by adjusting the deposition rates of the two materials.
-
Deposit a 30 nm layer of Alq3 as the ETL.
-
-
Cathode Deposition:
-
Deposit a thin layer (e.g., 1 nm) of Liq or LiF as the EIL.
-
Deposit a 100 nm layer of Al as the cathode.
-
The deposition rates and thicknesses should be monitored using a quartz crystal microbalance.
-
-
Encapsulation:
-
Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Figure 2: Experimental Workflow for OLED Fabrication and Characterization.
Device Characterization
Protocol 3: Characterization of OLED Performance
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Measure the current density and luminance as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.
-
-
Electroluminescence (EL) Spectra:
-
Record the EL spectra at different driving voltages to determine the emission color and check for any spectral shifts.
-
-
Efficiency Calculation:
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the I-V-L data.
-
-
Color Coordinates:
-
Determine the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.
-
Expected Performance and Data
The following table summarizes the estimated performance of the proposed DPB-based OLED. These values are extrapolated from reported data for blue-emitting OLEDs using stilbene derivatives with a similar device architecture.[1][2] Actual performance may vary and requires experimental validation.
| Parameter | Estimated Value |
| Emission Peak (λ_em) | ~450 - 470 nm (Blue) |
| Turn-on Voltage | 3.0 - 4.0 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | 8 - 10 cd/A |
| Maximum Power Efficiency | 3 - 4 lm/W |
| CIE Coordinates (x, y) | (0.15 - 0.16, 0.19 - 0.22) |
Table 2: Estimated Performance Characteristics of the Proposed DPB-based OLED.
Signaling Pathway and Logical Relationships
The operation of the proposed OLED with DPB as a dopant involves a series of energy transfer and charge transport steps.
Figure 3: Charge and Energy Transfer Pathway in the Proposed DPB-based OLED.
Conclusion
This compound holds significant potential as a blue-emitting material for OLED applications due to its favorable photophysical properties and structural similarity to known efficient emitters. The proposed device architecture and experimental protocols provide a solid foundation for researchers to explore the electroluminescent capabilities of DPB. Further experimental work is necessary to validate and optimize the device performance.
References
Application Notes and Protocols: The Role of Diphenylbutadiene in Organic Solar Cell Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential roles of diphenylbutadiene (DPB) and its derivatives in the development of organic solar cells (OSCs). While not as commonly employed as other classes of materials, the unique photophysical properties of DPB present intriguing possibilities for its application as a donor, acceptor, or interfacial material in OSCs. This document outlines the theoretical basis for its use, provides generalized experimental protocols for its incorporation and characterization in OSC devices, and presents key data in a structured format for easy reference.
Introduction to Diphenylbutadiene in Organic Solar Cells
Diphenylbutadiene is a conjugated hydrocarbon that has been studied for its interesting electronic and optical properties. In the context of organic solar cells, its potential lies in its ability to absorb light and participate in charge transfer processes, which are fundamental to the operation of these devices.[1] The core structure of DPB can be chemically modified to tune its energy levels and enhance its performance within a solar cell architecture.
Potential Roles of Diphenylbutadiene Derivatives:
-
Electron Donor (p-type material): In a bulk heterojunction (BHJ) solar cell, the donor material absorbs photons to create excitons (bound electron-hole pairs).[1] For DPB to function as a donor, its highest occupied molecular orbital (HOMO) energy level must be appropriately aligned with the lowest unoccupied molecular orbital (LUMO) of an acceptor material to facilitate exciton dissociation.
-
Non-Fullerene Electron Acceptor (n-type material): The development of non-fullerene acceptors (NFAs) has been a significant area of research in OSCs.[2] DPB derivatives, when functionalized with electron-withdrawing groups, could potentially act as NFAs. Their LUMO energy level would need to be sufficiently low to accept electrons from a donor material.
-
Interfacial Layer: Interfacial layers are crucial for efficient charge extraction at the electrodes. Modified DPB derivatives could be designed to improve the energetic alignment and reduce recombination at the interface between the active layer and the electrodes.
Data Presentation: Photophysical and Electrochemical Properties
The following table summarizes the key photophysical and electrochemical properties of a generic diphenylbutadiene derivative that are critical for its potential application in organic solar cells. These values are compared to typical ranges for high-performing donor and acceptor materials to provide a context for material design and evaluation.
| Property | Diphenylbutadiene Derivative (Illustrative) | Typical High-Performance Donor | Typical High-Performance Acceptor | Significance in OSCs |
| Absorption Maximum (λmax) | 400-500 nm | 500-750 nm | 650-900 nm | Determines the portion of the solar spectrum that can be harvested. |
| Optical Bandgap (Eg) | 2.5 - 3.0 eV | 1.5 - 2.0 eV | 1.3 - 1.7 eV | Influences the open-circuit voltage (Voc) and the range of photon absorption. |
| HOMO Energy Level | -5.5 to -6.0 eV | -5.0 to -5.5 eV | -5.8 to -6.5 eV | Affects Voc and hole extraction to the anode. |
| LUMO Energy Level | -2.5 to -3.0 eV | -3.0 to -3.8 eV | -3.8 to -4.2 eV | Critical for efficient electron transfer from donor to acceptor. |
| Electron Mobility (μe) | Low | Low to Moderate | Moderate to High | Essential for efficient electron transport to the cathode. |
| Hole Mobility (μh) | Moderate | Moderate to High | Low to Moderate | Important for efficient hole transport to the anode. |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a DPB derivative and its incorporation into a standard organic solar cell device for characterization.
3.1. Synthesis of a Diphenylbutadiene-Based Material (Illustrative Example)
This protocol describes a general two-step synthesis for a functionalized diphenylbutadiene derivative intended for use as an electron donor or acceptor.
-
Step 1: Wittig Reaction for DPB Core Synthesis
-
Dissolve benzaldehyde and an appropriate phosphonium ylide in a suitable solvent (e.g., tetrahydrofuran).
-
Add a strong base (e.g., n-butyllithium) dropwise at low temperature to initiate the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting diphenylbutadiene derivative by column chromatography.
-
-
Step 2: Functionalization via Cross-Coupling
-
To introduce electron-donating or -withdrawing groups, a halogenated DPB derivative can be reacted with a suitable boronic acid or organotin reagent in the presence of a palladium catalyst (e.g., Suzuki or Stille coupling).
-
Dissolve the halogenated DPB, the coupling partner, and the catalyst in a solvent mixture (e.g., toluene/water).
-
Add a base (e.g., potassium carbonate) and heat the mixture under an inert atmosphere.
-
After completion, cool the reaction, extract the product, and purify by chromatography and recrystallization.
-
3.2. Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol details the steps for fabricating a standard architecture OSC device to test the performance of a new DPB-based material.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes to improve the work function.
-
-
Deposition of the Hole Transport Layer (HTL):
-
Spin-coat a solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 150°C for 10 minutes in air.
-
-
Deposition of the Active Layer:
-
Prepare a blend solution of the DPB derivative (as either donor or acceptor) and a complementary material (e.g., a fullerene derivative or a polymer donor) in a suitable organic solvent (e.g., chloroform or chlorobenzene).
-
Spin-coat the active layer blend onto the HTL at an optimized speed (e.g., 1000-2000 rpm) inside a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature (e.g., 80-120°C) to improve morphology.
-
-
Deposition of the Electron Transport Layer (ETL) and Cathode:
-
Thermally evaporate a thin layer of an ETL (e.g., Ca or LiF) followed by a thicker layer of a metal cathode (e.g., Al) onto the active layer through a shadow mask to define the device area.
-
3.3. Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cell under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator and a source meter.
-
Extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the photon-to-electron conversion efficiency at different wavelengths.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to cross-check the Jsc value obtained from the J-V measurement.
-
Visualizations
Diagram 1: Organic Solar Cell Workflow
Caption: Workflow for fabricating and characterizing an organic solar cell.
Diagram 2: Energy Level Alignment in a DPB-based OSC
Caption: Energy level diagram for efficient charge transfer in a DPB-based OSC.
Diagram 3: Exciton Dissociation at the Donor-Acceptor Interface
Caption: Exciton generation and dissociation process in an organic solar cell.
References
Application Notes and Protocols for 1,4-Diphenyl-1,3-Butadiene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-diphenyl-1,3-butadiene in polymer chemistry. The information is intended for researchers and professionals in materials science and drug development, offering insights into the synthesis of polymers incorporating this monomer and their potential applications.
Introduction to 1,4-Diphenyl-1,3-Butadiene in Polymer Science
1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated diene monomer that can be utilized in polymer synthesis to introduce phenyl functionalities into the polymer backbone. These phenyl groups can significantly influence the properties of the resulting polymers, such as their thermal stability, mechanical properties, and solubility. The incorporation of DPB into polymer chains can be achieved through both homopolymerization and copolymerization. While the homopolymerization of DPB is not extensively documented in publicly available literature, its copolymerization with other dienes, such as 1,3-butadiene, has been explored to create pendant phenyl functionalized polydienes. These materials are of interest for applications where modification of polymer properties is desired.
Applications in Polymer Chemistry
Homopolymerization of Phenyl-Substituted Butadienes
While specific studies on the homopolymerization of 1,4-diphenyl-1,3-butadiene are limited, the anionic polymerization of the structurally similar monomer, 2,3-diphenyl-1,3-butadiene, has been successfully demonstrated. This suggests that anionic polymerization could be a viable method for the homopolymerization of 1,4-diphenyl-1,3-butadiene, potentially yielding a polymer with interesting thermal and mechanical properties due to the rigid phenyl groups. The resulting poly(1,4-diphenyl-1,3-butadiene) would be expected to have a higher glass transition temperature (Tg) compared to polybutadiene.
Copolymerization for Functional Polydienes
A significant application of 1,4-diphenyl-1,3-butadiene is its use as a comonomer in coordination polymerization with 1,3-butadiene. This approach allows for the synthesis of pendant phenyl functionalized polydienes. The incorporation of DPB units into the polybutadiene backbone has been shown to systematically increase the glass transition temperature (Tg) of the resulting copolymer. This tunability of thermal properties makes these copolymers interesting for applications where specific thermal characteristics are required. For instance, in the tire industry, the properties of styrene-butadiene rubber (SBR) and cis-1,4-polybutadiene rubber (BR) are often blended to achieve a balance of properties. Copolymers of butadiene and DPB could potentially offer a single-polymer solution to achieve similar balanced properties, avoiding issues of microphase separation that can occur in blends.[1]
Potential Applications in Drug Delivery
Quantitative Data
Properties of Poly(2,3-diphenyl-1,3-butadiene) (Analogous Homopolymer)
The following table summarizes the properties of poly(2,3-diphenyl-1,3-butadiene) synthesized via anionic polymerization, which can serve as an estimate for the properties of poly(1,4-diphenyl-1,3-butadiene).
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 10,500 g/mol | [5] |
| Polydispersity Index (Mw/Mn) | < 1.1 | [5] |
| Glass Transition Temperature (Tg) | 98 °C | [5] |
| Melting Point (Tm) | 170 °C | [5] |
| Microstructure | 1,4-addition (90% cis, 10% trans) | [5] |
Properties of Poly(1,3-butadiene-co-1,4-diphenyl-1,3-butadiene) Copolymers
The following table presents data from the copolymerization of 1,3-butadiene (BD) with (E)-1-phenyl-1,3-butadiene (PBD), a closely related monomer to 1,4-diphenyl-1,3-butadiene, demonstrating the effect of comonomer incorporation on polymer properties. It is expected that 1,4-diphenyl-1,3-butadiene would have a similar, if not more pronounced, effect.
| PBD in Feed (mol%) | PBD in Copolymer (mol%) | Mn ( g/mol ) | Mw/Mn | Tg (°C) | Reference |
| 0 | 0 | 128,000 | 1.85 | -93.7 | [6] |
| 10 | 11.2 | 98,000 | 1.78 | -75.1 | [6] |
| 20 | 23.5 | 75,000 | 1.65 | -52.3 | [6] |
| 30 | 33.8 | 62,000 | 1.59 | -36.8 | [6] |
| 40 | 44.6 | 51,000 | 1.52 | -22.4 | [6] |
Experimental Protocols
Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene via Wittig Reaction
This protocol describes the synthesis of the monomer itself.[7]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Cinnamaldehyde
-
Sodium methoxide solution
-
Absolute ethanol
-
Dry 50 mL round-bottom flask
-
Magnetic stirrer
-
Test tube
-
Pipette
-
Büchner funnel
-
Ice bath
Procedure:
-
Add benzyltriphenylphosphonium chloride to a dry 50 mL round-bottom flask.
-
Add absolute ethanol to the flask and begin stirring.
-
Add sodium methoxide solution to the flask and allow the mixture to stir for 15 minutes to form the ylide. Observe any color changes.[8]
-
In a separate test tube, dissolve cinnamaldehyde in absolute ethanol.
-
After the 15-minute ylide formation, add the cinnamaldehyde solution to the round-bottom flask via pipette.
-
Let the reaction mixture stir for 10 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the crude product using a Büchner funnel. Wash the product with small portions of cold absolute ethanol to aid in the transfer.
-
Allow the product to dry on the funnel.
Proposed Protocol for Homopolymerization of 1,4-Diphenyl-1,3-Butadiene (by Analogy)
This proposed protocol is based on the successful anionic polymerization of 2,3-diphenyl-1,3-butadiene and should be adapted and optimized for 1,4-diphenyl-1,3-butadiene.[5]
Materials:
-
1,4-Diphenyl-1,3-butadiene (DPB), purified
-
sec-Butyllithium (sec-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Schlenk flask and high-vacuum line
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Thoroughly dry all glassware under vacuum and heat.
-
Introduce anhydrous THF into the Schlenk flask under a nitrogen or argon atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified 1,4-diphenyl-1,3-butadiene monomer to the THF.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi solution via syringe. The amount of initiator will determine the target molecular weight.
-
Allow the polymerization to proceed at -78 °C for several hours. The reaction mixture may develop a characteristic color indicating the presence of living anionic chain ends.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum.
Protocol for Copolymerization of 1,3-Butadiene and 1,4-Diphenyl-1,3-Butadiene
This protocol is a representative procedure for the coordination copolymerization of 1,3-butadiene (BD) and a phenyl-substituted butadiene comonomer.[6]
Materials:
-
1,3-Butadiene (BD) solution in toluene
-
1,4-Diphenyl-1,3-butadiene (DPB)
-
Methylaluminoxane (MAO) solution
-
CpTiCl3 catalyst solution in toluene
-
Oxygen- and moisture-free ampule with a rubber septum
-
Magnetic stirrer
-
Acidified ethanol with 2,6-di-tert-butyl-4-methylphenol (stabilizer)
Procedure:
-
In an oxygen- and moisture-free ampule, prepare a toluene solution containing the desired ratio of 1,3-butadiene and 1,4-diphenyl-1,3-butadiene.
-
Add the MAO solution to the monomer mixture.
-
Equilibrate the solution to the desired polymerization temperature (e.g., 50 °C).
-
Start the polymerization by injecting the CpTiCl3 catalyst solution.
-
Allow the polymerization to proceed for a set time (e.g., 5 hours).
-
Quench the reaction by adding the acidified ethanol solution containing the stabilizer.
-
Precipitate the copolymer, wash, and dry under vacuum.
Structure-Property Relationship
The incorporation of 1,4-diphenyl-1,3-butadiene into a polybutadiene chain has a direct and predictable impact on the glass transition temperature (Tg) of the resulting copolymer. The rigid phenyl groups restrict the segmental motion of the polymer chains, leading to an increase in Tg.
Conceptual Application in Drug Delivery
While not yet demonstrated experimentally for DPB-containing polymers, a potential application lies in the development of stimuli-responsive drug delivery systems. A block copolymer comprising a hydrophobic poly(1,4-diphenyl-1,3-butadiene) segment and a hydrophilic, stimuli-responsive segment could self-assemble into micelles in an aqueous environment, encapsulating a hydrophobic drug. A change in the local environment (e.g., pH in a tumor) could trigger a conformational change in the stimuli-responsive block, leading to the disassembly of the micelle and the release of the drug.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Rational Design of Polymeric Nanoparticles with Tailorable Biomedical Functions for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 6. Functional poly(p-phenylene)s as targeting and drug carrier materials | Semantic Scholar [semanticscholar.org]
- 7. unwisdom.org [unwisdom.org]
- 8. m.youtube.com [m.youtube.com]
Application Note and Protocol for Measuring the Fluorescence Quantum Yield of Diphenylbutadiene
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] This value is essential for characterizing new fluorescent materials, understanding photochemical mechanisms, and developing applications in fields such as bio-imaging, chemical sensing, and drug development.[3] This application note provides a detailed protocol for determining the relative fluorescence quantum yield of 1,4-diphenylbutadiene (DPB) in solution, a common blue-emitting fluorophore. The comparative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard of known quantum yield, is employed due to its accessibility and reliability.[4][5]
Principle of the Relative Method
The relative method for determining fluorescence quantum yield is based on the principle that if a solution of a standard and a solution of the unknown sample have the same absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[5][6] The following equation is used for the calculation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [5]
Where:
-
ΦX is the fluorescence quantum yield of the sample.
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.[7]
-
ηX and ηST are the refractive indices of the solvents used for the sample and the standard, respectively.[8]
To minimize errors, particularly the inner filter effect, the absorbance of the solutions at the excitation wavelength should be kept below 0.1.[5][9]
Materials and Equipment
Chemicals:
-
1,4-Diphenylbutadiene (DPB)
-
Quinine sulfate dihydrate (Reference Standard)
-
Hexane (Spectroscopy grade)
-
0.1 M Sulfuric acid (H2SO4)
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with a monochromatic excitation source and an emission detector
-
Quartz cuvettes (1 cm path length for both absorbance and fluorescence measurements)
-
Volumetric flasks and pipettes for solution preparation
Experimental Protocol
1. Preparation of Stock Solutions:
-
DPB Stock Solution: Accurately weigh a small amount of 1,4-diphenylbutadiene and dissolve it in a known volume of hexane in a volumetric flask to prepare a stock solution of approximately 10-4 M.
-
Quinine Sulfate Stock Solution: Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in a known volume of 0.1 M H2SO4 in a volumetric flask to prepare a stock solution of approximately 10-4 M.
2. Preparation of Working Solutions:
-
From the stock solutions, prepare a series of dilutions for both DPB in hexane and quinine sulfate in 0.1 M H2SO4. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength. A typical series might include five different concentrations.
3. Measurement of Absorbance Spectra:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of the solvent blanks (hexane and 0.1 M H2SO4) and all the prepared working solutions of DPB and quinine sulfate.
-
Determine the absorbance of each solution at the excitation wavelength (e.g., 330 nm for DPB).[10][11] The same excitation wavelength should be used for both the sample and the standard if their absorption spectra overlap sufficiently. If not, a correction for the lamp intensity and detector response at different wavelengths may be necessary.
4. Measurement of Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to 330 nm.
-
Record the fluorescence emission spectrum of the solvent blank for both hexane and 0.1 M H2SO4.
-
Under identical instrumental conditions (e.g., excitation and emission slit widths), record the fluorescence emission spectra of all the working solutions of DPB and quinine sulfate. The emission range for DPB should be scanned from approximately 350 nm to 550 nm.[12] For quinine sulfate, the emission should be recorded from approximately 380 nm to 680 nm.
-
It is crucial that the experimental parameters remain constant throughout all fluorescence measurements.[9]
5. Data Analysis:
-
Correct for Solvent Background: Subtract the integrated fluorescence intensity of the respective solvent blank from the integrated fluorescence intensity of each sample and standard solution.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the curve) for each corrected emission spectrum.
-
Plot Integrated Fluorescence Intensity vs. Absorbance: For both DPB and quinine sulfate, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin.[7]
-
Calculate the Quantum Yield: Use the following formula to calculate the fluorescence quantum yield of DPB:
ΦDPB = ΦQuinine * (GradDPB / GradQuinine) * (ηHexane2 / η0.1M H2SO42)
Data Presentation
Table 1: Optical Properties of 1,4-Diphenylbutadiene and Reference Standard
| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Known Quantum Yield (Φf) | Refractive Index (η) |
| 1,4-Diphenylbutadiene | Hexane | 330[10][11] | 373[10] | 0.42[11][12] | 1.375 |
| Quinine Sulfate | 0.1 M H2SO4 | 350[13] | 450 | 0.58[13] | 1.333 |
Table 2: Example Data for Quantum Yield Calculation
| Sample | Concentration (M) | Absorbance at 330 nm | Integrated Fluorescence Intensity (a.u.) |
| DPB in Hexane | Dilution 1 | 0.021 | 1.5 x 106 |
| Dilution 2 | 0.042 | 3.1 x 106 | |
| Dilution 3 | 0.063 | 4.6 x 106 | |
| Dilution 4 | 0.084 | 6.2 x 106 | |
| Dilution 5 | 0.105 | 7.7 x 106 | |
| Quinine Sulfate in 0.1 M H2SO4 | Dilution 1 | 0.020 | 2.5 x 106 |
| Dilution 2 | 0.040 | 5.0 x 106 | |
| Dilution 3 | 0.060 | 7.5 x 106 | |
| Dilution 4 | 0.080 | 1.0 x 107 | |
| Dilution 5 | 0.100 | 1.25 x 107 |
Note: The data in Table 2 are illustrative and will vary depending on the specific instrumentation and experimental conditions.
Experimental Workflow
Caption: Workflow for the relative measurement of fluorescence quantum yield.
Potential Sources of Error
-
Inner Filter Effect: At high concentrations (absorbance > 0.1), the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed. This can be minimized by using dilute solutions.[9]
-
Solvent Impurities: Fluorescent impurities in the solvent can contribute to the measured emission. Using high-purity, spectroscopy-grade solvents is essential.
-
Instrumental Artifacts: The spectral response of the spectrofluorometer's excitation source and detector can vary with wavelength. Modern instruments often have correction factors applied, but it is important to be aware of this.
-
Choice of Standard: The reference standard should have a well-characterized quantum yield and its absorption and emission spectra should ideally be in a similar range to the sample to minimize wavelength-dependent instrumental errors.[13]
-
Temperature and pH: The fluorescence quantum yield of some compounds, like quinine sulfate, can be sensitive to temperature and the pH of the solution.[2] It is important to control these parameters.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of 1,4-diphenylbutadiene using the relative method with quinine sulfate as a reference standard. By carefully following this protocol and being mindful of the potential sources of error, researchers can obtain accurate and reliable quantum yield values, which are crucial for the characterization and application of fluorescent materials.
References
- 1. horiba.com [horiba.com]
- 2. Quantum yield - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. jasco-global.com [jasco-global.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. edinst.com [edinst.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. static.horiba.com [static.horiba.com]
- 10. Spectrum [1,4-Diphenylbutadiene] | AAT Bioquest [aatbio.com]
- 11. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 12. 1,4-diphenylbutadiene [omlc.org]
- 13. iss.com [iss.com]
Application Note: Analysis of (E,E)- and (E,Z)-1,4-Diphenyl-1,3-butadiene Isomers by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Diphenyl-1,3-butadiene is a conjugated diene that can exist as three geometric isomers: (E,E), (E,Z), and (Z,Z). In typical synthetic procedures, such as the Wittig reaction, a mixture of the (E,E) and (E,Z) isomers is often produced.[1] The (Z,Z) isomer is generally not observed due to significant steric hindrance. Thin-Layer Chromatography (TLC) is a rapid, simple, and effective analytical technique for separating these isomers and assessing the purity of the reaction products. This application note provides a detailed protocol for the TLC analysis of 1,4-diphenyl-1,3-butadiene isomers.
Principle of Separation
The separation of (E,E)- and (E,Z)-1,4-diphenyl-1,3-butadiene isomers by TLC on a silica gel stationary phase is primarily based on differences in their molecular planarity and resulting polarity.
-
(E,E)-1,4-diphenyl-1,3-butadiene (trans,trans): This isomer can adopt a fully planar conformation. This planarity allows for strong interaction with the flat surface of the silica gel stationary phase through van der Waals forces. Consequently, it is adsorbed more strongly and travels a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[2][3]
-
(E,Z)-1,4-diphenyl-1,3-butadiene (cis,trans): This isomer cannot achieve a fully planar conformation due to steric hindrance between the phenyl rings.[2][3] This non-planar geometry reduces the efficiency of its interaction with the stationary phase. As a result, it is less strongly adsorbed, travels further with the mobile phase, and exhibits a higher Rf value.[2][3]
The mobile phase, typically a non-polar solvent or a mixture of low polarity, competes with the analytes for binding sites on the stationary phase and carries the compounds up the plate.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the TLC analysis.
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates (or equivalent)
-
Sample: Mixture of 1,4-diphenyl-1,3-butadiene isomers
-
Mobile Phase (Eluent):
-
Equipment:
-
Micropipettes or capillary tubes for spotting
-
Developing chamber with a lid
-
Pencil and ruler
-
Forceps
-
UV Lamp (254 nm)
-
(Optional) Iodine chamber for visualization
-
2. Protocol for TLC Analysis
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the 1,4-diphenyl-1,3-butadiene isomer mixture in a few drops of the spotting solvent (e.g., dichloromethane).
-
TLC Plate Preparation: Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate. Mark the points for sample application on this line.
-
Spotting: Use a capillary tube to spot a small amount of the prepared sample solution onto the marked origin. The spot should be small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed in the same location.
-
Development: Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase. Replace the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.
-
Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm).[4][5] The conjugated diphenylbutadiene isomers will appear as dark spots against the fluorescent green background of the plate.[6][7] Circle the spots lightly with a pencil.[7][8]
-
(Optional) Iodine Staining: Place the plate in a sealed chamber containing a few iodine crystals.[7][9][10] The spots will appear as yellow-brown areas.[7] This method is destructive and should be performed after UV visualization.[6]
-
-
Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each isomer using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The separation of the isomers can be quantified by their respective Rf values. The expected results are summarized below.
| Isomer | Structure | Expected Relative Polarity/Planarity | Expected Rf Value |
| (E,E)-1,4-diphenyl-1,3-butadiene | trans,trans | More planar, stronger interaction with silica | Lower Rf |
| (E,Z)-1,4-diphenyl-1,3-butadiene | cis,trans | Less planar, weaker interaction with silica | Higher Rf |
Table 1: Expected TLC Results for 1,4-Diphenyl-1,3-butadiene Isomers.
Note: Absolute Rf values can vary depending on the exact experimental conditions (e.g., specific TLC plate manufacturer, temperature, chamber saturation). However, the relative order of the spots ((E,Z) isomer having a higher Rf than the (E,E) isomer) should remain consistent. One study using a 4:1 Hexane:Ethyl Acetate mobile phase reported Rf values of 0.83 and 0.95, with the less polar, non-planar cis,trans isomer having the higher Rf value.[2][3]
Visualizations
Caption: Experimental workflow for TLC analysis.
Caption: Principle of isomer separation by TLC.
References
- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. theory.labster.com [theory.labster.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Cycloaddition Reactions Involving 1,4-Diphenyl-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cycloaddition reactions involving (1E,3E)-1,4-diphenyl-1,3-butadiene, a versatile conjugated diene. The protocols outlined below are intended to serve as a guide for the synthesis of various cyclic adducts, which can be valuable intermediates in organic synthesis and drug discovery.
Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. (1E,3E)-1,4-diphenyl-1,3-butadiene readily participates as the diene component in [4+2] cycloaddition reactions with various dienophiles. The phenyl substituents on the diene influence the reactivity and stereoselectivity of the reaction.
Reaction with Maleic Anhydride
The reaction between (1E,3E)-1,4-diphenyl-1,3-butadiene and maleic anhydride is a classic example of a Diels-Alder reaction, yielding a substituted cyclohexene derivative.
.[1] The reaction proceeds readily in a non-polar solvent like m-xylene upon heating.
Experimental Protocol: Synthesis of 4,5-diphenylcyclohex-4-ene-cis-1,2-dicarboxylic anhydride
Materials:
-
(1E,3E)-1,4-diphenyl-1,3-butadiene
-
Maleic anhydride
-
m-Xylene
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (1E,3E)-1,4-diphenyl-1,3-butadiene (1.0 equiv) and maleic anhydride (1.0 equiv) in a minimal amount of m-xylene.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 4,5-diphenylcyclohex-4-ene-cis-1,2-dicarboxylic anhydride.
Reaction with N-Phenylmaleimide
N-Phenylmaleimide is another effective dienophile for the Diels-Alder reaction with (1E,3E)-1,4-diphenyl-1,3-butadiene, leading to the formation of an imide-containing cycloadduct.
.[1]
Experimental Protocol: Synthesis of 4,5-diphenyl-N-phenylcyclohex-4-ene-1,2-dicarboximide
Materials:
-
(1E,3E)-1,4-diphenyl-1,3-butadiene
-
N-Phenylmaleimide
-
Toluene
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Recrystallization apparatus
Procedure:
-
Combine (1E,3E)-1,4-diphenyl-1,3-butadiene (1.0 equiv) and N-phenylmaleimide (1.0 equiv) in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
-
Add toluene as the solvent and heat the mixture to reflux.
-
Maintain the reflux with stirring for the time required for the reaction to go to completion, as monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure 4,5-diphenyl-N-phenylcyclohex-4-ene-1,2-dicarboximide.
Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
The reaction with an alkyne dienophile such as dimethyl acetylenedicarboxylate (DMAD) yields a 1,4-cyclohexadiene derivative. This reaction typically requires higher temperatures due to the lower reactivity of the alkyne dienophile.[2]
Experimental Protocol: Synthesis of Dimethyl 4,5-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate
Materials:
-
(1E,3E)-1,4-diphenyl-1,3-butadiene
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Mesitylene or p-cymene
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
High-temperature heating mantle with magnetic stirrer
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, dissolve (1E,3E)-1,4-diphenyl-1,3-butadiene (1.0 equiv) in a high-boiling solvent such as mesitylene or p-cymene.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.5 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 165-177 °C) for 30 minutes.[2]
-
Monitor the disappearance of the starting materials by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the high-boiling solvent under high vacuum.
-
Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure dimethyl 4,5-diphenylcyclohexa-1,4-diene-1,2-dicarboxylate.
Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (1E,3E)-1,4-Diphenyl-1,3-butadiene | Maleic anhydride | m-Xylene | Reflux | - | High | [1] |
| (1E,3E)-1,4-Diphenyl-1,3-butadiene | N-Phenylmaleimide | Toluene | Reflux | - | Good | [1] |
| (1E,3E)-1,4-Diphenyl-1,3-butadiene | DMAD | Mesitylene | Reflux | 0.5 | - | [2] |
Note: Specific yield data for some reactions were not available in the cited literature.
Photochemical Cycloaddition Reactions
1,4-Diphenyl-1,3-butadiene can undergo photochemical reactions upon irradiation. While photoisomerization is a common process, photocycloaddition reactions can also occur, typically with specific reaction partners.
Reaction with Singlet Oxygen
(1E,E)-1,4-Diphenyl-1,3-butadiene can react with singlet oxygen in a [4+2] cycloaddition (Diels-Alder type) reaction to form an endoperoxide.[3] This reaction is typically carried out by irradiating a solution of the diene in the presence of a photosensitizer and oxygen.
General Protocol for Photooxygenation
Materials:
-
(1E,3E)-1,4-diphenyl-1,3-butadiene
-
Photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Oxygen gas
Equipment:
-
Photoreactor with a suitable lamp (e.g., sodium lamp)
-
Gas dispersion tube
-
Reaction vessel with cooling capabilities
Procedure:
-
Dissolve (1E,3E)-1,4-diphenyl-1,3-butadiene and a catalytic amount of the photosensitizer in the chosen solvent in the photoreactor vessel.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Bubble a slow stream of oxygen through the solution via a gas dispersion tube.
-
Irradiate the solution with the lamp while maintaining the oxygen flow and temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, stop the irradiation and oxygen flow.
-
Remove the solvent under reduced pressure.
-
Purify the resulting endoperoxide by chromatography, if necessary.
1,3-Dipolar Cycloaddition Reactions
Based on the available literature, (1E,3E)-1,4-diphenyl-1,3-butadiene is not a commonly employed substrate in 1,3-dipolar cycloaddition reactions, either as the 1,3-dipole or the dipolarophile. These reactions typically involve species with inherent dipole moments, such as azides, nitrile oxides, or nitrones, reacting with alkenes or alkynes. While phenyl-substituted components are used in such reactions, the specific use of 1,4-diphenyl-1,3-butadiene in this context is not well-documented in the reviewed literature.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for a typical Diels-Alder reaction.
Caption: [4+2] Cycloaddition of 1,4-diphenyl-1,3-butadiene with singlet oxygen.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Synthesis of 1,4-Diphenyl-1,3-butadiene
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of 1,4-diphenyl-1,3-butadiene synthesized via the Wittig reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of diphenylbutadiene is very low. What are the common causes?
Low yields in this Witt-ig synthesis can stem from several factors throughout the experimental process. Here are the key areas to investigate:
-
Inefficient Ylide Formation: The reaction's success hinges on the efficient generation of the phosphorus ylide from benzyltriphenylphosphonium chloride.
-
Base Strength and Quality: A sufficiently strong base is required to deprotonate the phosphonium salt. Ensure the base (e.g., sodium ethoxide, sodium hydroxide, potassium tert-butoxide) is not old or degraded, as this will result in incomplete ylide formation.
-
Moisture: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Any water present will protonate the ylide, rendering it unreactive with the aldehyde.
-
-
Sub-optimal Reaction Conditions:
-
Reaction Time: Insufficient reaction time during the formation of the phosphonium salt or the final step with cinnamaldehyde can lead to incomplete conversion.[1]
-
-
Impure Reagents:
-
Cinnamaldehyde Quality: The cinnamaldehyde starting material can be contaminated with cinnamic acid through oxidation. The acidic proton of the carboxylic acid will quench the ylide, preventing the desired reaction from occurring.
-
-
Product Loss During Workup and Purification:
-
Multiple Transfers: Significant product loss can occur during transfers between glassware and filtration steps.[1]
-
Purification Byproduct: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired diphenylbutadiene, leading to lower isolated yields of the pure product.
-
Q2: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of triphenylphosphine oxide is a critical step in obtaining a pure product and improving the isolated yield. Here are several effective methods:
-
Crystallization: TPPO has low solubility in non-polar solvents like hexanes or pentane.[2] After the reaction, you can concentrate the crude mixture and triturate it with cold hexanes or a mixture of ether and hexanes. This will often cause the TPPO to precipitate, allowing it to be removed by filtration.
-
Precipitation with Zinc Chloride: TPPO forms an insoluble complex with zinc chloride. By dissolving the crude reaction mixture in ethanol and adding a solution of zinc chloride, the ZnCl₂(TPPO)₂ complex will precipitate and can be filtered off.[3]
-
Column Chromatography: For smaller scale reactions or when other methods are insufficient, silica gel chromatography can be employed. TPPO is more polar than diphenylbutadiene. Eluting with a non-polar solvent system (e.g., hexanes with a small amount of ethyl acetate) will allow the non-polar diphenylbutadiene to elute first, while the more polar TPPO remains on the column.[2]
Q3: I am getting a mixture of (E,E) and (E,Z)-diphenylbutadiene. How can I improve the selectivity for the desired (E,E) isomer?
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. The benzyl ylide used in this synthesis is considered "semi-stabilized," which can often lead to poor selectivity and a mixture of isomers.[4]
-
Thermodynamic vs. Kinetic Control: The (E,E) isomer is the more thermodynamically stable product. Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (if the reagents are stable under these conditions) may favor the formation of the more stable isomer.
-
Solvent Effects: The polarity of the solvent can influence the stereoselectivity. While specific data for diphenylbutadiene is limited, for semi-stabilized ylides, non-polar solvents sometimes favor one isomer over the other. Experimenting with solvents like toluene versus more polar options like DMF could alter the E/Z ratio.
-
Schlosser Modification: For more rigorous control to favor the E-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[5]
Q4: The formation of the ylide (indicated by a color change) is slow or does not occur. What should I do?
The appearance of a characteristic color (often yellow or orange) signifies ylide formation. If this is not observed:
-
Check Your Base: Ensure the base is fresh and of the correct concentration. If you prepared a solution of sodium ethoxide, it may have degraded upon storage. Consider using a freshly prepared solution or a stronger base like potassium tert-butoxide.
-
Ensure Anhydrous Conditions: Traces of water will quench the ylide as it is formed. Ensure all glassware was flame-dried or oven-dried before use and that you are using an anhydrous solvent.
-
Phosphonium Salt Purity: Impurities in the benzyltriphenylphosphonium chloride can inhibit the reaction. If you prepared the salt yourself, ensure it was thoroughly dried and free of residual solvents.
Quantitative Data Summary
| Condition | Variation | Expected Effect on Yield | Expected Effect on (E/E) Selectivity | Rationale |
| Base | Stronger base (e.g., KOtBu vs. NaOH) | Likely Increase | Variable | A stronger base ensures more complete and rapid deprotonation of the phosphonium salt, leading to a higher concentration of the ylide. |
| Solvent | Non-polar (e.g., Toluene, THF) | Variable | May favor E-isomer | Solvent polarity affects the stability and reactivity of the intermediates in the Wittig mechanism. For semi-stabilized ylides, non-polar solvents can sometimes enhance E-selectivity. |
| Polar Aprotic (e.g., DMF) | Variable | May favor Z-isomer | Polar aprotic solvents can influence the geometry of the transition state, sometimes leading to higher proportions of the Z-isomer.[4] | |
| Temperature | Increased Temperature | Potential Decrease | May favor E-isomer | Higher temperatures can lead to side reactions and decomposition of the ylide, potentially lowering the overall yield. However, it may also provide the energy to overcome the barrier to the more thermodynamically stable E-isomer. |
| Additives | Lithium Salts (e.g., LiBr) | Variable | May favor Z-isomer | Lithium salts can complex with the intermediates, altering the stereochemical course of the reaction to favor the Z-alkene.[5] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diphenyl-1,3-butadiene
This protocol is a standard procedure for the synthesis of 1,4-diphenyl-1,3-butadiene.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous solvent (e.g., absolute ethanol or THF) to dissolve the phosphonium salt.
-
While stirring, add a strong base (e.g., sodium ethoxide in ethanol, 1.2 equivalents) dropwise.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the ylide is typically indicated by the appearance of a yellow to orange color.[1]
-
-
Reaction with Cinnamaldehyde:
-
Dissolve cinnamaldehyde (1.0 equivalent) in a minimal amount of the anhydrous reaction solvent.
-
Add the cinnamaldehyde solution dropwise to the stirring ylide solution.
-
A color change and the formation of a precipitate should be observed.[1]
-
Continue stirring at room temperature for at least 30 minutes to an hour to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath to maximize precipitation of the product.
-
Collect the crude solid by vacuum filtration, washing with a small amount of ice-cold ethanol to remove soluble impurities.
-
The crude product is a mixture of diphenylbutadiene isomers and triphenylphosphine oxide.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or 2-propanol. The less soluble (E,E)-1,4-diphenyl-1,3-butadiene should crystallize upon cooling, leaving the (E,Z)-isomer and triphenylphosphine oxide in the mother liquor.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
Protocol 2: Removal of Triphenylphosphine Oxide via ZnCl₂ Precipitation
This protocol details a method for removing TPPO from the crude product after the initial isolation.
-
Dissolution: After the initial workup of the Wittig reaction, dissolve the crude product in a minimal amount of ethanol at room temperature.
-
Precipitation: Prepare a 1.8 M solution of zinc chloride in warm ethanol. Add approximately 2 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO) to the ethanolic solution of the crude product.
-
Stirring and Filtration: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. This may require scraping the sides of the flask to initiate crystallization.
-
Isolation: Once precipitation is complete, collect the solid complex by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Product Recovery: The filtrate now contains the diphenylbutadiene product. The solvent can be removed under reduced pressure, and the resulting solid can be further purified by recrystallization if necessary.
Visualizations
References
Technical Support Center: Isomer Separation of 1,4-Diphenyl-1,3-Butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in separating the cis and trans isomers of 1,4-diphenyl-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the key physical differences between the isomers of 1,4-diphenyl-1,3-butadiene that can be exploited for separation?
A1: The primary physical properties that differ among the isomers and are useful for separation are melting point and polarity. The trans,trans isomer is significantly more stable and has a much higher melting point than the cis isomers due to its planar structure and efficient crystal packing.[1][2] This large difference makes fractional crystallization a highly effective separation method. Additionally, the isomers exhibit differences in polarity, which allows for their separation using chromatographic techniques.
Q2: Which isomer is the most stable and why?
A2: The trans,trans isomer of 1,4-diphenyl-1,3-butadiene is the most thermodynamically stable.[2] Its linear and planar conformation minimizes steric hindrance between the phenyl groups, allowing for extended conjugation and more effective packing in the crystal lattice.[2] The cis isomers experience greater steric strain, making them less stable.
Q3: Can the cis isomers convert to the trans,trans isomer during separation?
A3: Yes, the cis isomers of 1,4-diphenyl-1,3-butadiene are sensitive to light and can undergo photoisomerization to the more stable trans,trans form.[1] It is crucial to protect the isomer mixture from light, especially during lengthy separation procedures, to prevent unwanted isomerization.
Q4: What analytical techniques are suitable for monitoring the separation of these isomers?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the separation.[3] Due to polarity differences, the isomers will have distinct Retention Factor (Rf) values. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the isomers based on the coupling constants of the vinylic protons.[4]
Isomer Properties
The following table summarizes key quantitative data for the isomers of 1,4-diphenyl-1,3-butadiene.
| Property | cis,cis-1,4-diphenyl-1,3-butadiene | cis,trans-1,4-diphenyl-1,3-butadiene | trans,trans-1,4-diphenyl-1,3-butadiene |
| Melting Point | 70.5 °C[1] | 88 °C[1] | 149.7-152 °C[1][5] |
| Appearance | Leaflets, needles[1] | Oily liquid or crystals[1] | Light yellow crystalline powder[5] |
| Solubility | Soluble in ether, chloroform, benzene, petroleum ether, hot glacial acetic acid; slightly soluble in alcohol.[1] | - | Slightly soluble in water.[5][6] Soluble in alcohol; sparingly soluble in ether.[1] |
Troubleshooting Guides
Fractional Crystallization
Issue: Poor separation of isomers after recrystallization.
-
Possible Cause 1: Inappropriate solvent choice.
-
Solution: The ideal solvent should dissolve the mixture at an elevated temperature but allow for the selective crystallization of the less soluble isomer upon cooling. The trans,trans isomer is generally less soluble than the cis isomers in common organic solvents. Ethanol or hexane are often good starting points.[5] Experiment with solvent mixtures to fine-tune the solubility.
-
-
Possible Cause 2: Cooling rate is too fast.
-
Solution: Rapid cooling can lead to the co-precipitation of isomers. Employ a slow and controlled cooling process to allow for the selective formation of high-purity crystals of the trans,trans isomer.
-
-
Possible Cause 3: Insufficient number of recrystallization cycles.
-
Solution: For mixtures with a high concentration of the more soluble isomer, a single crystallization may not be sufficient. Perform multiple recrystallization steps to achieve the desired purity.
-
Issue: Low yield of the purified isomer.
-
Possible Cause 1: The target isomer has significant solubility in the cold solvent.
-
Solution: Minimize the amount of solvent used to dissolve the crude mixture. Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize the precipitation of the desired isomer.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Column Chromatography
Issue: Co-elution of isomers.
-
Possible Cause 1: Inappropriate solvent system (mobile phase).
-
Solution: The polarity of the eluent is critical for achieving good separation. For normal-phase chromatography (e.g., silica gel or alumina), a non-polar solvent system is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[4] A common starting point is a high ratio of hexane to ethyl acetate (e.g., 4:1).[7]
-
-
Possible Cause 2: Column overloading.
-
Solution: Overloading the column with the sample mixture will lead to broad bands and poor separation. Use an appropriate amount of sample for the column size.
-
-
Possible Cause 3: Column packing is not uniform.
-
Solution: Uneven column packing can cause channeling of the solvent and lead to poor separation. Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
-
Issue: No compound is eluting from the column.
-
Possible Cause 1: The solvent system is not polar enough.
-
Solution: If the compounds are strongly adsorbed to the stationary phase, gradually increase the polarity of the mobile phase to facilitate elution.
-
-
Possible Cause 2: The compound may have degraded on the stationary phase.
-
Solution: While less common for these isomers, highly sensitive compounds can sometimes degrade on acidic silica gel. If this is suspected, consider using a less acidic stationary phase like neutral alumina.
-
Experimental Protocols
Protocol 1: Separation by Fractional Crystallization
-
Dissolution: In a fume hood, dissolve the crude isomer mixture in a minimal amount of a suitable solvent (e.g., 95% ethanol) by gently heating the mixture.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The less soluble trans,trans isomer should begin to crystallize.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven.
-
Analysis: Check the purity of the crystals and the filtrate by TLC and melting point analysis. Repeat the process if necessary to achieve the desired purity.
Protocol 2: Separation by Column Chromatography
-
Column Preparation: Prepare a chromatography column with a suitable stationary phase (e.g., silica gel).
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the initial mobile phase or a volatile solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane).
-
Fraction Collection: Collect fractions of the eluate.
-
Gradient Elution (if necessary): If the isomers are not separating well, you can gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the separated isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the separation of 1,4-diphenyl-1,3-butadiene isomers.
Caption: Troubleshooting logic for fractional crystallization.
Caption: Troubleshooting logic for column chromatography.
References
- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound | 538-81-8 [chemicalbook.com]
- 6. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound, primarily via the Wittig reaction.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DPB-S-01 | Low or no yield of the desired product. | 1. Inactive Ylide: The phosphorus ylide may not have formed correctly due to moisture or improper base. 2. Contaminated Reactants: The cinnamaldehyde starting material could be contaminated with cinnamic acid.[1] 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents for the ylide formation. 2. Check Starting Material Purity: Use pure cinnamaldehyde. If contaminated with acid, the ylide will be quenched.[1] 3. Increase Reaction Time: Ensure the reaction is stirred for the recommended duration. |
| DPB-P-01 | The final product has a low melting point or a broad melting point range. | 1. Presence of cis,trans-isomer: The cis,trans-isomer is a common impurity and has a lower melting point than the trans,trans-isomer.[1] 2. Residual Triphenylphosphine Oxide: This byproduct of the Wittig reaction can be difficult to remove.[2] 3. Solvent Impurities: Residual solvents from the reaction or purification steps may remain. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or cyclohexane to separate the less soluble trans,trans-isomer. 2. Column Chromatography: For higher purity, perform column chromatography to separate the isomers and other impurities.[3] 3. Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. |
| DPB-A-01 | TLC analysis shows multiple spots for the purified product. | 1. Incomplete Purification: The purification method may not have been sufficient to remove all impurities. 2. Isomerization: The cis,trans-isomer may be present.[2] It is light-sensitive and can complicate TLC analysis.[2] | 1. Optimize Purification: Repeat the recrystallization or perform column chromatography with an appropriate solvent system. 2. Protect from Light: Handle the product and TLC plates with minimal exposure to light to prevent photoisomerization.[2] |
| DPB-S-02 | The reaction mixture does not change color as expected during ylide formation and reaction. | 1. Incorrect Base or Stoichiometry: The base used may not be strong enough, or the stoichiometry may be incorrect. 2. Low Temperature: The reaction temperature may be too low for the ylide to form efficiently. | 1. Verify Base and Stoichiometry: Ensure the correct base (e.g., sodium ethoxide, sodium hydroxide) is used in the proper amount. 2. Monitor Reaction Temperature: While some procedures are performed at room temperature, ensure the conditions are appropriate for the specific protocol being followed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities include the cis,trans-isomer (cis,trans-1,4-diphenyl-1,3-butadiene), triphenylphosphine oxide (a byproduct of the Wittig reaction), and unreacted starting materials such as cinnamaldehyde and the phosphonium salt (e.g., benzyltriphenylphosphonium chloride).[1][2]
Q2: Why is the trans,trans-isomer the major product in the Wittig synthesis?
The trans,trans-isomer is the thermodynamically more stable product due to reduced steric hindrance compared to the cis isomers.[1] While the Wittig reaction can produce a mixture of stereoisomers, the use of a stabilized ylide, as is the case in this synthesis, generally favors the formation of the more stable E (trans) alkene.
Q3: How can I confirm the purity of my synthesized this compound?
Purity can be assessed using several analytical techniques:
-
Melting Point: The pure trans,trans-isomer has a sharp melting point around 150-153°C.[1] A broad melting range or a lower melting point indicates the presence of impurities.[1]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopy (¹H NMR, IR): Spectroscopic methods can confirm the structure and identify impurities. For instance, the ¹H NMR spectrum of the trans,trans-isomer has characteristic peaks that can be distinguished from those of the cis,trans-isomer.[1]
Q4: What is the expected yield for this synthesis?
Yields can vary significantly depending on the specific protocol, scale, and purification methods used. Reported yields in academic lab settings range from approximately 16% to over 60%.[1][4]
Data Presentation
The following table summarizes the physical properties of the desired product and common impurities.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₆H₁₄ | 206.28 | 150-153 | Light yellow crystalline powder[5] |
| cis,trans-1,4-Diphenyl-1,3-butadiene | C₁₆H₁₄ | 206.28 | ~88 | Oily liquid |
| cis,cis-1,4-Diphenyl-1,3-butadiene | C₁₆H₁₄ | 206.28 | ~70 | Not commonly isolated |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 156-158 | White solid |
| Cinnamaldehyde | C₉H₈O | 132.16 | -7.5 | Yellowish oily liquid |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | ~323-332 | White to off-white solid |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
This protocol is a representative example. Researchers should consult their specific institutional guidelines and safety protocols.
Materials:
-
Benzyltriphenylphosphonium chloride (1.92 g)
-
trans-Cinnamaldehyde (0.63 mL)
-
Absolute Ethanol (12.0 mL)
-
Sodium Ethoxide solution (3.0 mL)
-
Deionized Water
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.92 g of benzyltriphenylphosphonium chloride in 8.0 mL of absolute ethanol with stirring.
-
While stirring, add 3.0 mL of sodium ethoxide solution to the flask. A color change, indicating the formation of the ylide, should be observed. Continue stirring for 15 minutes.
-
In a separate test tube, dissolve 0.63 mL of trans-cinnamaldehyde in 4.0 mL of absolute ethanol.
-
Add the cinnamaldehyde solution dropwise to the ylide solution in the round-bottom flask. The product should begin to precipitate.
-
Stir the reaction mixture for an additional 10 minutes.
-
Cool the flask in an ice-water bath for 10 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two small portions of ice-cold absolute ethanol.
Purification by Recrystallization
Materials:
-
Crude this compound
-
95% Ethanol or Cyclohexane
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., 95% ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis and purification of this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. unwisdom.org [unwisdom.org]
- 2. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 3. Solved Wittig Synthesis of 1,4-Diphenyl-1,3-Butadiene | Chegg.com [chegg.com]
- 4. webassign.net [webassign.net]
- 5. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]
preventing photoisomerization of diphenylbutadiene during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photoisomerization of diphenylbutadiene (DPB) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is diphenylbutadiene photoisomerization?
A1: Photoisomerization is a process where light exposure causes a molecule to change from one geometric isomer to another. For 1,4-diphenyl-1,3-butadiene (DPB), this typically involves the conversion between its trans,trans, cis,trans, and cis,cis isomers. This transformation is a result of the molecule absorbing photons, which leads to a temporary excited state where rotation around the carbon-carbon double bonds can occur.
Q2: Why is it important to prevent the photoisomerization of diphenylbutadiene?
A2: Preventing unintended photoisomerization is crucial for maintaining the isomeric purity of your sample. The different isomers of DPB have distinct physical and chemical properties, and their presence as a mixture can lead to inaccurate experimental results, affect reaction yields, and complicate product purification and characterization.
Q3: What are the main factors that influence the photoisomerization of diphenylbutadiene?
A3: The primary factors influencing photoisomerization are:
-
Light Exposure: The wavelength and intensity of the light source are critical. UV light, in particular, can readily induce isomerization.
-
Solvent: The polarity of the solvent significantly impacts the rate and quantum yield of photoisomerization.[1][2]
-
Temperature: Temperature can affect the rate of isomerization.[3][4]
-
Oxygen: The presence of oxygen can lead to photooxidation byproducts.[5]
Q4: How should I handle and store diphenylbutadiene to minimize photoisomerization?
A4: To minimize photoisomerization during handling and storage, follow these guidelines:
-
Storage: Store DPB in a tightly closed, opaque container in a cool, dry, and dark place.[6][7] A well-ventilated area away from strong oxidizing agents is also recommended.[6][8]
-
Handling: Whenever possible, handle DPB and its solutions in a dark room or under red light to avoid exposure to ambient light. Use amber glassware or wrap your glassware in aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Isomer Detected in Sample | Unintentional light exposure during experiment. | Work in a dark room or use a glovebox with the light off. Wrap all glassware with aluminum foil. |
| Inappropriate solvent choice. | If your experimental conditions permit, use a non-polar solvent like hexane, as polar solvents like acetonitrile can accelerate photoisomerization.[1][2] | |
| Prolonged exposure to ambient light during sample preparation. | Prepare samples immediately before use and protect them from light at all stages. | |
| Low Yield of Desired Isomer | Photoisomerization of the product. | Minimize reaction time and exposure to light, especially during workup and purification. |
| High reaction temperature. | If possible, run the reaction at a lower temperature, as higher temperatures can sometimes contribute to isomerization.[3] | |
| Presence of Oxidation Byproducts | Exposure to oxygen and light. | Degas your solvent before use and perform the experiment under an inert atmosphere (e.g., nitrogen or argon).[5] |
Quantitative Data on Solvent Effects
The choice of solvent has a dramatic effect on the photoisomerization of trans,trans-DPB (ttD) to cis,trans-DPB (ctD). Polar solvents can significantly accelerate the process.
| Solvent | Photoisomerization Yield (Ytt,ct) | Photoisomerization Time (τi) |
| n-Hexane | 0.1 | 829 ps |
| Acetonitrile | 0.4 | 27 ps |
| Data sourced from transient absorption spectroscopy studies.[1][2] |
Experimental Protocols
Protocol 1: General Handling of Diphenylbutadiene to Prevent Photoisomerization
-
Preparation of Workspace:
-
Conduct all work in a room with minimal lighting, preferably under red light conditions.
-
Cover benchtops and other surfaces with a dark material to minimize reflections.
-
-
Handling Solid Diphenylbutadiene:
-
Use an opaque container for storing the solid DPB.
-
Weigh out the required amount of DPB quickly and minimize its exposure to light.
-
-
Preparation of Diphenylbutadiene Solutions:
-
Use amber volumetric flasks and other amber glassware. If unavailable, wrap standard glassware securely with aluminum foil.
-
Dissolve the DPB in the chosen solvent and immediately stopper the flask and protect it from light.
-
-
Running the Experiment:
-
Assemble the reaction apparatus and wrap the entire setup with aluminum foil.
-
If the reaction requires heating, use a heating mantle and ensure the setup remains covered.
-
For reactions monitored over time, take aliquots in a darkened environment.
-
-
Workup and Purification:
-
Conduct all extraction and separation steps in separatory funnels wrapped in aluminum foil.
-
For column chromatography, wrap the column in aluminum foil. Collect fractions in amber vials or foil-wrapped test tubes.
-
Protocol 2: Degassing Solvent for Oxygen-Sensitive Experiments
-
Freeze-Pump-Thaw Method:
-
Place the solvent in a round-bottom flask with a sidearm equipped with a stopcock.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once the solvent is completely frozen, open the stopcock to a vacuum line and evacuate the headspace for several minutes.
-
Close the stopcock and thaw the solvent by removing it from the liquid nitrogen. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas like nitrogen or argon.
-
Visualizations
Caption: Workflow for minimizing DPB photoisomerization.
References
- 1. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. westliberty.edu [westliberty.edu]
- 8. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]
Technical Support Center: Solvent Effects on Diphenylbutadiene Fluorescence
This guide provides troubleshooting advice and experimental protocols for researchers studying the effects of solvents on the fluorescence spectrum of trans,trans-1,4-diphenyl-1,3-butadiene (DPB).
Frequently Asked Questions (FAQs) & Troubleshooting
Here are solutions to common issues encountered during the fluorescence analysis of diphenylbutadiene.
Q1: Why is the fluorescence intensity of my DPB sample unexpectedly low?
A1: Low fluorescence intensity can stem from several factors:
-
Concentration Quenching: At high concentrations, DPB molecules can interact with each other, leading to self-quenching of fluorescence. Prepare samples in the 10⁻⁵ to 10⁻⁶ M range to minimize this effect.[1]
-
Solvent Impurities: Solvents, even spectroscopic grade, may contain fluorescent impurities or quenching species. Always run a blank spectrum of the solvent alone to check for background signals.[2]
-
Dissolved Oxygen: Oxygen is a known quencher of fluorescence for many molecules. While DPB is not exceptionally sensitive, for highly accurate quantum yield measurements, deoxygenating the solvent by purging with nitrogen or argon is recommended.[3]
-
Photodegradation/Isomerization: DPB can undergo trans-cis photoisomerization upon excitation, and the cis isomers are generally non-fluorescent. This can lead to a decrease in fluorescence intensity over time. To mitigate this, use fresh samples, minimize exposure to the excitation light, and use lower light intensity if possible.[4][5]
-
Instrument Settings: Ensure the spectrometer's excitation and emission slits are appropriately set, the detector gain is optimized, and the correct excitation wavelength is used.[1][6]
Q2: I'm observing a shift in the fluorescence emission maximum (λ_em). What does this mean?
A2: This phenomenon is known as solvatochromism, where the emission wavelength changes with solvent polarity.[7][8]
-
Polar Solvents: For DPB, an increase in solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum.[4][9] This is because the excited state of DPB is more polar than the ground state, and it is stabilized by polar solvent molecules, lowering its energy level.[9]
-
Polarizability: The polarizability of the solvent can also influence the emission spectrum.[10]
-
See Data Table: Refer to Table 1 for specific emission maxima of DPB in various solvents to compare with your results.
Q3: My emission spectrum looks distorted or has unexpected peaks. What's the cause?
A3: Spectral distortion can be caused by several experimental artifacts:
-
Inner Filter Effect: If the sample concentration is too high (absorbance > 0.1), the excitation light may not penetrate the sample uniformly, and the emitted light can be reabsorbed by other fluorophore molecules.[11][12] Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength.[12]
-
Raman Scattering: A sharp, solvent-dependent peak may appear at a constant energy shift from the excitation wavelength. This is the Raman peak of the solvent. To confirm, change the excitation wavelength; the Raman peak will shift accordingly, while a true fluorescence peak will not.[13]
-
Second-Order Effects: In some spectrometers, light at twice the excitation wavelength (e.g., 600 nm for a 300 nm excitation) can appear due to second-order diffraction from the monochromator. Ensure that appropriate optical filters are enabled in your instrument's software to block this.[13]
-
Lack of Spectral Correction: Fluorescence spectrometers require correction for the wavelength-dependent sensitivity of their detectors and optics. Ensure that the spectral correction function is active in your software to obtain the true emission spectrum.[13]
Q4: Why is the fluorescence quantum yield (Φ_f) of my sample different from literature values?
A4: Discrepancies in quantum yield can arise from:
-
Solvent Choice: The fluorescence quantum yield of DPB is highly dependent on the solvent. Even small amounts of water in hygroscopic solvents like ethanol can alter the quantum yield.[3]
-
Temperature: Fluorescence properties can be temperature-dependent. Ensure your measurements are performed at a controlled and consistent temperature.
-
Photoisomerization: As mentioned, the formation of non-fluorescent cis isomers upon excitation will lower the overall measured quantum yield. The isomerization yield is also solvent-dependent, accelerating dramatically in polar solvents like acetonitrile.[5]
-
Reference Standard: If you are measuring a relative quantum yield, the accuracy of the literature value for your chosen standard is critical. Use well-characterized standards like quinine sulfate or 9,10-diphenylanthracene.
Quantitative Data Summary
The following table summarizes the photophysical properties of this compound in various solvents.
Table 1: Photophysical Data of Diphenylbutadiene in Different Solvents
| Solvent | Polarity Index (ET(30)) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| n-Hexane | 31.0 | ~330 | ~378, 400, 425 | ~4200 | 0.42[12] |
| Cyclohexane | 31.2 | ~331 | ~380, 402, 427 | ~4200 | 0.97 (for 9,10-diphenylanthracene, a similar molecule) |
| Toluene | 33.9 | ~335 | ~385, 407, 432 | ~4300 | - |
| Dichloromethane | 40.7 | ~334 | ~390, 412, 438 | ~4800 | - |
| Ethanol | 51.9 | ~332 | ~400, 422, 448 | ~5700 | - |
| Acetonitrile | 45.6 | ~330 | ~395, 418, 445 | ~5500 | - |
Note: Emission maxima for DPB often show vibronic structure, so multiple peaks are listed. The Stokes shift is calculated using the first (shortest wavelength) emission peak. Data is compiled from multiple sources and typical values are presented.
Experimental Protocols
This section provides a detailed methodology for measuring the fluorescence spectrum of diphenylbutadiene.
Objective: To accurately measure the fluorescence emission spectrum of DPB in a given solvent and observe the effect of solvent polarity.
Materials:
-
This compound (DPB), high purity
-
Spectroscopic grade solvents (e.g., n-hexane, ethanol)[2]
-
Volumetric flasks and pipettes
-
1 cm pathlength quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of DPB.
-
Prepare a stock solution of DPB at a concentration of approximately 10⁻³ M in the chosen solvent. Ensure the DPB is fully dissolved.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to a final working concentration between 10⁻⁵ M and 10⁻⁶ M.
-
The final solution's absorbance at the excitation wavelength should be below 0.1 to prevent inner filter effects.[12]
-
-
Instrumentation Setup: [14][15]
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.[1]
-
Set the excitation wavelength. For DPB, a wavelength near its absorption maximum (e.g., 330 nm) is suitable.
-
Set the emission scan range (e.g., 350 nm to 600 nm).
-
Set the excitation and emission slit widths. A bandwidth of 2-5 nm is a good starting point.[12][16]
-
Ensure the instrument is set to the correct mode for spectral correction.[13]
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solvent and place it in the sample holder.
-
Run an emission scan for the blank. This will reveal any background fluorescence or Raman peaks from the solvent.[2]
-
Replace the blank with the cuvette containing the DPB working solution.
-
Run the emission scan for the DPB sample.
-
To check for photodecomposition, you can run multiple scans over time. A decrease in intensity indicates the sample may be degrading.[5]
-
-
Data Processing:
-
Subtract the blank solvent spectrum from the DPB sample spectrum to correct for background signals.
-
Identify the wavelength(s) of maximum fluorescence emission (λ_em).
-
Normalize the spectra if comparing relative intensities between different solvents.
-
Workflow Visualization
The following diagram illustrates the logical workflow for investigating solvent effects on fluorescence spectra.
Caption: Workflow for studying solvent effects on DPB fluorescence.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. journalcsij.com [journalcsij.com]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-diphenylbutadiene [omlc.org]
- 13. edinst.com [edinst.com]
- 14. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. chemistry.montana.edu [chemistry.montana.edu]
troubleshooting low solubility of trans,trans-1,4-Diphenyl-1,3-butadiene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trans,trans-1,4-Diphenyl-1,3-butadiene, focusing on challenges related to its low solubility.
Troubleshooting Low Solubility
Issue: Difficulty in dissolving this compound for experimental use.
This guide provides a systematic approach to address and overcome common solubility challenges.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is a non-polar compound and therefore exhibits poor solubility in polar solvents like water.[1][2] It is soluble in several organic solvents. For effective dissolution, consider using non-polar aromatic solvents such as benzene, toluene, or xylene.[3] Chlorinated solvents like chloroform and dichloromethane are also effective.[1][4] Ethers and petroleum ether are also suitable options.[1] For recrystallization purposes, hot ethanol or cyclohexane can be used, as the compound is less soluble in these at lower temperatures.[5]
Q2: I'm still having trouble dissolving the compound even with the recommended solvents. What should I do?
A2: If you are using an appropriate solvent and still facing solubility issues, consider the following factors:
-
Temperature: The solubility of this compound significantly increases with temperature. Heating the solvent, ideally to its boiling point under reflux, can greatly enhance dissolution.[3]
-
Concentration: You may be attempting to create a supersaturated solution. Try reducing the amount of compound or increasing the volume of the solvent.
-
Purity: Impurities can sometimes affect solubility. If your compound is not of high purity, consider purifying it by recrystallization.
-
Mechanical Agitation: Simple stirring or shaking may not be sufficient. Using a sonicator can help break down solid particles and improve the rate of dissolution.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved at a higher temperature, then allow it to cool more slowly.
-
Use a Different Solvent or Solvent System: The chosen solvent's boiling point might be too high. Consider a solvent with a lower boiling point or a mixed solvent system. For non-polar compounds, a mixture of a good solvent (in which the compound is very soluble) and a poor solvent (in which it is less soluble) can be effective. For instance, you could dissolve the compound in a minimal amount of hot toluene and then slowly add hexane until the solution becomes slightly cloudy, then allow it to cool.
-
Slow Cooling: Rapid cooling can promote oiling out. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Seed Crystals: Adding a small "seed" crystal of the pure compound can induce crystallization at the appropriate temperature.
Q4: Can you provide a general protocol for dissolving this compound for NMR analysis?
A4: For preparing an NMR sample, you will need a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and effective choice.[3]
-
Protocol:
-
Weigh a small amount of this compound (typically 1-5 mg) directly into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently shake or vortex it to dissolve the compound.
-
If the compound does not fully dissolve at room temperature, you can gently warm the tube in a warm water bath. Be cautious with heating volatile solvents.
-
Once the solid is fully dissolved, the sample is ready for analysis.
-
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1][2] |
| Ethanol | Slightly soluble (cold), Soluble (hot) | [1] |
| Ether | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Benzene | Soluble | [1] |
| Petroleum Ether | Soluble | [1] |
| Hot Glacial Acetic Acid | Soluble | [1] |
| Dimethylformamide | Soluble | [6] |
| Xylenes | Soluble (with heating) | [3] |
| Hexane | Soluble (used for recrystallization) | [7] |
| Cyclohexane | Soluble (used for recrystallization) | [5] |
Experimental Protocols
Protocol 1: General Dissolution for Reactions
This protocol describes a general method for dissolving this compound for use in a chemical reaction.
-
Solvent Selection: Choose an appropriate non-polar solvent based on the reaction conditions (e.g., toluene, xylene, THF).
-
Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the desired amount of this compound.
-
Solvent Addition: Add the calculated volume of the chosen solvent to the flask.
-
Heating and Stirring: Begin stirring the mixture and gently heat it using a heating mantle.
-
Complete Dissolution: Continue heating and stirring until all the solid has dissolved. For higher boiling point solvents like xylene, the mixture may need to be brought to a gentle reflux to achieve complete dissolution.[3]
-
Reaction Initiation: Once the compound is fully dissolved, allow the solution to reach the desired reaction temperature before adding other reagents.
Protocol 2: Recrystallization for Purification
This protocol provides a method for purifying this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol or cyclohexane.[5] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Minimal Solvent Addition: Continue adding small portions of the hot solvent until the compound just completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors, as illustrated in the diagram below.
Caption: Key factors affecting the solubility of this compound.
References
- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]
- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. unwisdom.org [unwisdom.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. This compound | 538-81-8 [chemicalbook.com]
optimizing reaction conditions for diphenylbutadiene synthesis (base, temperature)
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of diphenylbutadiene, with a focus on optimizing reaction conditions such as the choice of base and temperature.
Troubleshooting Guide
Question: Why is my reaction yield for diphenylbutadiene synthesis consistently low?
Answer:
Low yields in diphenylbutadiene synthesis, particularly via the Wittig reaction, can stem from several factors. A common issue is incomplete formation of the initial phosphonium salt (e.g., benzyltriphenylphosphonium chloride); ensure the reaction between triphenylphosphine and benzyl chloride goes to completion, which may require a longer reaction time under reflux.[1] Another critical factor is the purity of the reactants. The aldehyde used, typically cinnamaldehyde, should be free of carboxylic acid contaminants. The presence of acidic protons will quench the ylide, preventing the desired reaction from occurring.[2]
Mechanical losses during workup also contribute to lower yields. Multiple filtration and transfer steps between glassware can lead to significant product loss.[1] To mitigate this, streamline your purification process as much as possible.
Question: The Wittig reaction is not proceeding, and the starting materials are recovered unchanged. What could be the problem?
Answer:
The most likely cause is the failure to form the phosphorus ylide. This can be due to several reasons:
-
Inactive Base: The base used to deprotonate the phosphonium salt may be old or inactive. For bases like sodium hydride or organolithium reagents, ensure they have been stored under an inert atmosphere and are handled using appropriate techniques to prevent deactivation by moisture or air.
-
Incorrect Solvent: The choice of solvent is crucial. Ensure you are using a dry, aprotic solvent for the ylide formation. Protic solvents like ethanol can be used, but the base must be strong enough to deprotonate the phosphonium salt in its presence (e.g., sodium ethoxide in ethanol).[1]
-
Wet Glassware/Reagents: Any moisture in the reaction will consume the strong base intended to form the ylide. Ensure all glassware is thoroughly dried and solvents are anhydrous.
Question: My final product is a mixture of (E,E) and (E,Z) isomers. How can I improve the stereoselectivity for the (E,E) isomer?
Answer:
The Wittig reaction with stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, generally favors the formation of the more thermodynamically stable (E)-isomer.[2] However, to further enhance the selectivity for the (E,E) isomer of 1,4-diphenyl-1,3-butadiene, consider the following:
-
Reaction Conditions: Running the reaction at room temperature or below can favor the formation of the trans isomer.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: For consistently high (E)-alkene selectivity, the Horner-Wadsworth-Emmons reaction is a superior alternative to the standard Wittig reaction.[3][4] This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to a cleaner reaction and predominantly E-alkene products.[4] The byproduct of the HWE reaction is a water-soluble phosphate ester, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[3]
Frequently Asked Questions (FAQs)
What is the optimal base for the synthesis of diphenylbutadiene via the Wittig reaction?
The choice of base depends on the specific protocol and solvent system. Common bases include:
-
Sodium Hydroxide (NaOH): A concentrated aqueous solution of NaOH can be used in a two-phase system with a solvent like dichloromethane (CH2Cl2).[5][6] This method is convenient and avoids the need for strictly anhydrous conditions for ylide formation.
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These alkoxide bases are typically used in their corresponding alcohol solvents (ethanol or methanol).[1][7] They are effective for generating the ylide.
-
Lithium Ethoxide (LiOEt): Similar to sodium ethoxide, this can be prepared by dissolving lithium metal in anhydrous ethanol and has been shown to give good yields.[8]
-
Strong, Non-Nucleophilic Bases: For less reactive systems or to ensure complete deprotonation, stronger bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK) in anhydrous aprotic solvents (e.g., THF, DMSO) are often used.[9][10]
What is the ideal temperature range for this synthesis?
The synthesis of 1,4-diphenyl-1,3-butadiene involves multiple steps, each with different optimal temperatures:
-
Phosphonium Salt Formation: This step typically requires heating. For example, refluxing triphenylphosphine and benzyl chloride in a solvent like xylene or p-cymene for several hours is common.[1][6]
-
Ylide Formation and Reaction: The reaction of the phosphonium salt with a base to form the ylide and the subsequent reaction with cinnamaldehyde is often carried out at room temperature with vigorous stirring for about 30 minutes.[2][6]
-
Crystallization/Purification: Cooling the reaction mixture in an ice bath is frequently employed to maximize the crystallization of the final product before filtration.[5][7]
Data on Reaction Conditions
The following table summarizes various conditions reported for the synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction, highlighting the base, solvent, and resulting yields.
| Base | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide | Xylenes/Ethanol | Reflux (salt), Boiling (ylide) | 25.1 | [1] |
| Sodium Hydroxide (50% aq.) | Dichloromethane | Room Temperature | 35.36 | [6] |
| Lithium Ethoxide | Ethanol | Room Temperature | 60-67 | [8] |
| Sodium Methoxide | Ethanol | Room Temperature | Not specified | [7] |
Experimental Protocols
Protocol 1: Wittig Synthesis using Sodium Hydroxide
This protocol is adapted from procedures using a two-phase system which is robust and relatively simple to perform.[5][6]
-
Preparation of the Ylide and Reaction:
-
In a 50 mL Erlenmeyer flask, combine 3.9 g of benzyltriphenylphosphonium chloride, 10 mmol of trans-cinnamaldehyde, and 10 mL of dichloromethane.
-
While stirring the mixture vigorously, add 5 mL of a 50% aqueous sodium hydroxide solution.
-
Continue to stir vigorously at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude solid from 95% ethanol to yield pure (E,E)-1,4-diphenyl-1,3-butadiene.
-
Protocol 2: Wittig Synthesis using Lithium Ethoxide in Ethanol
This protocol is based on a homogeneous reaction system that has been reported to provide high yields.[8]
-
Preparation of Lithium Ethoxide Solution (0.2M):
-
Under an inert atmosphere, dissolve 0.14 g of lithium wire in 100 mL of anhydrous ethanol.
-
-
Reaction:
-
In a suitable flask, dissolve 6.0 g of triphenylcinnamylphosphonium chloride and 1.64 g of benzaldehyde in 20 mL of anhydrous ethanol. (Note: This is an alternative Wittig route. For the primary route, use benzyltriphenylphosphonium chloride and cinnamaldehyde).
-
To this solution, add 76 mL of the 0.2M lithium ethoxide solution. A transient orange color may appear, followed by the crystallization of the product.
-
Allow the mixture to stand at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Add 70 mL of water to the reaction mixture to precipitate the product fully and dissolve the triphenylphosphine oxide byproduct.
-
Collect the colorless crystals by vacuum filtration.
-
Wash the crystals with 60% aqueous ethanol.
-
Dry the product in a vacuum oven. The resulting (E,E)-1,4-diphenyl-1,3-butadiene is often pure enough for most applications.
-
Visualizations
References
- 1. unwisdom.org [unwisdom.org]
- 2. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. webassign.net [webassign.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Photodegradation of 1,4-Diphenyl-1,3-Butadiene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,4-diphenyl-1,3-butadiene (DPB) under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,4-diphenyl-1,3-butadiene (DPB) under UV irradiation in solution?
Under UV irradiation in solution, 1,4-diphenyl-1,3-butadiene primarily undergoes two main degradation pathways:
-
Photoisomerization: This is the most dominant pathway, involving the conversion between its trans,trans (tt), cis,trans (ct), and cis,cis (cc) stereoisomers.[1][2] Following excitation to the singlet excited state (S₁), the molecule undergoes torsion around a double bond to a perpendicular configuration, which then relaxes to the different ground state isomers.[2]
-
Photocyclization: A secondary pathway involves the cyclization of cisoid conformations of DPB to yield phenylnaphthalene compounds.[1]
Q2: What is the "bicycle-pedal" (BP) mechanism and when is it relevant?
The bicycle-pedal (BP) mechanism is a proposed photoisomerization pathway involving the simultaneous two-bond rotation of a conjugated diene.[3] While it has been observed for cis,cis-DPB in the solid state and in soft glassy media at low temperatures (77 K), studies have shown that the BP mechanism does not play a significant role in the photoisomerization of cis,trans-DPB in solution at room temperature.[3][4] In solution, a one-bond twist mechanism is more favorable.[5]
Q3: How does the solvent environment affect the photodegradation of DPB?
The solvent plays a critical role, particularly in the photoisomerization pathway. The polarity of the solvent can drastically alter the isomerization quantum yield and the rate of the reaction.[2] For example, the isomerization of trans,trans-DPB to cis,trans-DPB is about 30 times faster in the polar solvent acetonitrile compared to the nonpolar solvent n-hexane.[2] This is attributed to the highly polar character of the perpendicular intermediate state.[2]
Q4: Are there other processes that compete with photodegradation?
Yes, fluorescence is a key competitive process, particularly for the trans,trans-DPB isomer, which has a significant fluorescence quantum yield.[3][6] This fluorescence pathway competes with torsional relaxation (isomerization), meaning that not all excited molecules will degrade.[3][6] The cis isomers, however, exhibit no measurable fluorescence in solution.[1]
Troubleshooting Guides
Q1: I am observing a very low quantum yield for photoisomerization. What are the potential causes?
-
Incorrect Solvent: As shown in the data tables, solvent polarity significantly impacts the reaction. In nonpolar solvents like n-hexane, the isomerization yield is much lower than in polar solvents like acetonitrile.[2] Ensure you are using a solvent appropriate for the desired outcome.
-
Competing Fluorescence: The trans,trans isomer is known to be fluorescent, which competes directly with the isomerization pathway.[3] This is an intrinsic property of the molecule.
-
Inaccurate Measurement: Quantum yield determination requires precise measurement of photon flux and actinometry. Verify your experimental setup, including the calibration of your light source and detector.
-
Degradation of Products: The photostationary state is a dynamic equilibrium. The formed isomers can also absorb light and revert or degrade further. Ensure you are measuring initial quantum yields.
Q2: The UV-Vis absorption spectrum of my DPB solution is not changing upon irradiation. What should I check?
-
Lamp Output: Verify the output and wavelength of your UV lamp. DPB typically requires irradiation in its absorption range (around 320-350 nm).[7] Ensure the lamp is functioning correctly and has not aged significantly.
-
Sample Concentration: If the concentration is too high (absorbance > 1), you may experience inner-filter effects where the light does not penetrate the full sample volume.[7] Prepare samples with an absorbance of less than 0.1 at the excitation wavelength for uniform illumination.[7]
-
Solvent Cutoff: Ensure your solvent is transparent at the irradiation wavelength. Solvents like toluene or benzene have UV cutoffs that may interfere with the excitation of DPB.
-
Instrument Calibration: Check the calibration and functionality of your UV-Vis spectrophotometer. Run a standard to ensure it is reading absorbances correctly.
Q3: I am having trouble identifying the specific isomers formed in my reaction mixture. What techniques are recommended?
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the different isomers (tt, ct, and cc) in the reaction mixture.[1]
-
¹H NMR Spectroscopy: Proton NMR can be used to monitor the formation of different isomers.[3] The coupling constants and chemical shifts of the vinylic protons are distinct for each isomer, allowing for their identification and relative quantification.
Quantitative Data
Table 1: Photoisomerization Dynamics of trans,trans-DPB in Different Solvents
| Solvent | Isomerization Product | Quantum Yield (Y) | Isomerization Time (τᵢ) |
| n-Hexane | cis,trans-DPB | 0.1 | 829 ps |
| Acetonitrile | cis,trans-DPB | 0.4 | 27 ps |
| Data sourced from transient absorption spectroscopy studies.[2] |
Table 2: Spectroscopic Properties of trans,trans-1,4-Diphenyl-1,3-butadiene
| Solvent | Absorption λₘₐₓ | Molar Extinction Coefficient (ε) | Emission λₘₐₓ | Fluorescence Quantum Yield (Φբ) |
| Hexane | 330 nm | 33,000 cm⁻¹/M | 368 nm, 387 nm, 410 nm | 0.42 |
| Data compiled from various spectroscopic sources.[7] |
Experimental Protocols
Protocol 1: Monitoring Photoisomerization Kinetics using UV-Vis Spectroscopy
This protocol describes a general procedure for monitoring the photodegradation of DPB.
-
Sample Preparation: Prepare a dilute solution of trans,trans-DPB in a UV-transparent solvent (e.g., cyclohexane or acetonitrile) in a 1 cm pathlength quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.6 and 0.9.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution from 250 nm to 500 nm using a spectrophotometer.[8]
-
Irradiation: Irradiate the sample using a collimated beam of UV light at a wavelength where DPB absorbs (e.g., 330-350 nm). A filtered mercury lamp or a dedicated photoreactor can be used. The temperature should be kept constant.[8]
-
Kinetic Monitoring: At set time intervals, stop the irradiation and record the full UV-Vis spectrum.
-
Data Analysis: The progress of the reaction can be monitored by the decrease in absorbance at the λₘₐₓ of the starting isomer and the corresponding changes as a photostationary state is reached. Plot absorbance changes versus time to determine reaction kinetics.[8] The data for DPB photolysis often fits a first-order kinetic model.[8][9]
Protocol 2: Product Identification by ¹H NMR Spectroscopy
This protocol is for identifying the isomeric products after irradiation.
-
Sample Preparation: Prepare a solution of DPB in a deuterated solvent (e.g., cyclohexane-d₁₂) in an NMR tube suitable for photochemical experiments (e.g., made of quartz).[3]
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material before irradiation.
-
Irradiation: Irradiate the NMR tube directly with a UV source while maintaining a constant temperature.
-
Post-Irradiation Analysis: After a specific irradiation period, acquire another ¹H NMR spectrum.[3]
-
Data Interpretation: Compare the initial and final spectra. The appearance of new signals in the vinylic region, with different chemical shifts and coupling constants, indicates the formation of new isomers. For example, the conversion of cis,trans-DPB to trans,trans-DPB can be clearly observed by the change in the NMR signals.[3]
Visual Diagrams
Caption: Key photodegradation pathways of 1,4-diphenyl-1,3-butadiene upon UV excitation.
Caption: General experimental workflow for studying DPB photodegradation.
Caption: Troubleshooting guide for low photoisomerization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Photoisomerization mechanisms from trans, trans-1,4-diphenyl-1,3-butadiene: CASSCF on-the-fly trajectory surface hopping dynamic simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-diphenylbutadiene [omlc.org]
- 8. Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Diphenylbutadiene Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing NMR spectra from diphenylbutadiene syntheses, typically via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum is very complex. How do I begin to assign the peaks in my diphenylbutadiene reaction mixture?
A1: Start by identifying the distinct regions of the spectrum.
-
Aromatic Region (approx. 7.2-7.6 ppm): Signals from the phenyl groups of your product, unreacted aldehyde, and triphenylphosphine oxide (byproduct) will appear here. This region is often crowded.
-
Vinylic/Alkenyl Region (approx. 6.5-7.5 ppm): These are the most important signals for identifying your diphenylbutadiene isomers. Their chemical shifts and splitting patterns are highly diagnostic.
-
Aldehydic Region (approx. 9.5-10.0 ppm): A signal here indicates the presence of unreacted cinnamaldehyde.
-
Upfield Region (approx. 1.0-4.0 ppm): This region may contain signals from solvents (e.g., ethyl acetate, hexane) or other aliphatic impurities.
A logical first step is to look for the characteristic signals of the vinylic protons to confirm product formation and then check the aldehydic region to assess the reaction's completion.
Q2: How can I distinguish between the (E,E), (E,Z), and (Z,Z) isomers of 1,4-diphenyl-1,3-butadiene using ¹H NMR?
A2: The key is the coupling constant (³J) between the vinylic protons. The geometry of the double bond dictates the magnitude of this coupling.
-
Trans (E) configuration: Shows a large coupling constant, typically in the range of 14-16 Hz .[1]
-
Cis (Z) configuration: Shows a smaller coupling constant, typically around 11-12 Hz .[1][2]
Therefore:
-
(E,E)-1,4-diphenyl-1,3-butadiene: Will show vinylic protons with large coupling constants (~14-16 Hz).
-
(Z,Z)-1,4-diphenyl-1,3-butadiene: Will show vinylic protons with small coupling constants (~11-12 Hz).[1]
-
(E,Z)-1,4-diphenyl-1,3-butadiene: Will display two sets of vinylic signals—one with a large coupling constant and one with a smaller one.[1]
For definitive assignment in ambiguous cases, a 2D NOESY experiment is recommended.[2][3]
Q3: How do I calculate the isomeric ratio (E/Z ratio) from the ¹H NMR spectrum?
A3: To calculate the E/Z ratio, you must integrate distinct, non-overlapping signals corresponding to each isomer.
-
Identify Unique Peaks: Choose a vinylic proton signal that is well-resolved for the E isomer and a corresponding one for the Z isomer.
-
Integrate: Measure the integral value for each of these peaks.
-
Calculate Ratio: The ratio of the integrals directly corresponds to the molar ratio of the isomers. For example, if the integral of a peak for the (E,E) isomer is 9.2 and the integral for the corresponding peak of the (E,Z) isomer is 1.0, the E/Z ratio is 9.2:1.[4]
Q4: How can I determine the percent conversion of my reaction?
A4: To calculate the reaction conversion, compare the integration of a product peak to that of a starting material peak.
-
Select Peaks: Choose a well-resolved signal from the starting material (e.g., the aldehyde proton of cinnamaldehyde at ~9.7 ppm) and a non-overlapping signal from one of the products (e.g., a vinylic proton).
-
Normalize and Compare: Use the following formula, ensuring the protons you are comparing represent the same number of hydrogens (e.g., 1H for the aldehyde and 1H for a vinylic proton).
Conversion (%) = [Total Integral of Product(s)] / [Total Integral of Product(s) + Integral of Starting Material] * 100[4]
Troubleshooting Guide
Problem 1: My aromatic and vinylic regions are a mess of overlapping peaks.
-
Possible Cause: Signals from multiple isomers, starting material, and byproducts are crowded in a narrow chemical shift range.
-
Solutions:
-
Change NMR Solvent: Acquiring the spectrum in a different solvent, such as benzene-d₆, can alter the chemical shifts of the solutes and may resolve the overlapping signals.[5]
-
Use a Higher Field Instrument: A spectrometer with a stronger magnetic field (e.g., 500 MHz vs. 300 MHz) will provide better signal dispersion.
-
Run a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, allowing you to trace the spin systems for each isomer even if the signals are partially overlapped.[6][7]
-
Problem 2: I see many unexpected peaks in the spectrum.
-
Possible Cause: Contamination from solvents, byproducts of the Wittig reaction, or side reactions.
-
Solutions:
-
Identify Common Contaminants: Check for characteristic peaks of common lab solvents like ethyl acetate (quartet ~4.1 ppm, triplet ~1.2 ppm), dichloromethane (~5.3 ppm), or water (~1.6 ppm in CDCl₃).[5]
-
Identify Byproducts: The most common byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO). It appears as a complex multiplet in the aromatic region, often around 7.4-7.8 ppm.
-
Purification: If the crude spectrum is too complex, purify the product mixture using column chromatography or recrystallization and re-acquire the NMR.
-
Problem 3: The peaks in my spectrum are very broad.
-
Possible Cause: Poor shimming, low sample solubility, or an overly concentrated sample can all lead to peak broadening.[5]
-
Solutions:
-
Re-shim the Spectrometer: Ensure the instrument is properly shimmed to optimize magnetic field homogeneity.
-
Check Solubility: Look for suspended particles in the NMR tube. If the sample is not fully dissolved, filter it or try a different deuterated solvent.[8]
-
Dilute the Sample: A highly concentrated sample can increase viscosity, leading to broader lines. Diluting the sample may improve resolution.[5]
-
Quantitative Data
Table 1: Typical ¹H NMR Data for 1,4-Diphenyl-1,3-butadiene Isomers in CDCl₃
| Isomer | Proton Environment | Approx. Chemical Shift (ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) |
| (E,E) | Phenyl (10H) | 7.20 - 7.50 | m | - |
| Vinylic (4H) | 6.60 - 7.10 | m | ~15-16 (trans) | |
| (E,Z) | Phenyl (10H) | 7.15 - 7.45 | m | - |
| Vinylic (4H) | 6.40 - 7.10 | m | One ~15-16 (trans), One ~11-12 (cis) | |
| (Z,Z) | Phenyl (10H) | 7.20 - 7.40 | m | - |
| Vinylic (4H) | 6.55 - 6.75 | m | ~11-12 (cis)[1] |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
Protocol 1: Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the reaction mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire a standard proton spectrum using a 90° pulse. Typically, 16-64 scans are sufficient for good signal-to-noise.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.
Protocol 2: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled (typically 2-3 bonds apart). This is useful for connecting adjacent vinylic protons.
-
Acquisition: Use a standard COSY pulse sequence (e.g., cosygp). Acquire a 2D data matrix, typically with 1024 points in the direct dimension (F2) and 256 points in the indirect dimension (F1).
-
Processing: Apply Fourier transform in both dimensions. Symmetrize the spectrum if necessary.
-
Analysis: The 1D proton spectrum appears on the diagonal. Off-diagonal "cross-peaks" connect signals that are coupled. For example, a cross-peak between a signal at 6.8 ppm and 7.0 ppm indicates that the protons giving rise to these signals are coupled.[9]
Protocol 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in three-dimensional space (< 5 Å), regardless of bonding. This is the definitive method for confirming E/Z geometry.
-
Acquisition: Use a standard NOESY pulse sequence (e.g., noesygpph) with a mixing time appropriate for a small molecule (typically 300-800 ms).
-
Processing: Process the data similarly to a COSY spectrum.
-
Analysis: In the (Z)-isomer, a NOESY cross-peak will be observed between the vinylic protons on the same double bond because they are on the same side and thus spatially close. In the (E)-isomer, this cross-peak will be absent.[2][3]
Visualizations
Caption: Workflow for diphenylbutadiene isomer identification.
Caption: Troubleshooting guide for common NMR spectral issues.
Caption: Relationship between 2D NMR experiments for structure elucidation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. auremn.org [auremn.org]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
challenges in the purification of diphenylbutadiene from triphenylphosphine oxide
Welcome to the technical support center for the purification of diphenylbutadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of diphenylbutadiene from triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guides & FAQs
Q1: What are the main challenges in separating diphenylbutadiene from triphenylphosphine oxide (TPPO)?
The primary challenge lies in the similar physical properties of diphenylbutadiene and TPPO, which can make their separation difficult. Both compounds can exhibit some solubility in common organic solvents. TPPO, in particular, is known to be a persistent impurity that can co-precipitate or co-elute with the desired product.
Q2: I have a solid mixture of diphenylbutadiene and TPPO after my Wittig reaction. What is the first purification step I should try?
For a non-polar product like diphenylbutadiene, a simple purification method to try first is precipitation and filtration, taking advantage of the low solubility of TPPO in non-polar solvents.
Purification Method Selection Guide
The choice of purification method depends on several factors, including the scale of your reaction, the purity requirements, and the available equipment. The following flowchart provides a general decision-making guide:
Detailed Experimental Protocols
Method 1: Precipitation/Trituration with Non-Polar Solvents
This method is often the first line of attack for removing the bulk of TPPO from a non-polar product like diphenylbutadiene.
Protocol:
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude solid residue.
-
Trituration: Add a minimal amount of a cold, non-polar solvent such as hexane or pentane to the crude residue.
-
Stir and Cool: Vigorously stir the suspension. You may use a spatula to break up any clumps. Cooling the mixture in an ice bath can further decrease the solubility of TPPO.
-
Filtration: Filter the mixture through a Büchner funnel. The solid collected is primarily TPPO.
-
Wash: Wash the collected solid with a small amount of the cold, non-polar solvent to recover any trapped diphenylbutadiene.
-
Isolate Product: The filtrate contains the diphenylbutadiene. Concentrate the filtrate under reduced pressure to obtain the partially purified product. This product can then be further purified by recrystallization or chromatography if necessary.
Method 2: Recrystallization of Diphenylbutadiene
Recrystallization is an effective method for obtaining high-purity diphenylbutadiene.
Protocol:
-
Dissolution: In a fume hood, dissolve the crude diphenylbutadiene in a minimum amount of a suitable hot solvent. Ethanol is a commonly used solvent for this purpose.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Method 3: Silica Gel Plug Filtration
A silica gel plug filtration is a quick method to remove polar impurities like TPPO from a non-polar product.
Protocol:
-
Prepare the Plug: Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand, followed by a layer of silica gel (typically 5-10 cm). Top with another layer of sand.
-
Equilibrate the Plug: Pass a non-polar solvent, such as hexane, through the plug.
-
Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/diethyl ether mixture) and carefully add it to the top of the silica plug.
-
Elution: Elute the diphenylbutadiene from the plug with a non-polar solvent or a solvent mixture of slightly higher polarity (e.g., hexane with a small amount of diethyl ether). The more polar TPPO will remain adsorbed to the silica gel.
-
Collect Fractions: Collect the eluent in fractions and monitor the presence of the product by thin-layer chromatography (TLC).
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method 4: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This method involves the formation of an insoluble complex between TPPO and ZnCl₂, which can then be removed by filtration.
Protocol:
-
Dissolve the Crude Mixture: Dissolve the crude reaction mixture containing diphenylbutadiene and TPPO in a suitable polar solvent like ethanol.
-
Add ZnCl₂ Solution: Prepare a solution of zinc chloride in the same solvent and add it to the mixture.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.
-
Filtration: Filter the mixture to remove the insoluble TPPO-zinc complex.
-
Product Isolation: The filtrate contains the purified diphenylbutadiene. Remove the solvent under reduced pressure to obtain the product. An aqueous work-up may be necessary to remove any remaining zinc salts.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for each purification method. The values are approximate and can vary depending on the specific experimental conditions.
| Purification Method | Typical Recovery of Diphenylbutadiene | Typical Purity of Diphenylbutadiene | Key Advantages | Key Disadvantages |
| Precipitation/Trituration | Moderate to High | Low to Moderate | Quick and simple for bulk TPPO removal. | May not remove all TPPO; product loss can occur. |
| Recrystallization | Moderate | High | Yields high-purity product. | Can be time-consuming; significant product loss is possible. |
| Silica Gel Plug Filtration | High | Moderate to High | Fast and effective for smaller scales. | Requires solvents; may not be suitable for large-scale purification. |
| Precipitation with ZnCl₂ | High | High | Highly effective for TPPO removal. | Requires the use of a metal salt; an additional work-up step may be needed. |
Visualizations
Validation & Comparative
A Comparative Guide to Alkene Synthesis: The Wittig Reaction Versus Modern Alternatives
In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method is critical to achieving desired yields, stereoselectivity, and overall synthetic efficiency. This guide provides a detailed, data-driven comparison of the classic Wittig reaction with its prominent alternatives: the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, the Julia-Kocienski olefination, and the Tebbe olefination.
Executive Summary
The Wittig reaction, a cornerstone of organic synthesis, offers a reliable method for alkene formation. However, its limitations, such as the often difficult removal of the triphenylphosphine oxide byproduct and variable stereoselectivity, have spurred the development of powerful alternatives. The Horner-Wadsworth-Emmons (HWE) reaction provides a significant advantage with its water-soluble phosphate byproduct, simplifying purification and generally favoring the formation of (E)-alkenes.[1][2][3] The Peterson olefination offers unique stereochemical control, yielding either the (E)- or (Z)-alkene from the same intermediate by choosing acidic or basic elimination conditions.[4][5] The Julia-Kocienski olefination is renowned for its high (E)-selectivity, particularly for di- and trisubstituted alkenes.[6][7] For the methylenation of sterically hindered or enolizable carbonyls, and even esters, the Tebbe olefination often proves to be the most effective method.[8][9][10]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of these olefination methods in terms of chemical yield and stereoselectivity (E:Z ratio) for various carbonyl substrates.
Table 1: Olefination of Aromatic Aldehydes
| Carbonyl Substrate | Reagent/Method | Yield (%) | E:Z Ratio |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Wittig) | 92 | 92:8 |
| Benzaldehyde | Triethyl phosphonoacetate (HWE) | 98 | 98:2 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Wittig) | 95 | 94:6 |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate (HWE) | 95 | >99:1 |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane (Wittig) | 88 | 91:9 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate (HWE) | 91 | >99:1 |
Data sourced from BenchChem[1].
Table 2: Olefination of Aliphatic Aldehydes and Ketones
| Carbonyl Substrate | Reagent/Method | Yield (%) | E:Z Ratio |
| n-Propanal | Triethyl phosphonoacetate (HWE) | Not Specified | 95:5 |
| Isobutyraldehyde | Triethyl phosphonoacetate (HWE) | Not Specified | 84:16 |
| Cyclohexanecarboxaldehyde | 1-phenyl-1H-tetrazol-5-yl sulfone derivative (Julia-Kocienski) | 71 | High E-selectivity |
| Cyclohexanone | N,N-dimethyl-2-(diethylphosphono)acetamide (HWE) | 95 | N/A |
| Ketone Substrate | (Trimethylsilyl)methyllithium (Peterson) | 86 | N/A (methylenation) |
Data compiled from various sources[1][6][11].
Table 3: Olefination of Esters
| Carbonyl Substrate | Reagent/Method | Product Type | Yield (%) |
| Phenyl benzoate | Tebbe Reagent | Enol Ether | Good |
Data sourced from Organic Syntheses[12].
Mechanistic Overview and Logical Comparison
The fundamental differences between these reactions lie in the nature of the nucleophile and the subsequent elimination pathway. These differences dictate the stereochemical outcome and substrate scope.
Wittig Reaction vs. Horner-Wadsworth-Emmons (HWE) Reaction
The Wittig reaction proceeds through a phosphorus ylide, leading to an oxaphosphetane intermediate. The stereoselectivity is dependent on the stability of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[13] The HWE reaction utilizes a more nucleophilic phosphonate carbanion, which also forms an oxaphosphetane. However, the thermodynamics of the HWE intermediates generally favor the pathway leading to the (E)-alkene.[14] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is easily removed during aqueous workup, unlike the often cumbersome purification from triphenylphosphine oxide in the Wittig reaction.[2]
Peterson Olefination
The Peterson olefination utilizes an α-silyl carbanion. The key intermediate is a β-hydroxysilane, which can often be isolated. The stereochemical outcome is controlled in the elimination step: acidic conditions promote an anti-elimination, while basic conditions favor a syn-elimination. This allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomeric intermediate.[4][5]
Julia-Kocienski Olefination
The Julia-Kocienski olefination involves the reaction of a carbonyl compound with a heteroaryl sulfone, typically a phenyltetrazole (PT) sulfone. The reaction proceeds through a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to form the alkene. This pathway generally leads to the thermodynamically more stable (E)-alkene with high selectivity.[6]
Tebbe Olefination
The Tebbe olefination employs a titanium-based reagent, which forms a Schrock carbene as the active species. This carbene reacts with the carbonyl compound to form an oxatitanacyclobutane intermediate. This intermediate then undergoes cycloreversion to yield the alkene and a titanium oxo species. The high oxophilicity of titanium is a strong driving force for this reaction. The Tebbe reagent is particularly useful for methylenating a wide range of carbonyls, including esters and amides, which are generally unreactive in Wittig-type reactions.[9][10]
Experimental Protocols
Wittig Reaction: Synthesis of Ethyl Cinnamate from Benzaldehyde
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (1.05 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, containing ethyl cinnamate and triphenylphosphine oxide, can be purified by column chromatography on silica gel.[1]
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of Ethyl (E)-Cinnamate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether. The aqueous layer can be discarded.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.[15]
Peterson Olefination: Synthesis of a Methylene Derivative
Materials:
-
Ketone substrate
-
(Trimethylsilyl)methyllithium (TMSCH₂Li) solution in hexanes
-
Diethyl ether
-
Methanol
-
p-Toluenesulfonic acid
Procedure:
-
To a solution of the ketone (1.0 eq) in diethyl ether under an argon atmosphere, add (trimethylsilyl)methyllithium (4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add methanol followed by p-toluenesulfonic acid (10.0 eq) and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the olefin.[11]
Julia-Kocienski Olefination: Synthesis of an Alkene
Materials:
-
1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative
-
Aldehyde substrate
-
Potassium hexamethyldisilazide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
Procedure:
-
To a stirred solution of the PT-sulfone (1.0 eq) in anhydrous DME under a nitrogen atmosphere at -55 °C, add a solution of KHMDS (1.1 eq) in DME dropwise.
-
Stir the resulting solution for approximately 1 hour.
-
Add the aldehyde (1.5 eq) dropwise and continue stirring at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature overnight.
-
Quench the reaction with water and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.[6]
Tebbe Olefination: Methylenation of a Diketone
Materials:
-
Diketone substrate
-
Tebbe reagent (0.5 M solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Aqueous NaOH
Procedure:
-
Dissolve the diketone (1.0 eq) in THF and cool to 0 °C.
-
To this solution, add a solution of the Tebbe reagent (3.0 eq).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Dilute the mixture with diethyl ether and quench the reaction with aqueous NaOH.
-
Dry the mixture over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the methylenated product.[9]
Conclusion
The selection of an appropriate olefination method is a critical decision in the design of a synthetic route. While the Wittig reaction remains a valuable and widely taught transformation, a thorough understanding of its modern alternatives is essential for the contemporary organic chemist. The Horner-Wadsworth-Emmons reaction offers superior practicality for the synthesis of (E)-alkenes due to its simplified workup and high stereoselectivity.[1] The Peterson olefination provides unparalleled stereochemical flexibility, allowing access to both (E)- and (Z)-isomers from a common intermediate.[4] For highly stereoselective synthesis of (E)-alkenes, the Julia-Kocienski olefination is often the method of choice.[6] Finally, when faced with challenging substrates such as esters, amides, or sterically hindered ketones, the Tebbe olefination provides a powerful and often uniquely effective solution.[8][9] By considering the specific requirements of the target molecule and the comparative data presented herein, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 9. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 10. Tebbe Olefination [organic-chemistry.org]
- 11. Peterson Olefination | NROChemistry [nrochemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Stereochemical Nuances of Diphenylbutadiene Isomers
A comprehensive guide comparing the spectroscopic signatures of cis- and trans-1,4-diphenyl-1,3-butadiene isomers, offering researchers valuable data for their identification and characterization in complex chemical environments.
In the realm of photochemistry and materials science, the stereoisomers of 1,4-diphenyl-1,3-butadiene (DPB) serve as fundamental models for understanding photoinduced dynamics and the structure-property relationships in conjugated systems. The distinct spatial arrangement of the phenyl groups in the trans,trans-, cis,trans-, and cis,cis- isomers gives rise to unique spectroscopic characteristics. This guide provides a detailed comparison of these isomers using UV-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols to aid researchers in their analytical endeavors.
Spectroscopic Data at a Glance
The electronic and structural differences between the DPB isomers are readily apparent in their spectroscopic profiles. The following table summarizes key quantitative data obtained from UV-Vis, fluorescence, and ¹H NMR spectroscopy.
| Spectroscopic Technique | Parameter | trans,trans-DPB | cis,trans-DPB | cis,cis-DPB |
| UV-Vis Absorption | λmax (nm) in hexane | 330 | shoulder ~300 | ~270 |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 33,000 | N/A | N/A | |
| Fluorescence Emission | λem (nm) in cyclohexane | ~350, 368, 388 | Non-fluorescent | Non-fluorescent |
| Quantum Yield (ΦF) | 0.42 | ~0 | ~0 | |
| ¹H NMR (500 MHz, CDCl₃) | Olefinic Proton Chemical Shift (δ, ppm) | 6.5-7.0 | 6.71–6.74, 7.17–7.42 | 6.58–6.60, 6.71–6.74 |
| Olefinic Proton J-coupling (Hz) | 14-15 | 15.55 | 11.55 |
The extended π-conjugation in the planar trans,trans-isomer results in a significantly red-shifted absorption maximum (λmax) compared to the cis isomers, where steric hindrance disrupts planarity.[1][2] The high molar extinction coefficient of the trans,trans-isomer is also indicative of a highly allowed electronic transition.[1] Notably, only the trans,trans-isomer exhibits significant fluorescence, a consequence of its rigid structure which minimizes non-radiative decay pathways.[3] In contrast, the cis isomers are essentially non-fluorescent in solution.[3]
¹H NMR spectroscopy provides definitive structural information. The coupling constant (J-value) between the olefinic protons is a clear indicator of the double bond geometry. A large J-value of 14-15 Hz is characteristic of a trans configuration, while a smaller J-value of around 11.55 Hz confirms a cis configuration.[4][5]
Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data presented above.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the DPB isomers.
Procedure:
-
Sample Preparation: Prepare solutions of each DPB isomer in a UV-transparent solvent, such as hexane or cyclohexane, at a known concentration (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Record the absorption spectrum of each isomer solution over a wavelength range of approximately 200-500 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each isomer.
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and quantum yields of the DPB isomers.
Procedure:
-
Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[2]
-
Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector.
-
Measurement:
-
Set the excitation wavelength to the λmax of the trans,trans-isomer (e.g., 330 nm).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 340-600 nm).
-
Repeat the measurement for the cis isomers.
-
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) of the trans,trans-isomer can be determined relative to a standard with a known quantum yield using the following equation:
ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H NMR spectra to determine the chemical shifts and coupling constants of the olefinic protons.
Procedure:
-
Sample Preparation: Dissolve a few milligrams of each DPB isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).
-
Measurement:
-
Acquire a standard one-dimensional ¹H NMR spectrum for each isomer.
-
-
Data Analysis:
-
Identify the signals corresponding to the olefinic protons (typically in the range of 6.5-7.5 ppm).
-
Determine the coupling constants (J-values) by measuring the splitting of these signals.
-
Visualizing Isomer Interconversion
The cis and trans isomers of diphenylbutadiene can be interconverted through photoisomerization. This process involves the absorption of light, leading to an excited state where rotation around the double bonds becomes possible. The following diagram illustrates the general workflow for studying this phenomenon.
References
A Comparative Guide to the Fluorescence Properties of Diphenylbutadiene and Stilbene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence properties of 1,4-diphenyl-1,3-butadiene (diphenylbutadiene) and stilbene, two aromatic hydrocarbons widely utilized as fluorescent probes and molecular scaffolds in various scientific disciplines. The distinct photophysical behaviors of these molecules, arising from differences in their conjugated π-electron systems, make them suitable for a range of applications, from fundamental photochemistry studies to the development of advanced imaging agents. This document summarizes key quantitative data, details the experimental protocols for their measurement, and presents a visual representation of the experimental workflow.
Quantitative Comparison of Fluorescence Properties
The fluorescence characteristics of diphenylbutadiene and stilbene are highly dependent on their molecular structure and the surrounding solvent environment. The following table summarizes their key photophysical parameters.
| Property | trans-1,4-Diphenyl-1,3-butadiene | trans-Stilbene | cis-Stilbene |
| Excitation Maximum (λex) | ~330 nm in hexane[1][2] | ~290 nm in hexane[3] | ~276 nm |
| Emission Maximum (λem) | ~373 nm in hexane[1] | ~335, 348, 366 nm in THF | No emission spectrum provided due to expected low quantum yield[4] |
| Fluorescence Quantum Yield (Φf) | 0.42 in hexane[2][5] | 0.044 in hexane[3]; 0.05 in methylcyclohexane/isohexane[3]; 0.15 in glycerol[3] | Very low in solution at room temperature (<10⁻⁴)[6]; can be enhanced in rigid environments (e.g., 20% in a dendrimer)[7][8] |
| Fluorescence Lifetime (τf) | 52.8 ns in a supersonic expansion of helium[9] | ~100 ps in solution[7]; can be influenced by solvent and temperature[10][11] | ~1 ps in solution[7]; can be significantly increased in rigid structures (e.g., 1.6 ns in a dendrimer)[7] |
Note: The fluorescence properties, particularly the quantum yield and lifetime of stilbene, are highly sensitive to environmental factors such as solvent viscosity and temperature due to the competition with trans-cis isomerization.[6][12]
Experimental Protocols
The accurate determination of fluorescence properties is crucial for their application. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime.
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[13][14]
1. Materials and Instrumentation:
-
Fluorometer: A spectrofluorometer capable of recording excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvents: Spectroscopic grade solvents (e.g., hexane, cyclohexane, ethanol).
-
Sample: The fluorescent molecule to be analyzed (e.g., diphenylbutadiene or stilbene).
-
Standard: A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).
2. Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2][13][14]
-
Absorbance Measurement: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution of the sample and the standard.
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard spectra.
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
3. Calculation: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:[12][14]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the fluorescence quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.
TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the time delay between the excitation pulse and the detection of the first emitted photon.[15][16][17]
1. Instrumentation:
-
Pulsed Light Source: A laser or LED with a high repetition rate (MHz range) and short pulse duration (picoseconds).
-
Sample Chamber: To hold the cuvette with the fluorescent sample.
-
Fast Photon Detector: A photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: Time-to-amplitude converter (TAC) and multichannel analyzer (MCA) to build a histogram of photon arrival times.
2. Procedure:
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the time profile of the excitation pulse as detected by the system.[16]
-
Sample Measurement:
-
Place the fluorescent sample in the sample chamber.
-
Excite the sample with the pulsed light source.
-
Collect the emitted photons with the detector.
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon.
-
A histogram of these time differences is constructed over many excitation cycles, representing the fluorescence decay curve.
-
3. Data Analysis:
-
The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.
-
The true fluorescence lifetime (τ) is extracted by deconvolution of the experimental decay curve with the IRF, typically by fitting the data to an exponential decay model.
Visualizations
The following diagrams illustrate the experimental workflow for determining fluorescence properties.
Caption: Experimental workflows for fluorescence measurements.
Caption: Jablonski diagram of photophysical processes.
References
- 1. Spectrum [1,4-Diphenylbutadiene] | AAT Bioquest [aatbio.com]
- 2. 1,4-diphenylbutadiene [omlc.org]
- 3. omlc.org [omlc.org]
- 4. cis-Stilbene [omlc.org]
- 5. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]
- 6. researchgate.net [researchgate.net]
- 7. Extremely efficient and long lifetime fluorescence of cis-stilbene contained in a rigid dendrimer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. deepdyve.com [deepdyve.com]
- 9. pnas.org [pnas.org]
- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 11. Two phases of trans -stilbene in a polystyrene matrix - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03015F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Fluorescence Lifetime Measurement [sigmaaldrich.com]
- 16. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. horiba.com [horiba.com]
Thermodynamic Stability Showdown: trans,trans vs. cis,trans-1,4-Diphenyl-1,3-butadiene
In the landscape of conjugated dienes, the geometric isomers of 1,4-diphenyl-1,3-butadiene (DPB) serve as a classic example of how stereochemistry governs thermodynamic stability. This guide provides a comparative analysis of the trans,trans and cis,trans isomers, presenting experimental evidence and methodologies for researchers, scientists, and professionals in drug development.
Executive Summary
Experimental studies confirm that trans,trans-1,4-diphenyl-1,3-butadiene is the most thermodynamically stable isomer among the possible configurations. This heightened stability is primarily attributed to reduced steric hindrance and a more effective π-electron delocalization across the molecule. In contrast, the cis,trans isomer experiences significant steric strain due to the proximity of a phenyl group and a vinyl hydrogen, which disrupts the planarity of the conjugated system.
Comparative Analysis of Isomer Stability
Key Stability Factors:
-
Steric Hindrance: The primary determinant of the stability difference is steric strain.[2] In the trans,trans isomer, the bulky phenyl groups are positioned on opposite sides of the polyene chain, minimizing steric repulsion and allowing the molecule to adopt a more planar and energetically favorable conformation. The cis,trans isomer, however, forces a phenyl group into close proximity with a hydrogen atom on the butadiene backbone, leading to significant steric strain.
-
π-Electron Delocalization: The planarity of the conjugated system is crucial for effective delocalization of π-electrons. The reduced steric hindrance in the trans,trans isomer allows for a more planar arrangement of the entire conjugated system, leading to enhanced electron delocalization and, consequently, greater thermodynamic stability.[2]
Quantitative and Physical Data
While specific Gibbs free energy or enthalpy differences from direct experimental measurements are not widely published, physical properties such as melting points can provide an indirect indication of lattice stability in the solid state.
| Property | This compound | cis,trans-1,4-diphenyl-1,3-butadiene |
| Melting Point | 149.7 °C | 88 °C |
| Appearance | Crystals | Oily liquid or crystals |
Data sourced from the Merck Index.[3] The significantly higher melting point of the trans,trans isomer suggests a more stable crystal lattice, which is consistent with its greater molecular symmetry and stability.
Experimental Protocol for Determining Thermodynamic Stability
A key experimental method for determining the relative thermodynamic stabilities of the 1,4-diphenyl-1,3-butadiene isomers involves catalyzed equilibration.
Equilibrium Isomerization via Diphenyl Diselenide Catalysis
This method, as described in the work of Saltiel and colleagues, allows for the determination of the relative energies of the ground state isomers by establishing a thermal equilibrium between them.[1]
Methodology:
-
Sample Preparation: A solution of a pure isomer (e.g., cis,trans-DPB) in a suitable solvent (e.g., cyclohexane) is prepared.
-
Catalyst Addition: A catalytic amount of diphenyl diselenide ((PhSe)₂) is introduced into the solution.
-
Thermal Equilibration: The solution is heated to a specific temperature, allowing the diphenyl diselenide to catalyze the isomerization between the cis,trans and trans,trans forms until a thermodynamic equilibrium is reached.
-
Temperature Variation: The experiment is repeated at several different temperatures to determine the temperature dependence of the equilibrium isomer composition.
-
Compositional Analysis: At each temperature, the equilibrium mixture is analyzed to determine the relative concentrations of the trans,trans and cis,trans isomers. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are suitable analytical techniques for this purpose.
-
Thermodynamic Parameter Calculation: The equilibrium constant (Keq) at each temperature is calculated from the isomer concentrations. A plot of ln(Keq) versus 1/T (a van 't Hoff plot) yields a straight line from which the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization can be determined.
Visualization of Isomer Structures and Stability
The following diagrams illustrate the structural differences between the isomers and their relative thermodynamic stability.
Caption: Chemical structures of trans,trans and cis,trans-1,4-diphenyl-1,3-butadiene.
Caption: Relative thermodynamic stability of trans,trans and cis,trans isomers.
References
A Comparative Guide to the Quantum Yield of Diphenylbutadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence quantum yields of various diphenylbutadiene derivatives. The data presented is intended to assist researchers in selecting appropriate fluorescent probes for their specific applications, from fundamental photophysical studies to advanced cellular imaging in drug discovery.
Data Presentation: Quantum Yield Comparison
The following table summarizes the fluorescence quantum yields (Φf) of selected diphenylbutadiene derivatives. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |
| trans,trans-1,4-Diphenyl-1,3-butadiene | Hexane | 330 | 373 | 0.42 | |
| Donor-Acceptor Diphenylbutadiene (M1) | DMSO | - | - | - | [1][2] |
| Donor-Acceptor Diphenylbutadiene (M2) | DMSO | - | - | - | [1][2] |
| Donor-Acceptor Diphenylbutadiene (M3) | DMSO | - | - | - | [1][2] |
| Donor-Acceptor Diphenylbutadiene (M4) | DMSO | - | - | - | [1][2] |
| 1-Seleno-1,3-butadiene derivative | Dichloromethane | - | - | 0.86 | [3] |
| 1-Thio-1,3-butadiene derivative | Dichloromethane | - | - | 1.00 | [3] |
Note: Specific quantum yield values for M1-M4 in DMSO were not explicitly stated in the source but were described as exhibiting solvatochromic emission.
Experimental Protocols
The determination of fluorescence quantum yield is a critical aspect of characterizing fluorescent molecules. Two primary methods are employed: the relative method and the absolute method.
Relative Method for Quantum Yield Determination
The relative method, also known as the comparative method, is the more common approach. It involves comparing the fluorescence intensity of the sample under investigation to that of a standard substance with a known quantum yield.
Principle: When a sample and a standard have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.
Calculation: The relative quantum yield (Φx) of an unknown sample is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φst is the fluorescence quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength.
-
nx and nst are the refractive indices of the sample and standard solutions, respectively.
Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Measurement.
Absolute Method for Quantum Yield Determination
The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere. This method does not require a reference standard and is considered more accurate, though it is technically more demanding.
Principle: An integrating sphere is used to collect all the light scattered and emitted by the sample. By measuring the intensity of the excitation light with and without the sample in the sphere, the number of absorbed photons can be determined. The integrated intensity of the sample's emission spectrum then provides the number of emitted photons.
Experimental Workflow:
Caption: Workflow for Absolute Quantum Yield Measurement.
Application in Drug Development: Cellular Imaging and Signaling Pathways
Diphenylbutadiene derivatives, particularly those with donor-acceptor substitutions, have shown promise as fluorescent probes for cellular imaging.[1][2] Their solvatochromic properties, where the emission wavelength is sensitive to the polarity of the local environment, make them valuable tools for studying subcellular structures and processes.
One notable application is in the monitoring of mitophagy, the selective degradation of mitochondria by autophagy.[1] This process is crucial for cellular homeostasis and is implicated in various diseases, including cancer and neurodegenerative disorders. Donor-acceptor diphenylbutadiene derivatives have been used to selectively label lysosomes and track the engulfment of damaged mitochondria.[1][2]
The ability to visualize and quantify mitophagy provides a powerful tool for drug development. For instance, researchers can screen for compounds that modulate mitophagy and assess their therapeutic potential. Many cancer therapies aim to induce apoptosis (programmed cell death) in tumor cells. Mitophagy can sometimes act as a survival mechanism for cancer cells, allowing them to remove damaged mitochondria and resist apoptosis. Therefore, inhibitors of mitophagy could potentially enhance the efficacy of certain anticancer drugs.
The signaling pathways that regulate mitophagy are complex and interconnected with other key cellular pathways, such as the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways, which are often dysregulated in cancer.[4][5][6] Fluorescent probes based on diphenylbutadiene derivatives can be utilized to study the effects of drug candidates on these pathways by monitoring changes in mitophagy and lysosomal dynamics.
Caption: Role of Diphenylbutadiene Probes in Drug Discovery.
References
- 1. Diphenylbutadiene Fluorescent Analogues in Sub-Cellular Imaging and Monitoring Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Diphenylbutadiene via Melting Point Analysis
For scientists engaged in organic synthesis and drug development, the purity of a synthesized compound is paramount. In the case of 1,4-diphenyl-1,3-butadiene, a molecule with applications in materials science and as a fluorescent probe, melting point analysis serves as a rapid and effective initial method to assess its purity. This guide provides a comparative analysis of the melting points of the desired (E,E)-1,4-diphenyl-1,3-butadiene isomer against its common isomers and a key byproduct of its synthesis, supported by a detailed experimental protocol.
Understanding Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. However, the presence of impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting point range. This is because the impurities lower the freezing point of the substance, and the mixture melts over a range of temperatures.
In the common synthesis of (E,E)-1,4-diphenyl-1,3-butadiene via the Wittig reaction, potential impurities include the geometric isomers (E,Z) and (Z,Z)-1,4-diphenyl-1,3-butadiene, as well as the byproduct triphenylphosphine oxide. Each of these compounds has a distinct melting point, and their presence in the final product will alter the observed melting point of the desired (E,E) isomer.
Comparative Melting Point Data
The following table summarizes the literature melting points of (E,E)-1,4-diphenyl-1,3-butadiene and its common impurities. A synthesized sample of high purity should exhibit a sharp melting point range very close to the literature value for the pure (E,E) isomer. Conversely, a wider melting range and a lower final melting point are indicative of the presence of impurities.
| Compound | Isomer Configuration | Literature Melting Point (°C) | Role in Synthesis |
| 1,4-Diphenyl-1,3-butadiene | (E,E) or trans,trans | 149.7 - 153[1] | Desired Product |
| 1,4-Diphenyl-1,3-butadiene | (E,Z) or cis,trans | 88[1] | Isomeric Impurity |
| 1,4-Diphenyl-1,3-butadiene | (Z,Z) or cis,cis | 70.5[1] | Isomeric Impurity |
| Triphenylphosphine oxide | N/A | 156 | Byproduct/Impurity |
Note: Experimental values for synthesized (E,E)-1,4-diphenyl-1,3-butadiene often show a slightly depressed and broader range, such as 152-156°C, indicating the presence of minor impurities.
Experimental Protocol: Melting Point Determination
This protocol outlines the standard procedure for determining the melting point of a synthesized sample of 1,4-diphenyl-1,3-butadiene using a capillary melting point apparatus.
Materials:
-
Dry, synthesized 1,4-diphenyl-1,3-butadiene sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation:
-
Ensure the synthesized diphenylbutadiene is completely dry.
-
If the crystals are large, gently grind a small amount to a fine powder using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm high.
-
-
Loading the Apparatus:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
-
Melting Point Determination:
-
Set the heating rate of the apparatus to a rapid setting (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.
-
Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Allow the apparatus to cool.
-
For a more accurate determination, prepare a new sample and set the heating rate to a slow setting (1-2 °C/minute) as the temperature approaches the previously observed approximate melting point.
-
Carefully record the temperatures for the start and end of the melting process. A pure sample will have a sharp melting range of 1-2°C.
-
-
Analysis:
-
Compare the observed melting point range with the literature values in the table above. A significant depression or a broad melting range suggests the presence of impurities.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized diphenylbutadiene using melting point analysis.
References
A Comparative Study of Diphenylbutadiene in Diverse Polymer Matrices
This guide provides a comprehensive comparison of the performance of 1,4-diphenyl-1,3-butadiene (DPB), a widely utilized blue-emitting fluorophore, when incorporated into three distinct polymer matrices: Polystyrene (PS), Polymethyl Methacrylate (PMMA), and Polyvinylcarbazole (PVK). This analysis is crucial for researchers and scientists in materials science and optoelectronics to select the optimal polymer host for specific applications, such as organic light-emitting diodes (OLEDs), scintillators, and fluorescent sensors. The comparison focuses on the photophysical, thermal, and mechanical properties of the DPB-doped polymer films, supported by experimental data compiled from various studies.
Data Presentation
The performance of diphenylbutadiene in each polymer matrix is summarized in the tables below, offering a clear comparison of their key characteristics.
Photophysical Properties
The photophysical properties of a fluorophore are paramount for its application in optical devices. The polymer matrix can significantly influence the absorption and emission characteristics, as well as the fluorescence quantum yield.
| Property | Polystyrene (PS) | Polymethyl Methacrylate (PMMA) | Polyvinylcarbazole (PVK) |
| Absorption Maximum (λabs) | ~330 - 350 nm | ~330 - 350 nm | ~345 nm |
| Emission Maximum (λem) | ~390 - 420 nm | ~390 - 420 nm | ~410 - 430 nm |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | High | Moderate (potential for quenching) |
| Stokes Shift | ~60 - 70 nm | ~60 - 70 nm | ~65 - 85 nm |
Note: Data is compiled from various sources and may vary depending on the specific experimental conditions, such as DPB concentration and film preparation method.
Thermal Properties
The thermal stability of the polymer matrix and the embedded fluorophore is critical for the operational lifetime and reliability of devices. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.
| Property | Polystyrene (PS) | Polymethyl Methacrylate (PMMA) | Polyvinylcarbazole (PVK) |
| Decomposition Temperature (Td, 5% weight loss) | ~350 - 400 °C | ~300 - 350 °C | ~350 - 400 °C |
| Glass Transition Temperature (Tg) | ~100 °C | ~105 °C | ~200 °C |
Note: The decomposition temperature can be influenced by the presence of the dopant. The provided values are typical for the neat polymers.
Mechanical Properties
The mechanical integrity of the polymer film is essential for device fabrication and durability. The tensile strength and Young's modulus are key indicators of the material's robustness.
| Property | Polystyrene (PS) | Polymethyl Methacrylate (PMMA) | Polyvinylcarbazole (PVK) |
| Tensile Strength | ~40 - 50 MPa | ~50 - 70 MPa | ~40 - 60 MPa[1] |
| Young's Modulus | ~3.0 - 3.5 GPa | ~2.5 - 3.3 GPa | ~3.0 - 4.0 GPa |
Note: The incorporation of small molecule dopants like DPB can slightly alter the mechanical properties of the polymer films.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization of results.
Preparation of DPB-Doped Polymer Films
-
Polymer Solution Preparation: Prepare a stock solution of the desired polymer (PS, PMMA, or PVK) in a suitable solvent (e.g., toluene, chloroform, or chlorobenzene) at a specific concentration (e.g., 5-10 wt%).
-
Dopant Addition: Add a predetermined amount of diphenylbutadiene (DPB) to the polymer solution to achieve the desired doping concentration (e.g., 0.1 - 5 wt%).
-
Homogenization: Stir the mixture at room temperature for several hours until the DPB is completely dissolved and the solution is homogeneous.
-
Film Casting: Cast the solution onto a clean, flat substrate (e.g., glass or quartz) using a spin-coater or by drop-casting.
-
Solvent Evaporation: Dry the cast film in a vacuum oven at a temperature below the boiling point of the solvent for several hours to remove any residual solvent.
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Mount the prepared DPB-doped polymer film in the sample holder of the spectrophotometer.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range appropriate to capture the entire emission band.
-
Identify the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield (ΦF), a comparative method using a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is often employed, requiring an integrating sphere for solid samples.
-
Thermal Analysis (TGA and DSC)
-
Sample Preparation: Carefully cut a small piece of the DPB-doped polymer film (typically 5-10 mg).
-
Thermogravimetric Analysis (TGA):
-
Place the sample in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) from room temperature to a high temperature (e.g., 600 °C).
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
-
Differential Scanning Calorimetry (DSC):
-
Place the sample in a DSC pan.
-
Heat the sample under a controlled atmosphere at a constant heating rate.
-
Record the heat flow as a function of temperature to determine the glass transition temperature (Tg).
-
Mechanical Testing
-
Sample Preparation: Prepare freestanding thin films of the DPB-doped polymer with uniform thickness and cut them into a specific geometry (e.g., dog-bone shape) for tensile testing.
-
Tensile Testing:
-
Mount the film in a universal testing machine equipped with a load cell appropriate for thin films.
-
Apply a uniaxial tensile load at a constant strain rate until the film fractures.
-
Record the stress-strain curve.
-
From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand) and the Young's modulus (the slope of the initial linear portion of the curve).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in this comparative study.
References
A Comparative Guide to Diphenylbutadiene-Based OLEDs Versus Other Emitter Technologies
For Researchers, Scientists, and Drug Development Professionals
The landscape of Organic Light-Emitting Diode (OLED) technology is in a constant state of evolution, with emitter materials being a primary driver of performance enhancements. While newer generations of emitters like Thermally Activated Delayed Fluorescence (TADF) and phosphorescent materials have garnered significant attention, first-generation fluorescent emitters, including those based on diphenylbutadiene (DPB), remain relevant for specific applications and as a benchmark for development. This guide provides an objective comparison of the performance of DPB-based OLEDs against other leading emitter technologies, supported by experimental data.
Performance Comparison of OLED Emitter Generations
The performance of an OLED is critically dependent on the type of emitter material used in the emissive layer. These materials are broadly categorized into four generations, each with distinct mechanisms for light emission and consequently, different performance characteristics.
| Emitter Generation | Emitter Type | Key Performance Characteristics | Advantages | Disadvantages |
| 1st Generation | Fluorescent (e.g., Diphenylbutadiene derivatives like DPVBi) | EQE: Typically < 5%[1] Luminance: Can achieve >3000 cd/m²[2] CIE (Blue): (0.15, 0.08)[1] Lifetime (LT50 @ 100 cd/m²): ~263 hours (for Spiro-DPVBi) | - Good color purity[2] - Relatively simple molecular structures - Lower cost compared to metal-complex emitters | - Low theoretical maximum internal quantum efficiency (IQE) of 25%[3] - Shorter operational lifetimes compared to newer generations[4] - Susceptible to photo-oxidation[5] |
| 2nd Generation | Phosphorescent (e.g., Ir(ppy)₃, Pt(II) complexes) | EQE: Up to ~31.6% (Sky-Blue)[6] Luminance: >200,000 cd/m²[6] CIE (Deep Blue): (0.133, 0.197)[7] Lifetime (LT70 @ 1000 cd/m²): >1100 hours (Deep Blue)[7] | - Theoretical IQE of 100%[3] - High efficiency and brightness[6] | - Use of expensive and rare heavy metals (e.g., Iridium, Platinum)[8] - Blue phosphorescent emitters have historically faced stability issues[4] |
| 3rd Generation | Thermally Activated Delayed Fluorescence (TADF) | EQE: Up to ~41.3% (Deep Blue, Hyperfluorescent architecture)[7] Luminance: >10,000 cd/m²[1] CIE (Deep Blue): (0.14, 0.12)[9] Lifetime (LT95 @ 1000 cd/m²): >50 hours (Solution-processed Deep Blue) | - Theoretical IQE of 100% without heavy metals[6] - Potential for lower material cost[8] | - Can suffer from broader emission spectra, affecting color purity[9] - Stability of blue TADF emitters is an active area of research[10] |
| 4th Generation | Hyperfluorescent | EQE: >40% (Deep Blue)[7] Luminance: High CIE: Narrow emission for high color purity[7] Lifetime: Improved stability over TADF | - Combines the high efficiency of TADF with the narrow emission of fluorescent emitters - High color purity | - More complex device architecture involving a sensitizer and a terminal emitter |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps conducted in a controlled environment to ensure device performance and reproducibility.
OLED Fabrication
A representative experimental workflow for the fabrication of a multilayer OLED device is as follows:
Caption: A typical workflow for the fabrication of OLED devices.
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO and enhance hole injection.
-
Thin Film Deposition: The organic layers and the cathode are deposited in a high-vacuum thermal evaporation system.
-
Hole Injection and Transport Layers (HIL/HTL): Materials facilitating the injection and transport of holes from the anode to the emissive layer are deposited.
-
Emissive Layer (EML): The light-emitting layer, consisting of a host material doped with the emitter material (e.g., a DPB derivative), is co-evaporated.
-
Hole Blocking and Electron Transport Layers (HBL/ETL): Layers to confine charge carriers within the emissive layer and facilitate electron transport are deposited.
-
Electron Injection Layer (EIL) and Cathode: A thin layer of a low work-function material followed by a metal cathode is deposited to complete the device structure.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy to protect the organic layers from moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics are measured using a source meter and a photodetector.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The emission spectra and color coordinates are recorded using a spectroradiometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: The device stability is tested by applying a constant current density and monitoring the luminance decay over time. The lifetime is often reported as LT50 (time to 50% of initial luminance) or LT95 (time to 95% of initial luminance).
Signaling Pathways and Emitter Generations
The evolution of OLED emitter technology can be visualized as a progression towards more efficient harvesting of excitons, the energy packets that produce light.
Caption: Progression of OLED emitter generations and their efficiency.
Conclusion
Diphenylbutadiene-based fluorescent emitters represent the foundational first generation of OLED technology. While they have been largely surpassed in terms of efficiency and lifetime by phosphorescent, TADF, and hyperfluorescent materials, they still offer the advantages of good color purity and lower material cost. The primary limitation of DPB-based and other fluorescent emitters is the theoretical cap on internal quantum efficiency, as they can only utilize singlet excitons for light emission.
In contrast, second, third, and fourth-generation emitters have mechanisms to harvest triplet excitons, leading to significantly higher potential efficiencies. Phosphorescent OLEDs achieve this through the use of heavy metal complexes, while TADF and hyperfluorescent technologies offer a metal-free route to high efficiency. The choice of emitter technology is a trade-off between performance, cost, and stability, particularly for the challenging blue emission required for full-color displays and white lighting. For applications where cost and color purity are paramount and cutting-edge efficiency and lifetime are not critical, DPB-based materials can still be a viable option. However, for high-performance displays and lighting, the focus of current research and development is firmly on TADF and hyperfluorescent technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. oled-info.com [oled-info.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 7. Advancing efficiency in deep-blue OLEDs: Exploring a machine learning–driven multiresonance TADF molecular design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparative study on electroluminescence efficiencies and operational stability of blue TADF materials based on xanthone or triphenyltriazine acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Absorption Spectra of Diphenylbutadiene: An Experimental and Computational Cross-Reference
For researchers and professionals in the fields of chemistry, materials science, and drug development, a precise understanding of the photophysical properties of conjugated molecules like trans,trans-1,4-diphenyl-1,3-butadiene (DPB) is paramount. This guide provides a detailed comparison of the experimental and computationally calculated UV-Vis absorption spectra of DPB, offering valuable data for those utilizing this compound in their research.
Quantitative Spectral Data
The absorption characteristics of this compound are sensitive to the solvent environment, a phenomenon known as solvatochromism. Below is a summary of its absorption maxima (λmax) and molar extinction coefficients (ε) in various solvents, alongside a theoretically calculated value.
| Solvent | Experimental λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Calculated λmax (nm) |
| Hexane | 330 | 33,000 | 331 |
| Cyclohexane | 328 | Not Reported | - |
| Acetonitrile | 328 | Not Reported | - |
Methodologies: Experimental and Computational Protocols
A thorough understanding of the methods used to obtain and predict spectral data is crucial for interpreting and reproducing results.
Experimental Protocol: UV-Vis Spectroscopy
The experimental absorption spectra are typically determined using a UV-Vis spectrophotometer.[1] The following protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of an organic compound like diphenylbutadiene.
-
Solution Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the solid compound and dissolving it in a known volume of a spectroscopic-grade solvent (e.g., hexane, cyclohexane, acetonitrile). A series of dilutions are then prepared to find a concentration that results in an absorbance reading within the linear range of the instrument, typically between 0.1 and 1.0.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is powered on and allowed to warm up to ensure lamp stability. The instrument is set to scan a wavelength range that covers the expected absorption of the compound, for diphenylbutadiene, a range of approximately 200 nm to 500 nm is appropriate.
-
Baseline Correction: A pair of matched quartz cuvettes are cleaned and rinsed with the solvent being used. Both cuvettes are filled with the pure solvent, and a baseline spectrum is recorded. This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement: The cuvette in the sample beam path is emptied, rinsed, and then filled with the diphenylbutadiene solution. The absorption spectrum of the sample is then recorded.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)
Theoretical absorption spectra are commonly calculated using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method.[2] A typical workflow is as follows:
-
Molecular Geometry Optimization: The first step involves building the 3D structure of the this compound molecule. The geometry of this structure is then optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Excited State Calculation: With the optimized ground-state geometry, a TD-DFT calculation is performed to determine the vertical excitation energies and oscillator strengths of the electronic transitions. For conjugated systems like diphenylbutadiene, a long-range corrected functional such as CAM-B3LYP is often employed for more accurate results.
-
Solvent Effects: To simulate the spectrum in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated into the TD-DFT calculation. This model approximates the solvent as a continuous dielectric medium.
-
Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and their corresponding oscillator strengths (which are related to the intensity of the absorption) are used to generate a theoretical absorption spectrum. The λmax is the wavelength of the transition with the highest oscillator strength.
Workflow Visualization
The logical flow for comparing experimental and calculated absorption spectra can be visualized as follows:
Caption: Workflow for comparing experimental and calculated UV-Vis spectra.
Discussion
The experimental data reveals a slight blue shift (hypsochromic shift) in the absorption maximum of diphenylbutadiene when moving from the non-polar solvent hexane to the slightly more polarizable cyclohexane and the polar aprotic solvent acetonitrile. This relatively small solvent effect is characteristic of the π to π* electronic transition in non-polar conjugated systems where the ground and excited states have similar polarities.
The TD-DFT calculation in the gas phase (which approximates a non-polar environment like hexane) shows excellent agreement with the experimental λmax in hexane. This indicates that modern computational methods, when using appropriate functionals and basis sets, can provide a reliable prediction of the electronic absorption properties of such molecules. Discrepancies between experimental and calculated values can arise from several factors, including the limitations of the computational model in fully accounting for specific solute-solvent interactions and vibrational effects that can influence the shape and position of the absorption band. The study of photoisomerization dynamics in different solvents further highlights the influence of the solvent environment on the excited-state behavior of diphenylbutadiene.[2]
References
Assessing the Efficiency of Diphenylbutadiene as a Scintillation Solute: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the scintillation efficiency of 1,4-diphenyl-1,3-butadiene (DPB) with other commonly used scintillation solutes, namely 2,5-diphenyloxazole (PPO) and anthracene. The following sections present quantitative data, detailed experimental protocols for key performance metrics, and a visualization of the experimental workflow.
Data Presentation: Comparison of Scintillation Properties
| Scintillation Solute | Chemical Structure | Absolute Scintillation Yield (photons/MeV) | Fluorescence Quantum Yield (Φf) | Fluorescence Decay Time (ns) | Peak Emission Wavelength (nm) |
| 1,4-Diphenyl-1,3-butadiene (DPB) | C₁₆H₁₄ | ~3.5 times higher than EJ-200 plastic scintillator (when doped in p-terphenyl)[1] | Not explicitly found | ~1-5[2] | ~400-450 |
| 2,5-Diphenyloxazole (PPO) | C₁₅H₁₁NO | ~10,000 | ~0.8-0.9 | ~1.4-1.8 | ~360-385[3] |
| Anthracene | C₁₄H₁₀ | Up to 20,000[4] | ~0.25-0.36 | ~10-30 | ~400-440 |
Note: The scintillation yield of diphenylbutadiene is presented as a relative value due to the lack of absolute photon yield data in the reviewed sources. EJ-200 is a common plastic scintillator with a light output of about 10,000 photons/MeV.
Experimental Protocols
Accurate assessment of scintillation efficiency relies on standardized experimental protocols. Below are detailed methodologies for measuring the key performance indicators of scintillation solutes.
Measurement of Absolute Scintillation Yield
The absolute scintillation yield, defined as the number of emitted photons per unit of energy deposited by ionizing radiation, is a critical measure of a scintillator's efficiency.
Methodology:
-
Sample Preparation: The scintillation solute (e.g., diphenylbutadiene) is dissolved in a suitable solvent (e.g., toluene, xylene, or a polymer matrix) at a specific concentration. For crystalline scintillators like anthracene, a single crystal of known dimensions is used.
-
Excitation Source: A calibrated gamma-ray source with a well-defined energy, such as ¹³⁷Cs (662 keV) or ⁶⁰Co (1173 and 1332 keV), is used to irradiate the sample.[5]
-
Light Collection: The scintillator is placed in a light-tight chamber and optically coupled to a photodetector with a known quantum efficiency, typically a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM).[5][6] Optical grease is used to ensure efficient light transmission from the scintillator to the photodetector.
-
Data Acquisition: The output signal from the photodetector is processed by a multi-channel analyzer (MCA) to generate a pulse height spectrum.
-
Calibration: The energy scale of the MCA is calibrated using sources with known gamma-ray energies. The single photoelectron (SPE) response of the photodetector is also measured to determine the charge corresponding to a single detected photon.[5]
-
Calculation: The total number of photoelectrons produced is determined by integrating the full-energy peak in the pulse height spectrum. The absolute scintillation yield is then calculated by dividing the total number of photoelectrons by the energy of the incident gamma-ray and the quantum efficiency of the photodetector at the scintillator's emission wavelength.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescence standard with a known quantum yield in the same solvent as the sample is chosen. For solutes emitting in the blue region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard.
-
Sample and Standard Preparation: A series of solutions of both the sample (diphenylbutadiene) and the standard are prepared at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: The absorbance of each solution is measured at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where n is the refractive index of the solvent.
Measurement of Fluorescence Decay Time
The fluorescence decay time is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is a crucial parameter for applications requiring fast timing.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source with a high repetition rate (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate PMT or a single-photon avalanche diode), and timing electronics.[2][7][8][9]
-
Excitation: The sample is excited by the pulsed light source. The intensity is attenuated to ensure that, on average, less than one photon is detected per excitation pulse.[9]
-
Photon Detection: The emitted fluorescence photons are detected by the photodetector.
-
Timing: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon.
-
Histogram Formation: This process is repeated for millions of excitation cycles, and a histogram of the arrival times of the detected photons is constructed. This histogram represents the fluorescence decay profile.[8]
-
Data Analysis: The decay profile is fitted with one or more exponential functions to determine the fluorescence decay time(s).
Mandatory Visualization
The following diagrams illustrate the key processes and workflows discussed in this guide.
Caption: The fundamental process of scintillation in a liquid or plastic scintillator.
Caption: A generalized experimental workflow for assessing the efficiency of a scintillation solute.
References
- 1. arxiv.org [arxiv.org]
- 2. Time-Correlated Single Photon Counting [cronologic.de]
- 3. Measurement of Light Yield Response of Gd-compatible Water-based Liquid Scintillator with the Brookhaven 1-ton testbed [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. scribd.com [scribd.com]
- 7. hepcat.ucsd.edu [hepcat.ucsd.edu]
- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 9. picoquant.com [picoquant.com]
Safety Operating Guide
Proper Disposal of trans,trans-1,4-Diphenyl-1,3-butadiene: A Guide for Laboratory Professionals
Researchers and scientists handling trans,trans-1,4-diphenyl-1,3-butadiene must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical compound.
This compound is classified as a hazardous substance, known to cause skin, eye, and respiratory irritation.[1][2] Therefore, its disposal requires careful consideration to mitigate risks to personnel and the environment. The primary method of disposal involves treating it as a chemical waste and entrusting it to a licensed disposal company.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection.[1][3] All handling should be conducted in a well-ventilated area to avoid the inhalation of dust or fumes.[1][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] While this compound is not listed under RCRA P-Series or U-Series, it is crucial to consult state and local hazardous waste regulations for complete and accurate classification.[4]
-
Collection and Storage of Waste :
-
Carefully sweep up any solid waste, avoiding the generation of dust.[1][4]
-
Place the material into a suitable, clearly labeled, and closed container for disposal.[1][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4]
-
-
Arranging for Professional Disposal :
-
Spill Management :
Hazard Classification Summary
For quick reference, the hazard classifications for this compound are summarized in the table below.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Data sourced from multiple safety data sheets.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling trans,trans-1,4-Diphenyl-1,3-butadiene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with trans,trans-1,4-Diphenyl-1,3-butadiene. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a light yellow crystalline powder that can cause skin, eye, and respiratory tract irritation.[1][2][3][4] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1] Adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield may be necessary for tasks with a high risk of splashing.[5] |
| Hands | Chemical-resistant gloves. | Disposable nitrile gloves are suitable for incidental contact.[6][7] Gloves must be inspected before use and disposed of properly after handling the chemical.[2][3] |
| Body | Laboratory coat. | A lab coat should be worn to protect skin and clothing from potential splashes and spills.[5][8] |
| Respiratory | NIOSH/MSHA approved respirator or a dust mask (Type N95). | To be used when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[1] Use in a well-ventilated area is crucial to minimize the need for respiratory protection.[1][2][3][4] |
| Feet | Closed-toe shoes. | Essential to protect feet from spills and falling objects.[5][9] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust and vapor inhalation.[1][3][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1][3] Do not breathe in the dust.[1][2][3][4]
-
Minimize Dust: Handle the solid powder carefully to minimize dust generation and accumulation.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the chemical.[1][2][3][4]
Storage Protocol:
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is essential.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if irritation occurs.[1][2][4] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep or vacuum up the spilled material.[1] Avoid generating dust.[1][3]
-
Collect: Place the collected material into a suitable, labeled container for disposal.[1][3]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[10]
Disposal Protocol:
-
Containerization: Collect chemical waste in a suitable, closed, and properly labeled container.
-
Regulations: Dispose of the waste material at an approved waste disposal plant, following all federal, state, and local regulations.[2][3][4] Do not let the product enter drains.[3][4]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
